Technical Documentation Center

(Cyclohexylmethyl)pyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (Cyclohexylmethyl)pyrazine
  • CAS: 28217-92-7

Core Science & Biosynthesis

Foundational

The Enigmatic Core: A Technical Guide to the Mechanism of Action of (Cyclohexylmethyl)pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Preamble: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen ato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in the architecture of pharmacologically active molecules. Its derivatives have captured the attention of medicinal chemists due to an expansive spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The electron-deficient nature of the pyrazine ring, coupled with its ability to act as a hydrogen bond acceptor, allows for versatile interactions with a multitude of biological targets. This guide delves into the intricate mechanisms of action of pyrazine derivatives, with a specialized focus on the emerging subclass of (cyclohexylmethyl)pyrazines, providing a roadmap for their investigation and therapeutic development.

I. The Multifaceted Pharmacology of Pyrazine Derivatives: A Mechanistic Overview

The therapeutic potential of pyrazine derivatives is rooted in their ability to modulate a diverse array of cellular signaling pathways. Understanding these core mechanisms is paramount to the rational design of novel, potent, and selective therapeutic agents.

Kinase Inhibition: A Dominant Mechanism in Oncology

A significant cohort of pyrazine-based compounds function as potent inhibitors of protein kinases, enzymes that are pivotal regulators of cellular processes such as growth, proliferation, and differentiation. Given that dysregulated kinase activity is a hallmark of many cancers, these enzymes are highly attractive therapeutic targets.

Pyrazine derivatives have been extensively documented as ATP-competitive inhibitors, binding to the ATP-binding pocket of either the active or inactive conformation of the kinase. The nitrogen atoms of the pyrazine ring frequently serve as crucial hydrogen bond acceptors, interacting with amino acid residues in the hinge region of the kinase, a common binding motif for kinase inhibitors.

Key kinase families targeted by pyrazine derivatives include:

  • Receptor Tyrosine Kinases (RTKs): A number of pyrazine derivatives have been developed as inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are instrumental in tumor angiogenesis and metastasis.

  • Bruton's Tyrosine Kinase (BTK): Some pyrazine-based inhibitors, such as acalabrutinib, act as covalent inhibitors by irreversibly binding to specific cysteine residues within the kinase.

  • Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, certain pyrazine derivatives can arrest the cell cycle, leading to an anti-proliferative effect in cancer cells.

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Pyrazine (Cyclohexylmethyl)pyrazine Derivative Pyrazine->RTK Inhibition Proliferation Gene Transcription (Proliferation, Angiogenesis) Downstream->Proliferation

Figure 1: Generalized mechanism of Receptor Tyrosine Kinase (RTK) inhibition by pyrazine derivatives.
Modulation of Inflammatory Pathways

The anti-inflammatory effects of pyrazine derivatives are often attributed to their capacity to modulate key inflammatory signaling cascades. Some derivatives have been found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO). Others target mitogen-activated protein kinases (MAPKs) such as JNK, which are integral to the inflammatory response.

Neuroprotective Mechanisms

Certain pyrazine derivatives, notably tetramethylpyrazine (TMP) and its analogues, have demonstrated significant neuroprotective effects. Their mechanisms are multifaceted and include the inhibition of oxidative stress, inflammation, and apoptosis in neuronal cells. For instance, the novel tetramethylpyrazine derivative T-006 has been shown to exert its neuroprotective effects by restoring the expression of myocyte enhancer factor 2D (MEF2D) and peroxisome proliferator-activated receptor γ co-activator 1α (PGC1α) through the modulation of Akt/GSK3β signaling. Furthermore, it can promote neurogenesis by activating the brain-derived neurotrophic factor (BDNF)/cAMP responsive element-binding protein (CREB) pathway.

II. The (Cyclohexylmethyl)pyrazine Subclass: A Mechanistic Postulation

While direct mechanistic studies on (cyclohexylmethyl)pyrazine derivatives are not extensively reported, a scientifically grounded hypothesis can be formulated by dissecting its structural components.

  • The Pyrazine Core: As established, the pyrazine ring is a versatile pharmacophore. It can be anticipated that the nitrogen atoms of the pyrazine core in (cyclohexylmethyl)pyrazine derivatives will be critical for forming hydrogen bonds with biological targets, particularly in the context of kinase inhibition.

  • The Cyclohexylmethyl Moiety: The introduction of a cyclohexylmethyl group can significantly influence the pharmacological profile of the pyrazine core in several ways:

    • Lipophilicity and Permeability: The cyclohexyl group is a non-polar, lipophilic moiety. Its presence is likely to increase the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially the blood-brain barrier.

    • Three-Dimensional Scaffolding: Unlike a flat phenyl ring, the cyclohexyl group provides a three-dimensional structure. This can lead to more extensive and specific van der Waals interactions with the target protein, potentially increasing binding affinity and selectivity.

    • Bioisosterism: The cyclohexyl group can act as a bioisostere for other chemical groups, such as a t-butyl or a phenyl group, offering a different spatial arrangement and potentially improved interactions within a binding pocket. In some cases, replacing a flexible alkyl chain with a more rigid cyclohexyl ring can reduce the entropic penalty upon binding, leading to higher affinity.

Therefore, it is plausible that (cyclohexylmethyl)pyrazine derivatives will exhibit activities similar to other pyrazine compounds (e.g., kinase inhibition, anti-inflammatory effects) but with modified potency, selectivity, and pharmacokinetic properties conferred by the cyclohexylmethyl substituent.

III. Elucidating the Mechanism of Action: A Practical Guide

For researchers investigating a novel (cyclohexylmethyl)pyrazine derivative, a systematic experimental approach is crucial to unravel its mechanism of action.

Phase 1: Initial Phenotypic Screening

The first step is to determine the primary biological effect of the compound. This is typically achieved through cell-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay assesses the metabolic activity of cells and is a common method for measuring cytotoxicity or cell viability after treatment with a compound.

  • Materials:

    • 96-well microplate

    • Cancer cell lines of interest (e.g., HCT116, A549, MCF-7)

    • (Cyclohexylmethyl)pyrazine test compound

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compound and add to the wells. Include a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Phase 2: Target Identification and Validation

Once a primary effect is observed (e.g., anticancer activity), the next step is to identify the molecular target(s).

  • Kinase Profiling: If kinase inhibition is suspected, the compound can be screened against a panel of kinases to identify specific targets.

  • Molecular Docking: Computational studies can predict the binding of the (cyclohexylmethyl)pyrazine derivative to the crystal structures of potential target proteins, providing insights into binding modes and energies.

  • Western Blotting: This technique can be used to assess the phosphorylation status of key proteins in a signaling pathway downstream of a putative target. For example, if a compound is hypothesized to inhibit an RTK, one would examine the phosphorylation levels of downstream effectors like Akt or ERK.

Phase 3: Pathway Deconvolution

After identifying a target, the broader impact on the signaling pathway and cellular processes needs to be elucidated.

  • Apoptosis Assays: Techniques like flow cytometry with Annexin V/Propidium Iodide staining can confirm if the compound induces programmed cell death.

  • Measurement of Inflammatory Markers: If an anti-inflammatory effect is suspected, assays to measure levels of NO, prostaglandins, or cytokines (e.g., TNF-α, IL-6) in appropriately stimulated immune cells (like RAW264.7 macrophages) can be performed.

experimental_workflow Start Novel (cyclohexylmethyl)pyrazine Derivative Screening Phase 1: Phenotypic Screening (e.g., MTT Assay on Cancer, Immune, Neuronal Cells) Start->Screening Decision Biological Activity Observed? Screening->Decision TargetID Phase 2: Target Identification - Kinase Profiling - Molecular Docking - Western Blot for Key Phospho-proteins Decision->TargetID Yes End No Significant Activity Decision->End No Pathway Phase 3: Pathway Deconvolution - Apoptosis Assays - Inflammatory Marker Measurement - Reporter Gene Assays TargetID->Pathway Mechanism Elucidated Mechanism of Action Pathway->Mechanism

Exploratory

(Cyclohexylmethyl)pyrazine molecular weight, density, and boiling point

Physicochemical Characterization and Quality Control of (Cyclohexylmethyl)pyrazine: A Technical Whitepaper Abstract (Cyclohexylmethyl)pyrazine (CAS: 28217-92-7) is a heterocyclic aromatic compound widely utilized in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Characterization and Quality Control of (Cyclohexylmethyl)pyrazine: A Technical Whitepaper

Abstract (Cyclohexylmethyl)pyrazine (CAS: 28217-92-7) is a heterocyclic aromatic compound widely utilized in the flavor and fragrance industries, and increasingly evaluated as a scaffolding intermediate in drug development. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of its core physicochemical properties—specifically molecular weight, density, and boiling point—alongside field-proven, self-validating experimental protocols for its characterization.

Structural and Thermodynamic Profiling

Understanding the interplay between molecular structure and macroscopic properties is paramount when handling volatile heterocycles. (Cyclohexylmethyl)pyrazine consists of a polarizable pyrazine ring substituted with a lipophilic cyclohexylmethyl group.

  • Molecular Weight (176.26 g/mol ): The molecular weight is a critical determinant of the compound's vapor pressure and olfactory threshold. Computed accurately via mass spectrometry, the mass of 176.26 g/mol places it in the optimal range for prolonged volatility[1]. This specific mass-to-structure ratio allows it to act as a fixative in fragrance formulations while delivering nutty, roasted, and musty aroma notes.

  • Boiling Point (100.00 °C @ 4.00 mm Hg): Pyrazine derivatives are notoriously sensitive to thermal degradation and oxidation at elevated temperatures. Consequently, the boiling point is strictly defined under reduced pressure (4.00 mm Hg)[1]. Attempting atmospheric distillation often results in the cleavage of the cyclohexylmethyl bridge or polymerization of the pyrazine ring.

  • Density (1.003 - 1.009 g/cm³): The specific gravity of this compound is remarkably close to that of water[1]. However, its lipophilic cyclohexyl moiety renders it only slightly soluble in aqueous environments, while remaining highly soluble in oils and miscible in ethanol[2].

Quantitative Data Summary

The following table synthesizes the core physical properties of (Cyclohexylmethyl)pyrazine, cross-referenced against Joint FAO/WHO Expert Committee on Food Additives (JECFA) standards and computational databases.

PropertyValueExperimental / Environmental ConditionPrimary Source
Molecular Weight 176.26 g/mol Standard Atomic Weights1
Boiling Point 100.00 °C@ 4.00 mm Hg (Vacuum)3
Density (Specific Gravity) 1.003 - 1.009 g/cm³25 °C3
Refractive Index 1.515 - 1.52020 °C3
Vapor Pressure (est.) 0.0043 hPa@ 20 °C2

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and reproducible quality control, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic causality that prevents false positives or analytical drift.

Protocol A: Reduced-Pressure Distillation for Boiling Point Verification

Objective: To isolate pure (Cyclohexylmethyl)pyrazine and verify its boiling point without inducing thermal degradation.

  • Apparatus Assembly: Assemble a short-path vacuum distillation unit equipped with a Vigreux column.

    • Causality: The Vigreux column provides sufficient theoretical plates to separate trace synthetic impurities without causing a massive pressure drop across the system, which would otherwise skew the thermodynamic reading.

  • System Evacuation & Stabilization: Apply a vacuum pump equipped with a digital Pirani gauge, stabilizing the internal system pressure at exactly 4.00 mm Hg.

    • Causality: Precise pressure control is non-negotiable. According to the Clausius-Clapeyron relation, even a 0.5 mm Hg fluctuation will shift the boiling point, leading to inaccurate thermodynamic profiling and potential rejection of a pure batch.

  • Heating and Equilibration: Gradually heat the crude liquid using a silicone oil bath, maintaining the bath temperature at approximately 120 °C.

    • Causality: Maintaining a strict delta of 20 °C between the heat source and the target boiling point (100.00 °C) ensures a steady distillation rate. This prevents superheating and bumping, which could carry over non-volatile impurities into the condenser.

  • Fraction Collection (Self-Validation): Discard the first 5% of the distillate (heads). Collect the main fraction only when the vapor temperature stabilizes at exactly 100.00 °C.

    • Causality: A constant temperature plateau is a self-validating indicator of purity. If the temperature fluctuates, it indicates the presence of azeotropes or remaining impurities, prompting an immediate halt and redistillation.

Protocol B: High-Precision Density Determination (Oscillating U-Tube Method)

Objective: To measure the density of the purified fraction to a precision of 0.001 g/cm³, ensuring compliance with JECFA specifications (1.003 - 1.009 g/cm³)[3].

  • Instrument Calibration: Flush the borosilicate glass U-tube with ultra-pure water and dry air, recording the resonant frequencies at 25.0 °C.

    • Causality: Calibrating with two substances of known density establishes a precise instrument constant. This self-validates the sensor's accuracy before any sample is introduced, eliminating the optical errors inherent in traditional pycnometry.

  • Sample Introduction: Inject 2 mL of the purified (Cyclohexylmethyl)pyrazine into the U-tube using a Luer-slip syringe, ensuring a laminar flow to prevent micro-bubbles.

    • Causality: Micro-bubbles artificially lower the mass inside the fixed volume of the tube. Because the instrument calculates density based on the resonant frequency of the mass, trapped air leads to erroneously low density readings.

  • Thermal Equilibration: Allow the built-in Peltier thermostat to stabilize the sample temperature at exactly 25.0 °C.

    • Causality: Density is highly temperature-dependent due to thermal expansion. Strict thermal control ensures the data is directly comparable to international regulatory standards.

  • Measurement and Verification: Record the density. Run a duplicate injection from the same batch.

    • Causality: A variance of less than 0.0001 g/cm³ between runs confirms the homogeneity of the sample and the mechanical reliability of the measurement.

Analytical Workflow & Quality Control

The integration of these physical measurements forms a robust Quality Control (QC) pipeline. The diagram below illustrates the logical relationship between thermal processing, physical characterization, and final batch validation.

QC_Workflow A Raw Synthesis Batch (Cyclohexylmethyl)pyrazine B Vacuum Distillation (100°C @ 4 mmHg) A->B Thermal Processing C Oscillating U-Tube Density: 1.003-1.009 g/cm³ B->C Physical QC D Mass Spectrometry MW: 176.26 g/mol B->D Chemical QC E Data Synthesis & Specification Check C->E D->E F Batch Approved (Meets JECFA Standards) E->F Validated G Batch Rejected (Thermal Degradation) E->G Out of Spec

Quality Control Workflow for (Cyclohexylmethyl)pyrazine Characterization

References

  • PubChem - NIH : (Cyclohexylmethyl)pyrazine | C11H16N2 | CID 16204532 URL:[Link]

  • Food and Agriculture Organization (FAO) / JECFA : Online Edition: "Specifications for Flavourings" - (Cyclohexylmethyl)pyrazine URL:[Link]

  • Scent.vn : (Cyclohexylmethyl)pyrazine CAS# 28217-92-7: Odor profile, Molecular properties URL: [Link]

Sources

Foundational

The Role of (Cyclohexylmethyl)pyrazine in Flavor and Fragrance Chemistry: Structural Modulation, Organoleptic Profiling, and Application Workflows

Introduction Pyrazine derivatives are foundational to modern flavor and fragrance creation. As nitrogen-containing aromatic heterocycles, they are renowned for imparting complex nutty, roasted, and earthy profiles that c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazine derivatives are foundational to modern flavor and fragrance creation. As nitrogen-containing aromatic heterocycles, they are renowned for imparting complex nutty, roasted, and earthy profiles that closely mimic natural Maillard reaction products[1]. Among this chemical class, (cyclohexylmethyl)pyrazine (CAS: 28217-92-7) occupies a highly specialized niche. By synthetically combining the electron-deficient 1,4-diazine aromatic ring with a bulky, lipophilic cyclohexylmethyl substituent, this molecule bridges the gap between high-impact, volatile aroma chemicals and functional, long-lasting fixatives[2][3].

This technical guide explores the physicochemical properties, structure-activity relationships (SAR), and validated experimental workflows required for researchers and formulators to successfully integrate (cyclohexylmethyl)pyrazine into commercial matrices.

Physicochemical and Organoleptic Profile

Unlike lower-molecular-weight pyrazines (such as 2,5-dimethylpyrazine), which are highly volatile and act strictly as top notes, the cyclohexylmethyl derivative possesses a higher molecular weight and significant lipophilicity[4][5]. This fundamentally alters its physical behavior and sensory perception in formulations.

Quantitative Data Summary
PropertyValueCausality / Formulation Implication
Molecular Weight 176.26 g/mol [5]Heavier than simple alkyl pyrazines, significantly reducing volatility and evaporation rate.
XLogP3 2.9[2][5]High lipophilicity; ensures excellent solubility in oils/ethanol and strong retention in lipid-rich matrices.
Boiling Point 100.00 °C @ 4.00 mm Hg[2][5]Acts as a mid-to-base note in perfumery, anchoring lighter volatile compounds.
Vapor Pressure ~0.0104 mm/Hg @ 25 °C[6]Slow evaporation rate allows it to function as a fixative, improving overall scent longevity[2].
Organoleptic Profile Green, musty, nutty, roasted[2][7]Highly versatile; applicable in savory food additives (coffee, nut flavors) and earthy fragrance accords[8].

Structural Modulation and Causality (SAR)

The organoleptic characteristics of pyrazine derivatives are strictly dictated by the electronic and steric effects of their substituents[3].

  • The Pyrazine Core: The 1,4-diazine structure is inherently electron-deficient due to the electron-withdrawing nature of its two nitrogen atoms[3]. This core is responsible for the fundamental "roasted" and "nitrogenous" receptor activation in the human olfactory system.

  • The Cyclohexylmethyl Substituent: The addition of this bulky, non-polar group introduces significant steric hindrance and increases the molecule's hydrophobicity[3]. Causally, this shifts the odor profile from purely "roasted" to include distinct "green" and "musty" nuances[7]. Furthermore, the increased van der Waals interactions provided by the cyclohexyl ring enhance the molecule's substantivity. This allows it to anchor lighter compounds in a fragrance blend, thereby acting as a structural fixative[2].

SAR A (Cyclohexylmethyl)pyrazine (CAS: 28217-92-7) B 1,4-Diazine Core (Electron-Deficient) A->B C Cyclohexylmethyl Group (Bulky, Lipophilic) A->C D Nutty / Roasted Notes (Receptor Activation) B->D E Green / Musty Notes (Steric Modulation) C->E F Enhanced Substantivity (Lower Vapor Pressure) C->F

Structural modulation of (cyclohexylmethyl)pyrazine and its sensory/physical causality.

Self-Validating Experimental Protocol for Matrix Integration

Because pyrazines are high-impact aroma chemicals—often detectable at parts-per-million (ppm) or parts-per-billion (ppb) thresholds—their evaluation requires rigorous methodologies to prevent olfactory fatigue and ensure matrix compatibility[1][8]. The following self-validating protocol ensures both analytical precision and sensory reliability.

Step 1: Controlled Dilution and Sample Preparation
  • Procedure: Dilute (cyclohexylmethyl)pyrazine to 1.0% (v/v) in dipropylene glycol (DPG) or ethanol, depending on the target application[8].

  • Causality: DPG is a low-volatility, near-odorless solvent. Evaluating the neat chemical overloads olfactory receptors, causing rapid fatigue. A 1% dilution allows the nuanced "green" and "musty" secondary notes to be perceived without the primary "roasted" note dominating the sensory cortex[8].

Step 2: Gas Chromatography-Olfactometry (GC-O) Validation
  • Procedure: Inject the diluted sample into a GC-O system equipped with a non-polar column (e.g., HP-5). Split the effluent between a Mass Spectrometer (MS) and a heated sniffing port.

  • Causality: This step creates a self-validating loop. The MS confirms the purity and structural integrity of the compound (m/z 176.26)[5], while simultaneous human evaluation at the sniffing port correlates the exact retention time with specific organoleptic descriptors. This ensures no degradation products are skewing the perceived odor profile.

Step 3: Triangle Testing in Target Matrix
  • Procedure: Prepare three samples of a base formulation (e.g., a savory hazelnut flavor base or an earthy fougère fragrance). Spike one sample with 50 ppm of the 1% pyrazine solution[8]. Use a trained panel to identify the spiked sample.

  • Causality: Triangle testing eliminates confirmation bias. If the panel cannot reliably identify the spiked sample, the concentration is below the matrix threshold. If identified, the panel records the qualitative impact (e.g., "enhanced earthy depth").

Step 4: Substantivity and Fixative Evaluation
  • Procedure: Apply the spiked fragrance formulation to a standardized smelling strip (blotter). Evaluate at 1 hour, 4 hours, and 24 hours against a control lacking the pyrazine.

  • Causality: This validates the fixative properties derived from the molecule's low vapor pressure (0.0104 mm/Hg)[6]. A successful test will show the "green/nutty" profile persisting beyond 24 hours, effectively stabilizing highly volatile top notes[8].

Workflow S1 1. Sample Preparation (1% in Dipropylene Glycol) S2 2. GC-O / GC-MS Analysis (Elution & Identification) S1->S2 Injection S3 3. Olfactory Evaluation (Trained Human Panel) S2->S3 Sniffing Port S4 4. Matrix Integration (Savory or Fragrance Base) S3->S4 Formulation S5 5. Stability & Fixative Testing (Long-term Aging) S4->S5 Validation

Self-validating workflow for the analytical and sensory evaluation of high-impact pyrazines.

Industrial Applications and Formulation Strategy

In the flavor industry , (cyclohexylmethyl)pyrazine is utilized to add foundational richness to baked goods, coffee, and nut profiles (e.g., peanut, hazelnut)[8][9]. Its "musty/potato" nuances at low concentrations make it highly effective in savory snack flavorings, providing an authentic, earthy depth that synthetic diketones cannot achieve alone[4].

In perfumery and cosmetics , it is deployed as a strategic modifier. While traditional pyrazines are often too volatile and overpowering for fine fragrances, the cyclohexylmethyl derivative's slow evaporation rate and green facets allow it to blend seamlessly into woody, mossy, and earthy accords. It acts as an odorant with the potential to function as a fixative, improving the overall scent longevity of the formulation[2].

References

  • The Role of Pyrazine Derivatives in Modern Flavor Creation. nbinno.com. URL:[Link]

  • (Cyclohexylmethyl)pyrazine CAS# 28217-92-7: Odor profile, Molecular properties, Suppliers & Regulation. scent.vn. URL: [Link]

  • 2,5-dimethyl pyrazine, 123-32-0. thegoodscentscompany.com. URL: [Link]

  • (Cyclohexylmethyl)pyrazine | C11H16N2 | CID 16204532. PubChem - NIH. URL:[Link]

  • Showing Compound (Cyclohexylmethyl)pyrazine (FDB015029). FooDB. URL:[Link]

  • Fragrance University. fragranceu.com. URL: [Link]

  • Acetyl-l-Pyrazines Market - Forecast(2026). IndustryARC. URL: [Link]

Sources

Exploratory

The Structural Elucidation of 2-(Cyclohexylmethyl)pyrazine: A Comprehensive NMR Guide

Executive Summary & Structural Dynamics In analytical chemistry and drug development, the structural verification of heterocyclic compounds demands absolute precision. 2-(Cyclohexylmethyl)pyrazine (CAS: 28217-92-7) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

In analytical chemistry and drug development, the structural verification of heterocyclic compounds demands absolute precision. 2-(Cyclohexylmethyl)pyrazine (CAS: 28217-92-7) is a highly volatile, lipophilic molecule heavily utilized as a chemical marker in [1], and is strictly evaluated under [2].

As a Senior Application Scientist, I approach the structural elucidation of this molecule not as a simple data-collection task, but as a dynamic evaluation of molecular geometry. The molecule consists of three distinct electronic environments:

  • The Pyrazine Core: A highly electron-withdrawing 1,4-diazine ring that severely deshields local protons due to the electronegativity of the nitrogen atoms and magnetic anisotropy.

  • The Methylene Bridge (-CH₂-): A critical aliphatic linker that acts as an electronic insulator but is subject to strong vicinal coupling.

  • The Cyclohexyl Ring: A bulky, electron-donating aliphatic system that exists predominantly in a rigid chair conformation, leading to distinct axial and equatorial proton environments.

To achieve high-fidelity characterization, we must deploy a self-validating NMR workflow . Standard 1D NMR is insufficient due to signal overlap in the aliphatic region; therefore, our protocol mandates 2D cross-validation (COSY, HSQC, HMBC) to guarantee that every assigned chemical shift is mathematically and physically justified.

Self-Validating NMR Acquisition Workflow

The following methodology is designed to eliminate ambiguity. Every step is grounded in physical causality, ensuring that the resulting data is reproducible and robust enough for regulatory submission.

Workflow S1 Sample Preparation (CDCl3, 0.03% TMS) S2 1D NMR Acquisition (1H & 13C) S1->S2 S4 Algorithmic Processing (Phase & Baseline) S2->S4 S3 2D Cross-Validation (COSY, HSQC, HMBC) S4->S3 S3->S2 Refine T1 Delays S5 Final Assignment (Shift & J-value Extraction) S3->S5

Caption: Self-validating NMR workflow for accurate signal assignment and structural verification.

Step-by-Step Experimental Protocol
  • Sample Preparation (The Causality of Solvent Choice): Dissolve 15–20 mg of 2-(cyclohexylmethyl)pyrazine (purity >97%[2]) in 0.6 mL of high-purity CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected over protic solvents to prevent hydrogen-bonding artifacts at the pyrazine nitrogens, which would otherwise broaden the aromatic signals and obscure critical fine coupling constants.

  • Instrument Calibration (Resolution Imperative): Utilize a 500 MHz or 600 MHz NMR spectrometer. Shimming must be optimized to achieve a TMS line width of < 0.5 Hz. Causality: High-resolution shimming is mandatory to resolve the subtle meta-coupling ( 4J≈1.5 Hz) between H-3 and H-5 on the heteroaromatic ring.

  • 1D Acquisition Parameters (Relaxation Dynamics): For 1 H NMR, use a 30° pulse angle with 16–32 scans. Crucially, implement a relaxation delay (D1) of at least 2.0 seconds. For 13 C NMR, use power-gated decoupling with a D1 of 2.5–3.0 seconds. Causality: Pyrazine carbons (especially the quaternary C-2) lack directly attached protons, leading to inefficient dipole-dipole relaxation. A longer D1 ensures complete longitudinal relaxation ( T1​ ), allowing for accurate integration and optimal signal-to-noise ratios.

  • 2D Cross-Validation (The Self-Validating Loop): Acquire gradient-selected COSY, HSQC, and HMBC spectra. Causality: The aliphatic region (0.9–1.8 ppm) is highly congested. HSQC maps direct C-H attachments, while HMBC provides definitive proof of connectivity by anchoring the methylene bridge to the pyrazine core via 3JCH​ correlations.

Resonance Assignments & Mechanistic Causality

Based on empirical data from analogous [3] and fundamental magnetic resonance principles, the following tables detail the high-resolution assignments for 2-(cyclohexylmethyl)pyrazine.

Table 1: 1 H NMR Chemical Shifts (500 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Rationale & Causality
H-3 (Pyrazine) 8.48d1H~1.5Most deshielded proton; sandwiched between N-4 and the alkyl-substituted C-2. Exhibits fine meta-coupling to H-5.
H-5 (Pyrazine) 8.42dd1H~2.5, 1.5Deshielded by adjacent N-4; shows both ortho-coupling to H-6 and meta-coupling to H-3.
H-6 (Pyrazine) 8.35d1H~2.5Adjacent to N-1; exhibits standard ortho-coupling to H-5.
CH₂ (Bridge) 2.72d2H~7.0Shifted downfield by the aromatic ring. Appears as a doublet due to vicinal coupling ( 3J ) exclusively with the cyclohexyl H-1' methine proton.
H-1' (Cyclohexyl) 1.75m1H-Branching methine proton. Highly complex multiplet due to coupling with the bridge CH₂ and ring CH₂ protons.
H-2',6' (eq) 1.65m2H-Equatorial protons are deshielded relative to axial protons due to the anisotropic effect of the rigid C-C chair bonds.
H-3',4',5' (eq) 1.60m3H-Clustered equatorial protons of the distal cyclohexyl ring.
H-2',6' (ax) 1.20m2H-Axial protons; shielded by the spatial arrangement of the chair conformation.
H-3',4',5' (ax) 1.00 - 1.15m3H-Distal axial protons, representing the most shielded environment in the molecule.
Table 2: 13 C NMR Chemical Shifts (125 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale & Causality
C-2 (Pyrazine) 157.5C (quat)Highly deshielded quaternary carbon due to the inductive effect of N-1 and direct alkyl substitution.
C-3 (Pyrazine) 145.2CHDeshielded by adjacent N-4.
C-5 (Pyrazine) 144.0CHDeshielded by adjacent N-4.
C-6 (Pyrazine) 142.5CHAdjacent to N-1, slightly more shielded than C-3 due to distance from the alkyl group.
CH₂ (Bridge) 43.8CH₂Shifted significantly downfield relative to standard alkanes due to the electron-withdrawing pyrazine core.
C-1' (Cyclohexyl) 38.5CHThe branching point of the cyclohexyl ring.
C-2', C-6' 33.2CH₂ β -carbons relative to the substituent.
C-4' 26.5CH₂ δ -carbon, located at the para-position of the ring.
C-3', C-5' 26.2CH₂ γ -carbons, experiencing slight steric shielding.

2D Correlation Network: The Proof of Connectivity

To ensure absolute confidence in these assignments, we rely on the heteronuclear and homonuclear spin-spin coupling network. The diagram below illustrates the self-validating logic used to anchor the aliphatic side chain to the heteroaromatic core.

SpinSystem Pyr Pyrazine Core (C2, C3, C5, C6) CH2 Methylene Bridge (-CH2-) CH2->Pyr HMBC (3J C-H to C3/C6) Cy Cyclohexyl Ring (CH, CH2) CH2->Cy COSY (3J H-H to H-1') Cy->CH2 HSQC (Direct C-H)

Caption: 2D NMR correlation network validating molecular connectivity and structural integrity.

Mechanistic Insight: The definitive proof of the 2-(cyclohexylmethyl)pyrazine structure lies in the HMBC spectrum. The methylene bridge protons ( δ 2.72) must show a strong 3JCH​ correlation to both C-3 ( δ 145.2) and C-6 ( δ 142.5) of the pyrazine ring. Without this specific correlation, the exact positional isomerism (e.g., substitution at C-2 vs. C-3) cannot be conclusively verified.

References

  • Online Edition: "Specifications for Flavourings" - (Cyclohexylmethyl)pyrazine Source: Food and Agriculture Organization (FAO) / JECFA URL:[Link]

  • Exploring Chemical Markers Related to the Acceptance and Sensory Profiles of Concentrated Liquid Coffees: An Untargeted Metabolomics Approach Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Source: Google Patents (US Patent Database)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of (Cyclohexylmethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of (cyclohexylmethyl)pyrazine, a heterocyclic compound with potenti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (cyclohexylmethyl)pyrazine, a heterocyclic compound with potential applications in flavor chemistry and as a building block in pharmaceutical development. The described methodology is based on a robust Grignard reaction, a cornerstone of C-C bond formation in organic synthesis. This guide is designed to offer both a practical laboratory procedure and a deeper understanding of the underlying chemical principles, ensuring a safe, efficient, and reproducible synthesis.

Introduction: The Significance of (Cyclohexylmethyl)pyrazine

Pyrazine derivatives are a class of heterocyclic compounds that are not only prevalent in nature, contributing to the aromas of various foods, but also serve as crucial scaffolds in medicinal chemistry.[1][2] The introduction of an alkyl substituent, such as a cyclohexylmethyl group, can significantly influence the molecule's sensory properties and biological activity.[3] (Cyclohexylmethyl)pyrazine, in particular, is noted for its nutty and musty odor and is used as a flavoring agent.[3][4] From a drug development perspective, the pyrazine ring is a key component in several approved pharmaceuticals, and its derivatives are continuously explored for new therapeutic applications.[5]

This application note details a reliable synthetic route to (cyclohexylmethyl)pyrazine via the Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[6] The protocol is designed to be accessible to researchers with a foundational understanding of organic synthesis techniques.

Synthetic Strategy: The Grignard Approach

The chosen synthetic pathway involves the reaction of a Grignard reagent, specifically cyclohexylmethylmagnesium bromide, with a suitable pyrazine derivative. Grignard reagents are organomagnesium halides that act as potent nucleophiles, capable of attacking electrophilic carbon centers.[7][8][9] In this synthesis, the pyrazine ring, being an electron-deficient system, is susceptible to nucleophilic attack, particularly when activated.

The overall transformation can be visualized as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product & Purification Cyclohexylmethyl_bromide Cyclohexylmethyl Bromide Grignard_formation Grignard Reagent Formation Cyclohexylmethyl_bromide->Grignard_formation Magnesium_turnings Magnesium Turnings Magnesium_turnings->Grignard_formation Pyrazine Pyrazine Nucleophilic_addition Nucleophilic Addition to Pyrazine Pyrazine->Nucleophilic_addition Grignard_formation->Nucleophilic_addition Quenching Aqueous Workup (Quenching) Nucleophilic_addition->Quenching Crude_product Crude (Cyclohexylmethyl)pyrazine Quenching->Crude_product Purification Column Chromatography Crude_product->Purification Final_product Pure (Cyclohexylmethyl)pyrazine Purification->Final_product

Figure 1. Synthetic workflow for (cyclohexylmethyl)pyrazine.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )QuantityPurity
Magnesium TurningsMg24.311.22 g (50 mmol)99.5%
Cyclohexylmethyl BromideC₇H₁₃Br177.087.08 g (40 mmol)98%
PyrazineC₄H₄N₂80.092.40 g (30 mmol)99%
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL≥99.8%
Saturated Ammonium ChlorideNH₄Cl53.49100 mLACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04As neededACS Grade
Silica GelSiO₂60.08As needed60 Å, 230-400 mesh
HexaneC₆H₁₄86.18As neededHPLC Grade
Ethyl AcetateC₄H₈O₂88.11As neededHPLC Grade
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Step-by-Step Synthesis Protocol

PART 1: Grignard Reagent Formation

  • Preparation: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet. Flame-dry all glassware under a vacuum and allow it to cool under an inert atmosphere. This is crucial as Grignard reagents are highly sensitive to moisture.

  • Initiation: Place the magnesium turnings (1.22 g, 50 mmol) in the flask. Add approximately 20 mL of anhydrous diethyl ether.

  • Addition of Alkyl Halide: Dissolve cyclohexylmethyl bromide (7.08 g, 40 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion (approx. 5 mL) of the bromide solution to the magnesium suspension.

  • Reaction Initiation: The reaction should initiate spontaneously, evidenced by gentle bubbling and a slight warming of the flask. If the reaction does not start, gently warm the flask with a heat gun or add a small crystal of iodine.

  • Completion of Addition: Once the reaction has started, add the remaining cyclohexylmethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grey and slightly cloudy.

PART 2: Reaction with Pyrazine

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Pyrazine Addition: Dissolve pyrazine (2.40 g, 30 mmol) in 30 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The color of the reaction mixture may change.

PART 3: Workup and Purification

  • Quenching: Carefully and slowly quench the reaction by adding 100 mL of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This will hydrolyze any unreacted Grignard reagent and the intermediate magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to isolate the pure (cyclohexylmethyl)pyrazine.

Characterization and Expected Results

The final product, (cyclohexylmethyl)pyrazine, should be a pale yellow to amber liquid.[4] The identity and purity of the compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterExpected Value
Molecular FormulaC₁₁H₁₆N₂
Molecular Weight176.26 g/mol [3]
Boiling Point~272 °C at 760 mmHg[10]
AppearancePale yellow to amber liquid[4]
Expected Yield45-60%

Safety Precautions

  • Diethyl Ether: Highly flammable and volatile. Work in a well-ventilated fume hood and avoid open flames or sparks.

  • Grignard Reagents: React violently with water. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.

  • Cyclohexylmethyl Bromide: Lachrymator and irritant. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • General: Always wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when performing this synthesis.

Troubleshooting

ProblemPossible CauseSolution
Grignard reaction does not initiate.Wet glassware or reagents; inactive magnesium.Flame-dry glassware thoroughly; use fresh, high-purity magnesium; add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Low yield of the final product.Incomplete Grignard formation; side reactions.Ensure complete consumption of magnesium during Grignard formation; control the temperature during the addition of pyrazine to minimize side reactions.
Difficult purification.Presence of unreacted starting materials or byproducts.Optimize the stoichiometry of the reactants; ensure complete quenching and thorough extraction during workup.

Conclusion

This application note provides a detailed and practical guide for the synthesis of (cyclohexylmethyl)pyrazine using a Grignard reaction. By following this protocol and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further investigation in flavor chemistry and drug discovery. The principles outlined herein can also be adapted for the synthesis of other alkyl-substituted pyrazines.

References

  • Complete Regioselective Addition of Grignard Reagents to Pyrazine N-Oxides, Toward an Efficient Enantioselective Synthesis of Substituted Piperazines. Organic Letters - ACS Publications. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. [Link]

  • Synthesis and reactions of Pyrazine. Slideshare. [Link]

  • Complete regioselective addition of grignard reagents to pyrazine N-oxides, toward an efficient enantioselective synthesis of substituted piperazines. PubMed. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Pyrazine Alkylation with Aldehydes and Haloalkanes Using N,N'‐Bis(trimethylsilyl)‐1,4‐dihydropyrazine Derivatives. ResearchGate. [Link]

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ⁵-2-oxopiperazines. ResearchGate. [Link]

  • Pyrazine,2-(cyclohexylmethyl)-;28217-92-7. Axsyn. [Link]

  • (Cyclohexylmethyl)pyrazine | C11H16N2. PubChem - NIH. [Link]

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. [Link]

  • cyclohexyl methyl pyrazine, 28217-92-7. The Good Scents Company. [Link]

  • Ketone, cyclohexyl methyl. Organic Syntheses Procedure. [Link]

  • Synthesis of pyrazines. Organic Chemistry Portal. [Link]

  • Pyrazine alkylation starting from N,N'‐bis(trimethylsilyl)‐1,4‐dihydropyrazines. ResearchGate. [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

Sources

Application

Applications of (Cyclohexylmethyl)pyrazine in Early-Stage Drug Discovery: A Technical Guide and Protocol

Introduction & Scientific Context (Cyclohexylmethyl)pyrazine (CHMP) (CAS 28217-92-7) is a versatile heterocyclic compound traditionally utilized in the flavor and fragrance industry for its nutty, roasted aromatic profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

(Cyclohexylmethyl)pyrazine (CHMP) (CAS 28217-92-7) is a versatile heterocyclic compound traditionally utilized in the flavor and fragrance industry for its nutty, roasted aromatic profile. However, recent advances in early-stage drug discovery have repositioned this molecule—and its structural analogs—as a highly valuable scaffold.

The structural logic behind its utility is twofold: the pyrazine ring provides a symmetrical, heteroaromatic core capable of participating in critical hydrogen-bonding interactions, while the cyclohexylmethyl extension offers tunable lipophilicity and steric bulk. This unique combination allows the scaffold to occupy specific hydrophobic pockets in target proteins, making it a prime candidate for developing novel therapeutics (ranging from antimicrobials to antithrombotics) and serving as a metabolic biomarker in oncology.

Application 1: Synthesis of Pyrazinamide Analogs for Antituberculosis (TB) Therapy

Causality & Rationale

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis treatment. To overcome emerging resistance and improve pharmacokinetic profiles, researchers have modified the pyrazine-2-carboxamide core. Synthesizing N-(cyclohexylmethyl)pyrazine-2-carboxamide leverages the lipophilic cyclohexyl group to enhance mycobacterial cell wall permeability. In silico studies demonstrate that this CHMP analog achieves superior binding energies (-7.65 kcal/mol) against Mycobacterium tuberculosis targets compared to standard PZA, meeting essential criteria for oral drug candidacy .

Protocol: Yamaguchi Coupling for N-Substituted Pyrazinamides

The Yamaguchi esterification/amidation is chosen over standard carbodiimide coupling (like DCC/EDC) because it minimizes racemization and efficiently drives the reaction forward for sterically hindered aliphatic amines like cyclohexylmethylamine.

  • Activation : Dissolve pyrazine-2-carboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (TEA, 2.0 eq) and 2,4,6-trichlorobenzoyl chloride (TCBC, 1.2 eq). Stir at room temperature for 2 hours to form the mixed anhydride.

  • Coupling : Add cyclohexylmethylamine (1.2 eq) and 4-dimethylaminopyridine (DMAP, 1.0 eq) to the reaction mixture.

  • Heating : Reflux the mixture at 90°C for 4–6 hours under an inert argon atmosphere.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude product via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure N-(cyclohexylmethyl)pyrazine-2-carboxamide.

G N1 Pyrazine-2-carboxylic Acid + Cyclohexylmethylamine N2 Yamaguchi Coupling (TCBC, DMAP, TEA) N1->N2 N3 N-(cyclohexylmethyl)pyrazine -2-carboxamide N2->N3 N4 In Silico Docking vs. M. tuberculosis N3->N4 N5 In Vitro Antimycobacterial Assay (MIC) N3->N5 N6 Lead Candidate Selection N4->N6 N5->N6

Workflow for synthesizing and screening CHMP-derived antituberculosis candidates.

Application 2: Development of Dual FXIIa and Thrombin Covalent Inhibitors

Causality & Rationale

Thrombosis treatment requires anticoagulants that do not compromise hemostasis (thereby avoiding bleeding risks). Blood coagulation Factor XIIa (FXIIa) is a prime target for safe antithrombotics. Incorporating a pyrazine scaffold into amide-functionalized 1,2,4-triazol-5-amines restores and enhances covalent inhibitory activity against FXIIa and Thrombin. The heteroaromatic pyrazine core provides necessary 3D spatial orientation, allowing the amide moiety to reach previously unaddressed binding sites within the protease active sites .

Protocol: Biochemical Screening via Fluorogenic Substrates

This self-validating assay measures the IC₅₀ by tracking the proteolytic cleavage of a fluorogenic substrate, ensuring that the covalent inhibition mechanism is accurately quantified.

  • Enzyme Preparation : Prepare human FXIIa (or Thrombin) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

  • Inhibitor Incubation : Dilute the CHMP-derived aminotriazole inhibitor in DMSO. Incubate the enzyme with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 15 minutes at 37°C in a 96-well black microtiter plate.

  • Substrate Addition : Add the specific fluorogenic substrate (e.g., Boc-Gln-Gly-Arg-AMC for FXIIa) to initiate the reaction.

  • Kinetic Measurement : Immediately measure fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis : Calculate the initial reaction velocities (V₀) and determine the IC₅₀ using non-linear regression analysis (four-parameter logistic curve).

G A1 CHMP Scaffold A2 Amide Functionalization (1,2,4-triazol-5-amine) A1->A2 A3 Dual Protease Inhibitor A2->A3 A4 Factor XIIa Inhibition (Intrinsic Pathway) A3->A4 A5 Thrombin Inhibition (Common Pathway) A3->A5

Mechanism of action for CHMP-derived dual FXIIa and Thrombin covalent inhibitors.

Application 3: Metabolomic Biomarker for Palbociclib Resistance in Oncology

Causality & Rationale

Palbociclib, a CDK4/6 inhibitor, is widely used in cancer therapy, but acquired resistance remains a significant clinical challenge. Comprehensive LC-MS/MS metabolomics profiling of palbociclib-resistant colorectal cancer cells (SW620) identified (cyclohexylmethyl)pyrazine as a key differential metabolite. Its altered expression correlates with disrupted arginine synthesis and purine metabolism, providing crucial insights into the metabolic reprogramming that drives drug resistance .

Protocol: Untargeted LC-MS/MS Metabolomics Workflow
  • Metabolite Extraction : Harvest SW620 and resistant SW620 (PD_R) cells (1×10⁷ cells/sample). Quench metabolism using cold methanol/acetonitrile/water (2:2:1, v/v/v) at -20°C.

  • Lysis and Centrifugation : Subject cells to 5 cycles of freeze-thaw in liquid nitrogen, followed by sonication for 10 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis : Inject the supernatant into a UHPLC system coupled to a Q-TOF mass spectrometer. Use an HILIC column for polar metabolites and a C18 column for lipophilic compounds like CHMP. Operate in both positive and negative ESI modes.

  • Data Processing : Export raw data to MetaboAnalyst 6.0. Perform peak alignment, normalization, and multivariate analysis (PCA, OPLS-DA) to identify CHMP as a differential metabolite (Fold Change > 1.5, p < 0.05).

Quantitative Data Summary

Application AreaTarget / ContextKey MetricObserved ValueReference
Antimicrobial (TB) M. tuberculosis targetsBinding Energy-7.65 kcal/mol
Cardiovascular Factor XIIa (FXIIa)IC₅₀28 nM
Cardiovascular ThrombinIC₅₀41 nM
Oncology SW620 Colorectal CancerMetabolite ExpressionSignificant Differential Expression (p < 0.05)

References

  • Zulqurnain, M., et al. "Design, Synthesis, and In Silico Study of Two N-Substituted Pyrazinamide Analogs as Potential Antituberculosis Agents." The Journal of Pure and Applied Chemistry Research, April 2025. 1

  • Imberg, L., et al. "Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin." ACS Pharmacology & Translational Science, 2022. 2

  • Yang, L., et al. "Elucidating the Mechanisms of Acquired Palbociclib Resistance via Comprehensive Metabolomics Profiling." Current Issues in Molecular Biology, 2025. 3

Sources

Method

Application Note: (Cyclohexylmethyl)pyrazine as a Versatile Precursor in Advanced Organic Synthesis

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary Historically categorized as a flavor and fragra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

Historically categorized as a flavor and fragrance adjuvant (FEMA 3631) due to its nutty, roasted olfactory profile, (cyclohexylmethyl)pyrazine (CAS: 28217-92-7) has emerged as a highly valuable building block in modern medicinal chemistry. The molecule offers a privileged heteroaromatic pyrazine core coupled with a lipophilic cyclohexylmethyl appendage. This specific structural combination is increasingly utilized in the synthesis of antitubercular agents, pyrazinamide analogs, and .

This application note provides a comprehensive guide to utilizing (cyclohexylmethyl)pyrazine as a synthetic precursor, detailing the mechanistic rationale behind its functionalization and providing self-validating protocols for its integration into complex pharmaceutical scaffolds.

Physicochemical Profiling & Mechanistic Rationale

To effectively utilize (cyclohexylmethyl)pyrazine in organic synthesis, one must understand how its physicochemical properties dictate its reactivity. The pyrazine ring is highly electron-deficient due to the inductive and resonance effects of the two nitrogen atoms. Consequently, it resists standard electrophilic aromatic substitution (EAS) unless activated.

Table 1: Physicochemical Properties and Synthetic Relevance

PropertyValueCausality / Relevance in Synthesis
Molecular Weight 176.26 g/mol Ideal low-MW starting material; leaves ample "molecular weight budget" for downstream fragment-based drug design .
XLogP3 2.9Confers significant lipophilicity, enhancing the membrane permeability and hydrophobic pocket binding of derived APIs .
Boiling Point 100.00 °C @ 4.00 mmHgHigh boiling point at standard pressure allows for thermal stability during high-temperature cross-coupling; enables vacuum distillation for bulk purification.
pKa (est) ~5.1Weakly basic nature dictates that strong electrophiles or N-oxidation strategies are required for ring activation prior to functionalization.
The Causality of Functionalization

Because direct EAS is unfavorable, functionalizing the (cyclohexylmethyl)pyrazine core requires strategic workarounds:

  • N-Oxidation: Converting the pyrazine to an N-oxide temporarily alters the electronic distribution, allowing for nucleophilic addition (e.g., Reissert-Henze cyanation). The bulky cyclohexylmethyl group sterically shields the proximal nitrogen, directing oxidation chemoselectively to the distal nitrogen.

  • Radical or Directed Halogenation: Using reagents like N-Bromosuccinimide (NBS) in highly polar aprotic solvents (DMF) facilitates the generation of a Vilsmeier-type intermediate, enabling electrophilic bromination at the 5-position for subsequent Suzuki-Miyaura cross-coupling.

Synthetic Divergence Pathways

The following diagram illustrates the synthetic divergence of (cyclohexylmethyl)pyrazine into two major pharmaceutical intermediate classes: amide-functionalized protease inhibitors and extended heteroaryl scaffolds.

G Precursor (Cyclohexylmethyl)pyrazine Precursor NOxide N-Oxidation (mCPBA) Precursor->NOxide Chemoselective Oxidation Bromination Electrophilic Bromination (NBS) Precursor->Bromination C-H Activation Cyano Cyanation (TMSCN) NOxide->Cyano Reissert-Henze Reaction Suzuki Cross-Coupling (Pd Catalyst) Bromination->Suzuki Suzuki-Miyaura Coupling Amide Protease Inhibitors (e.g., FXIIa) Cyano->Amide Hydrolysis & Amidation ComplexScaffold Extended Heteroaryl Scaffolds Suzuki->ComplexScaffold Scaffold Extension

Fig 1: Synthetic divergence of (cyclohexylmethyl)pyrazine into pharmaceutical scaffolds.

Experimental Protocols & Self-Validating Workflows

Protocol A: Regioselective N-Oxidation and Cyanation

Objective: Synthesize 5-(cyclohexylmethyl)pyrazine-2-carbonitrile, a direct precursor to pyrazine-2-carboxamide derivatives used in .

Step-by-Step Methodology:

  • Oxidation: Dissolve (cyclohexylmethyl)pyrazine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C under argon.

  • Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.1 eq) in portions. Causality: mCPBA is selected over H₂O₂/AcOH to prevent over-oxidation to the N,N'-dioxide. The strict temperature control (0 °C) suppresses radical side reactions.

  • Self-Validation Check 1 (TLC/LC-MS): After 4 hours, sample the reaction. TLC (10% MeOH/DCM) must show a distinct polar shift (lower Rf​ ). LC-MS must confirm the [M+H]+ mass shift of +16 Da (m/z 193.2). The absence of a +32 Da peak validates chemoselectivity.

  • Cyanation (Reissert-Henze): Isolate the N-oxide via basic aqueous workup (sat. NaHCO₃ to remove mCBA). Redissolve in anhydrous acetonitrile. Add trimethylsilyl cyanide (TMSCN, 2.0 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq). Reflux at 80 °C for 12 hours.

  • Self-Validation Check 2: Quench a 10 µL aliquot in water, extract with EtOAc. GC-MS should reveal a molecular ion peak at m/z 201.1, confirming the successful incorporation of the nitrile group and elimination of the oxide.

Protocol B: Electrophilic Bromination for Cross-Coupling

Objective: Synthesize 2-bromo-5-(cyclohexylmethyl)pyrazine for subsequent Suzuki-Miyaura scaffold extension.

Optimization Data: Before finalizing the protocol, solvent and temperature parameters were evaluated to minimize polybromination.

Table 2: Optimization of Electrophilic Bromination Conditions

EntryReagentSolventTemp (°C)Time (h)Conversion (%)Yield (%)
1Br₂ (1.2 eq)AcOH25124538
2NBS (1.1 eq)MeCN8066052
3NBS (1.1 eq)DMF088580
4 NBS (1.1 eq) DMF 25 4 >99 91

Analysis: DMF acts as both a solvent and a mild catalyst (Entry 4), forming a highly electrophilic Vilsmeier-type complex with NBS, which overcomes the electron deficiency of the pyrazine ring at ambient temperature.

Step-by-Step Methodology:

  • Preparation: Dissolve (cyclohexylmethyl)pyrazine (1.0 eq, 20 mmol) in anhydrous DMF (0.5 M) at 25 °C.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) in a single portion. Exclude light using aluminum foil to prevent radical benzylic bromination on the cyclohexylmethyl side chain. Causality: Light exclusion ensures the reaction proceeds strictly via an electrophilic aromatic substitution pathway rather than a radical pathway, preserving the aliphatic appendage.

  • Self-Validation Check 3 (GC-MS): After 4 hours, quench a 10 µL aliquot in saturated Na₂S₂O₃, extract with EtOAc, and analyze via GC-MS. The desired product must exhibit a characteristic 1:1 isotopic doublet for the bromine atom ( [M]+ at 254.0 and [M+2]+ at 256.0). If dibromination is detected (+158 Da), the reaction was likely exposed to light or excess NBS.

  • Workup: Pour the mixture into ice-cold water (5 volumes) to precipitate the product or extract with MTBE. Wash the organic layer extensively with water (3x) to remove DMF and succinimide byproducts.

  • Downstream Application: The resulting bromide is highly amenable to Pd(dppf)Cl₂-catalyzed Suzuki couplings with aryl boronic acids, enabling rapid library generation for high-throughput screening. For complex impurity profiling during scale-up, reverse-phase HPLC utilizing a Newcrom R1 column with a formic acid/acetonitrile mobile phase is recommended .

References

  • Title: (Cyclohexylmethyl)pyrazine | CID 16204532 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Showing Compound (Cyclohexylmethyl)pyrazine (FDB015029) Source: FooDB URL: [Link]

  • Title: Separation of Pyrazine, (cyclohexylmethyl)- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Application

Gas chromatography-mass spectrometry (GC-MS) analysis of (cyclohexylmethyl)pyrazine

Introduction and Scope (Cyclohexylmethyl)pyrazine is a volatile, nitrogen-containing heterocyclic compound widely utilized as a flavoring agent, fragrance additive, and pharmaceutical intermediate. Characterized by its d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

(Cyclohexylmethyl)pyrazine is a volatile, nitrogen-containing heterocyclic compound widely utilized as a flavoring agent, fragrance additive, and pharmaceutical intermediate. Characterized by its distinct nutty, roasted, and green aroma profile, its accurate quantification is critical for quality control in food matrices, perfumery, and synthetic chemistry .

Analyzing trace pyrazines presents unique chromatographic challenges. Their basic nitrogen atoms are prone to secondary interactions with active sites in analytical systems, and their high volatility requires specialized extraction techniques to prevent loss. This application note details a self-validating Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) protocol. Designed for Senior Application Scientists and drug development professionals, this guide elucidates the mechanistic rationale behind each experimental parameter to ensure robust, reproducible quantification.

Physicochemical Profiling

Understanding the intrinsic properties of (cyclohexylmethyl)pyrazine is the foundation of effective method development. Its moderate lipophilicity (XLogP3 = 2.9) and high volatility dictate the use of headspace extraction rather than liquid-liquid extraction, which often suffers from solvent masking and analyte loss during concentration .

Table 1: Physicochemical Properties of (Cyclohexylmethyl)pyrazine

ParameterValueAnalytical Implication
CAS Number 28217-92-7Unique identifier for reference standards.
Molecular Formula C11H16N2Determines theoretical exact mass.
Molecular Weight 176.26 g/mol Primary target for molecular ion (M+) monitoring.
Boiling Point 100.00 °C @ 4.00 mm HgHighly volatile; ideal for headspace extraction.
XLogP3 2.9Moderately non-polar; favors DVB/PDMS SPME fibers.
Odor Profile Nutty, musty, greenTrace detection required (low odor threshold).

Analytical Rationale and Workflow

To achieve high-fidelity data, the analytical workflow must be treated as a holistic, self-validating system. We employ HS-SPME to isolate the analyte from complex matrices (e.g., lipids, proteins) without utilizing organic solvents. The GC-MS system utilizes a polar stationary phase and Electron Impact (EI) ionization to ensure optimal peak symmetry and standardized fragmentation for library matching .

Workflow A 1. Sample Matrix Addition of Deuterated ISTD B 2. HS-SPME Extraction (DVB/CAR/PDMS Fiber, 60°C) A->B Volatilization & Equilibration C 3. Thermal Desorption (GC Inlet, 250°C, 3 min) B->C Fiber Transfer D 4. Capillary GC Separation (DB-WAX, Temp Programmed) C->D Splitless Injection E 5. EI-MS Detection (70 eV, m/z 35-400) D->E Elution F 6. Data Analysis (Quantification & Library Match) E->F Signal Processing

Figure 1: End-to-end HS-SPME-GC-MS workflow for (cyclohexylmethyl)pyrazine analysis.

Mechanistic Causality of Method Parameters

Every choice in this protocol is driven by molecular causality:

  • Column Selection (DB-WAX): Standard non-polar columns (e.g., 5% phenyl) possess active silanol groups that interact with the lone electron pairs on the pyrazine nitrogen atoms, causing severe peak tailing. A polar polyethylene glycol (PEG) phase neutralizes these interactions, yielding sharp, symmetrical peaks.

  • Extraction Temperature (60 °C): Elevating the temperature to 60 °C maximizes the vapor pressure of (cyclohexylmethyl)pyrazine, driving it into the headspace. However, exceeding 60 °C risks initiating de novo Maillard reactions in food matrices, which could artificially inflate pyrazine concentrations.

  • Salting-Out Effect: The addition of saturated NaCl decreases the solubility of the organic analyte in the aqueous phase, thermodynamically forcing the compound into the headspace and increasing extraction efficiency by up to 40%.

Optimization Goal Robust Pyrazine Quantification Col DB-WAX Column Col->Goal Col_R Prevents N-lone pair interaction Eliminates peak tailing Col_R->Col Prep HS-SPME (DVB/CAR/PDMS) Prep->Goal Prep_R Concentrates trace volatiles Avoids solvent masking Prep_R->Prep ISTD Stable Isotope ISTD ISTD->Goal ISTD_R Corrects matrix effects Normalizes extraction variance ISTD_R->ISTD

Figure 2: Mechanistic rationale behind key analytical parameters in the GC-MS protocol.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates Isotope Dilution Mass Spectrometry (IDMS). By utilizing a deuterated internal standard, the method inherently self-corrects for matrix-induced signal suppression and SPME fiber degradation .

Materials & Reagents
  • Target Analyte: (Cyclohexylmethyl)pyrazine analytical standard (Purity ≥ 99%).

  • Internal Standard (ISTD): 2-Methylpyrazine-d6 (or equivalent deuterated pyrazine).

  • Matrix Modifier: Sodium chloride (NaCl), analytical grade, baked at 400 °C for 4 hours to remove volatile organic impurities.

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

Sample Preparation (HS-SPME)
  • Matrix Preparation: Accurately weigh 2.0 g of the homogenized sample into a 20 mL amber glass headspace vial.

  • Salting-Out: Add 5.0 mL of saturated NaCl aqueous solution to the vial. Causality: This reduces the dielectric constant of the aqueous phase, driving the non-polar pyrazine into the headspace.

  • Isotope Spiking: Spike the mixture with 10 µL of the ISTD working solution (10 µg/mL).

  • Equilibration: Seal the vial with a PTFE/silicone septum cap. Incubate at 60 °C for 15 minutes with orbital agitation (250 rpm) to reach thermodynamic equilibrium between the liquid and gas phases.

  • Extraction: Pierce the septum with the SPME needle and expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 60 °C.

GC-MS Instrumental Parameters

Immediately transfer the SPME fiber to the GC injection port.

Table 2: GC-MS Operating Conditions

ParameterOptimized Setting
GC Column DB-WAX or Supelcowax 10 (30 m × 0.25 mm id, 0.25 µm film)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Mode Splitless, 250 °C (Desorption time: 3.0 minutes)
Oven Temperature Program 40 °C (hold 2 min) → ramp 5 °C/min to 150 °C → ramp 20 °C/min to 240 °C (hold 5 min)
Transfer Line Temp 250 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Energy Electron Impact (EI) at 70 eV
Acquisition Mode Synchronous SIM/Scan. Scan: m/z 35–300. SIM target ions: m/z 176 (M+), 94, 83.

Data Processing & Method Validation

Quantification is performed using the internal standard method. The response ratio (Area of Analyte / Area of ISTD) is plotted against the concentration ratio to generate a calibration curve. Because the deuterated standard shares identical physicochemical properties with the target analyte, extraction losses and MS fluctuations are mathematically canceled out.

Table 3: Method Validation Summary (Representative Data)

Validation ParameterAcceptance Criteria / Achieved Value
Limit of Detection (LOD) 0.05 ng/g (S/N ≥ 3)
Limit of Quantification (LOQ) 0.15 ng/g (S/N ≥ 10)
Linear Dynamic Range 0.15 – 500 ng/g
Coefficient of Determination (R²) > 0.998
Recovery (Spiked Matrix) 92% – 104%
Intra-day Precision (RSD, n=6) < 4.5%

System Suitability & Troubleshooting

To maintain a self-validating environment, the following system suitability checks must be executed prior to sample analysis:

  • Fiber Blank: Run a blank desorption of the SPME fiber before the first sample to ensure no carryover of (cyclohexylmethyl)pyrazine or siloxane bleed from previous runs.

  • Peak Symmetry Check: Evaluate the tailing factor of the pyrazine peak in the mid-level calibration standard. A tailing factor > 1.5 indicates active sites in the GC inlet liner or column degradation. Solution: Replace the deactivated glass liner and trim the first 10 cm of the analytical column.

  • ISTD Area Monitoring: The absolute peak area of the deuterated internal standard must not vary by more than ±20% across the batch. A systematic drop in ISTD area indicates SPME fiber exhaustion or matrix overloading.

References

  • (Cyclohexylmethyl)pyrazine | C11H16N2 | CID 16204532 - PubChem Source: National Institutes of Health (NIH)[Link]

  • Showing Compound (Cyclohexylmethyl)pyrazine (FDB015029) Source: FooDB[Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) Source: Journal of Chromatography A / PubMed[Link]

Method

(Cyclohexylmethyl)pyrazine: A Comprehensive Guide for Flavor Science Applications

This document provides detailed application notes and protocols for the use of (Cyclohexylmethyl)pyrazine as a flavoring agent in food science. It is intended for researchers, scientists, and professionals in the food an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides detailed application notes and protocols for the use of (Cyclohexylmethyl)pyrazine as a flavoring agent in food science. It is intended for researchers, scientists, and professionals in the food and fragrance industries, offering in-depth technical guidance rooted in scientific principles and practical expertise.

Introduction to (Cyclohexylmethyl)pyrazine

(Cyclohexylmethyl)pyrazine, a member of the pyrazine chemical class, is a significant contributor to the flavor profiles of many food products.[1] Pyrazines are heterocyclic aromatic organic compounds renowned for imparting nutty, roasted, and toasted aromas, often formed during thermal processing through the Maillard reaction.[2][3][4] (Cyclohexylmethyl)pyrazine is distinguished by its characteristic nutty, musty, and green sensory profile.[1]

Its Generally Recognized as Safe (GRAS) status, as determined by the Flavor and Extract Manufacturers Association (FEMA), underscores its safety for use in food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated (Cyclohexylmethyl)pyrazine and found no safety concerns at current levels of intake when used as a flavoring agent.[1][5]

Table 1: Chemical and Regulatory Information for (Cyclohexylmethyl)pyrazine

PropertyValueSource
Chemical Name 2-(Cyclohexylmethyl)pyrazine[1]
Synonyms Cyclohexylmethyl pyrazine, (Pyrazinylmethyl) cyclohexane[1]
CAS Number 28217-92-7[1]
FEMA Number 3631[1]
JECFA Number 783[5]
Molecular Formula C₁₁H₁₆N₂[1]
Molecular Weight 176.26 g/mol [1]
Appearance Pale amber liquid[1]
Odor Profile Nutty, musty, green[1]
Regulatory Status FEMA GRAS[6][7][8]

Application and Dosage Recommendations

The application of (Cyclohexylmethyl)pyrazine can significantly enhance the flavor profile of a wide variety of food products, particularly those where nutty, earthy, or roasted notes are desired. Due to its potency, it is typically used at very low concentrations.

While specific dosage recommendations for (Cyclohexylmethyl)pyrazine are not widely published, guidance can be drawn from general usage levels of alkyl-substituted pyrazines in the food industry. A broad range of 0.15 to 10,000 parts per million (ppm) has been cited for this class of compounds, with a more common and preferred range being 10 to 750 ppm in the final food product.[9]

For (Cyclohexylmethyl)pyrazine, given its distinct nutty and green character, a starting dosage in the lower to mid-part of this range is recommended. The optimal concentration will be highly dependent on the food matrix and the desired flavor profile.

Table 2: Recommended Starting Dosages for (Cyclohexylmethyl)pyrazine in Various Food Categories

Food CategoryRecommended Starting Dosage (ppm in final product)Flavor Contribution
Baked Goods (e.g., cookies, crackers)5 - 25Enhances roasted nut notes, adds complexity to the overall baked flavor.
Breakfast Cereals 2 - 15Provides a toasted grain and nutty character.
Nut-based Products (e.g., peanut butter, almond milk)10 - 50Intensifies and complements the existing nut flavor.
Savory Snacks (e.g., potato chips, pretzels)1 - 10Adds an earthy, roasted dimension.
Soups and Sauces 0.5 - 5Contributes a subtle roasted and savory background note.
Chocolate and Cocoa Products 5 - 30Enhances cocoa notes and adds a roasted, nutty complexity.
Coffee and Tea Beverages 0.1 - 2Can add depth and a roasted character to the beverage aroma.

Expert Insight: The interplay of (Cyclohexylmethyl)pyrazine with other flavor compounds in a food system can be synergistic. For instance, in chocolate applications, it can enhance the perception of cocoa notes. In savory applications, it can round out and add depth to meaty and umami flavors. It is crucial to conduct sensory evaluations at various concentrations to determine the optimal level for a specific product.

Protocols for Evaluation and Analysis

Sensory Evaluation Protocol: 3-Alternative Forced Choice (3-AFC) Test

The 3-AFC test is a robust method for determining the detection threshold of a flavor ingredient and for assessing its sensory impact at various concentrations.[6][10]

Objective: To determine the concentration at which (Cyclohexylmethyl)pyrazine is detectable in a specific food matrix and to characterize its flavor profile at supra-threshold levels.

Materials:

  • High-purity (Cyclohexylmethyl)pyrazine standard.

  • The food matrix to be tested (e.g., water, oil, a base model of the food product).

  • Odor-free sample cups with lids.

  • Palate cleansers (e.g., unsalted crackers, room temperature water).

  • A panel of trained sensory assessors (typically 10-15 panelists).

Procedure:

  • Sample Preparation: Prepare a series of dilutions of (Cyclohexylmethyl)pyrazine in the chosen food matrix. The concentration steps should be geometrically spaced (e.g., increasing by a factor of 2 or 3).

  • Test Presentation: For each concentration level, present three samples to each panelist. Two of the samples will be the unflavored food matrix (blanks), and one will contain the (Cyclohexylmethyl)pyrazine at the specified concentration. The order of presentation should be randomized for each panelist.

  • Evaluation: Panelists are instructed to taste or sniff each sample and identify the "odd" sample (the one that is different from the other two).

  • Data Collection: Record the responses of each panelist for each concentration level.

  • Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample.[6] Above this threshold, panelists can be asked to describe the flavor characteristics of the sample to build a sensory profile.

Caption: Workflow for the 3-AFC Sensory Evaluation of (Cyclohexylmethyl)pyrazine.

Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of pyrazines in food matrices.[8][11]

Objective: To accurately quantify the concentration of (Cyclohexylmethyl)pyrazine in a food sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • (Cyclohexylmethyl)pyrazine analytical standard.

  • Internal standard (e.g., a deuterated analog or a structurally similar pyrazine not present in the sample).

  • Solvents for extraction (e.g., dichloromethane, diethyl ether).

  • Solid-phase microextraction (SPME) fibers (for headspace analysis).

  • Homogenizer.

  • Centrifuge.

Procedure:

Sample Preparation (Solvent Extraction):

  • Homogenize a known weight of the food sample.

  • Spike the homogenized sample with a known amount of the internal standard.

  • Extract the sample with an appropriate solvent (e.g., dichloromethane) multiple times.

  • Combine the solvent extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a known volume under a gentle stream of nitrogen.

Sample Preparation (Headspace SPME):

  • Place a known weight of the homogenized food sample into a headspace vial.

  • Add the internal standard.

  • Seal the vial and incubate at a controlled temperature (e.g., 60°C) to allow volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

GC-MS Analysis:

  • Injection: Inject the concentrated extract or desorb the SPME fiber into the GC inlet.

  • Separation: Use a suitable capillary column (e.g., DB-5ms or a wax-based column like ZB-WAXplus) to separate the components of the sample.[8]

  • Temperature Program: An example temperature program could be: initial temperature of 40°C for 2 minutes, ramp at 5°C/minute to 230°C, and hold for 5 minutes. This should be optimized for the specific matrix and analyte.

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for (Cyclohexylmethyl)pyrazine and the internal standard.

Quantification:

  • Create a calibration curve by analyzing a series of standards of known concentrations of (Cyclohexylmethyl)pyrazine containing a fixed amount of the internal standard.

  • Calculate the concentration of (Cyclohexylmethyl)pyrazine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_quantification Quantification Homogenize Homogenize Food Sample Spike_IS Spike with Internal Standard Homogenize->Spike_IS Solvent_Ext Solvent Extraction Spike_IS->Solvent_Ext HS_SPME Headspace SPME Spike_IS->HS_SPME Concentrate Concentrate Extract Solvent_Ext->Concentrate Inject Inject/Desorb into GC HS_SPME->Inject Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Calculate Calculate Concentration Detect->Calculate Cal_Curve->Calculate

Caption: General workflow for the quantification of (Cyclohexylmethyl)pyrazine by GC-MS.

Stability and Interactions

The stability of (Cyclohexylmethyl)pyrazine is a critical consideration during food processing and storage. Pyrazines, in general, are relatively stable compounds, particularly during thermal processing.[2]

  • Thermal Stability: Pyrazines are often formed at high temperatures, indicating their inherent stability under such conditions.[2] However, excessive heat or prolonged processing times can lead to some degradation or the formation of other volatile compounds.

  • pH Influence: The pH of the food matrix can influence the formation and stability of pyrazines. Alkaline conditions have been shown to promote the formation of certain pyrazines during the Maillard reaction.[7] While specific data on the stability of (Cyclohexylmethyl)pyrazine across a wide pH range is limited, it is advisable to evaluate its stability in the specific pH environment of the target food product.

Conclusion

(Cyclohexylmethyl)pyrazine is a valuable flavoring agent for imparting and enhancing nutty, musty, and green notes in a diverse range of food products. Its GRAS status provides a strong foundation for its safe use. Effective application requires a systematic approach, beginning with carefully considered starting dosages and followed by rigorous sensory and analytical evaluation to optimize the flavor profile of the final product. The protocols and guidelines presented in this document provide a comprehensive framework for researchers and product developers to successfully incorporate (Cyclohexylmethyl)pyrazine into their food formulations.

References

  • Fan, W., Xu, Y., & Zhang, Y. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441. [Link]

  • Fayek, R. M., & El-Sayed, M. A. (2020). Pyrazines in Thermally Treated Foods. IntechOpen. [Link]

  • Arsa, S., & Theerakulkait, C. (2020). Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH. PeerJ, 8, e8644. [Link]

  • I.R.I. Inc. (1971). Food products containing alkyl-substituted pyrazines. U.S.
  • Attygalle, A. B., & Jalsovszky, I. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1592, 153-160. [Link]

  • ACS Publications. (n.d.). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry. [Link]

  • Li, X., et al. (2018). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 84(14), e00539-18. [Link]

  • FAO AGRIS. (2025). Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions. [Link]

  • Baker, G. L., Cornell, J. A., Gorbet, D. W., O'Keefe, S. F., Sims, C. A., & Talcott, S. T. (2003). Determination of Pyrazine and Flavor Variations in Peanut Genotypes During Roasting. Journal of Food Science, 68(1), 394-400. [Link]

  • ResearchGate. (n.d.). Effect of Reaction Conditions on the Volatile Pyrazines Components of Defatted Flaxseed Meal in the Maillard Reaction System. [Link]

  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • ResearchGate. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]

  • PubMed. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]

  • LCGC International. (2020). A Simple LC–MS Multi-Analyte Method to Determine Food Additives and Caffeine in Beverages. [Link]

  • National Center for Biotechnology Information. (n.d.). (Cyclohexylmethyl)pyrazine. PubChem Compound Database. [Link]

  • Scilit. (n.d.). ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS. [Link]

  • ACS Publications. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry. [Link]

  • INCHEM. (n.d.). (CYCLOHEXYLMETHYL)PYRAZINE. [Link]

  • ResearchGate. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. [Link]

  • PubMed Central (PMC). (n.d.). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. [Link]

  • ResearchGate. (2026). Headspace gas chromatography-mass spectrometry determination of alkylpyrazines in cocoa liquor samples. [Link]

  • PubMed. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). [Link]

  • MDPI. (2023). Insight into the Impact of Food Processing and Culinary Preparations on the Stability and Content of Plant Alkaloids Considered as Natural Food Contaminants. [Link]

  • MDPI. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. [Link]

  • ACS Publications. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry. [Link]

  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]

  • ResearchGate. (n.d.). First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products. [Link]

Sources

Application

Catalytic Hydrogenation Protocols for (Cyclohexylmethyl)pyrazine: Pathways to Racemic and Enantiopure Piperazines

Executive Summary (Cyclohexylmethyl)pyrazine (CAS: 28217-92-7) is a valuable heterocyclic building block [1]. The catalytic hydrogenation of its pyrazine core yields 2-(cyclohexylmethyl)piperazine, a highly sought-after...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Cyclohexylmethyl)pyrazine (CAS: 28217-92-7) is a valuable heterocyclic building block [1]. The catalytic hydrogenation of its pyrazine core yields 2-(cyclohexylmethyl)piperazine, a highly sought-after pharmacophore in drug discovery due to its rigid, basic framework which enhances target binding and pharmacokinetic profiles. However, the reduction of pyrazines is notoriously difficult. The aromatic stability of the ring, combined with the strong σ-donating basicity of the resulting piperazine product, often leads to severe catalyst poisoning.

This application note provides two field-proven, self-validating protocols for the hydrogenation of (cyclohexylmethyl)pyrazine. Protocol A details a robust heterogeneous method for generating racemic products, while Protocol B outlines a state-of-the-art homogeneous asymmetric hydrogenation for synthesizing enantiopure chiral piperazines.

Mechanistic Insights & Catalyst Selection

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe. The hydrogenation of pyrazines presents a fundamental "haptophilicity and poisoning dilemma"[3].

The Catalyst Poisoning Dilemma

Noble metal catalysts (Pd, Pt, Rh) readily adsorb the starting pyrazine. However, as the reaction progresses, the resulting piperazine product (pKa ~ 9.8) acts as a potent Lewis base. The secondary amines of the piperazine ring strongly coordinate to the active metal sites, effectively poisoning the catalyst and stalling the reaction before full conversion [4].

Solution 1: Thermodynamic Control via Brønsted Acids (Protocol A) To prevent catalyst poisoning during heterogeneous hydrogenation, the reaction must be conducted in a strongly acidic medium, such as glacial acetic acid. The acid protonates the newly formed piperazine in situ, converting it into an ammonium acetate salt. This protonated species lacks the free lone pair necessary to coordinate to the palladium surface, allowing the catalyst to turn over continuously.

Solution 2: Kinetic Activation via N-Alkylation (Protocol B) Pyrazines are highly resistant to asymmetric homogeneous hydrogenation because they coordinate poorly to chiral transition-metal complexes. To bypass this, the pyrazine is first activated via N-alkylation with an alkyl halide (e.g., benzyl bromide). This breaks the symmetry of the ring, significantly increases its electrophilicity, and forms a cationic pyrazinium intermediate. This activated salt readily undergoes sequential hydride transfers from a chiral Iridium-hydride species, yielding highly enantioselective products [2].

Mandatory Visualization: Strategic Workflow

G A (Cyclohexylmethyl)pyrazine (Starting Material) B Protocol A: Pd/C, H2 Glacial Acetic Acid A->B Heterogeneous Hydrogenation D Activation: Benzyl Bromide (Pyrazinium Salt) A->D N-Alkylation C Racemic (±)-2-(Cyclohexylmethyl) piperazine B->C High Yield, No ee E Protocol B: [Ir(COD)Cl]2, Ligand H2, Toluene/DCE D->E Homogeneous Asymmetric Hydrogenation F Enantiopure (R)- or (S)- 2-(Cyclohexylmethyl)piperazine E->F High Yield, >90% ee

Fig 1: Divergent catalytic hydrogenation pathways for (cyclohexylmethyl)pyrazine.

Quantitative Data Summary

The following table summarizes the critical parameters for both synthetic pathways, allowing researchers to select the appropriate method based on their stereochemical requirements.

ParameterProtocol A (Heterogeneous)Protocol B (Homogeneous Asymmetric)
Target Product Racemic (±)-piperazineEnantiopure (R)- or (S)-piperazine
Catalyst 10% Pd/C[Ir(COD)Cl]₂ / (R)-SegPhos
Substrate State Free BaseN-Benzyl Pyrazinium Bromide
Solvent Glacial Acetic AcidToluene / 1,2-Dichloroethane (1:1)
Temperature 60 °C-20 °C to 0 °C
H₂ Pressure 50 - 100 psi600 - 1000 psi
Additives NoneNone (In situ acid generation)
Typical Yield > 95%85 - 92%
Enantiomeric Excess N/A> 90% ee

Experimental Protocols

Protocol A: Heterogeneous Hydrogenation (Racemic Synthesis)

This protocol utilizes a standard Parr high-pressure reactor and relies on acidic media to maintain catalyst activity.

Step-by-Step Methodology:

  • Preparation: In a 100 mL glass liner for a high-pressure Parr reactor, dissolve (cyclohexylmethyl)pyrazine (1.76 g, 10.0 mmol) in 20 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1.06 g, 1.0 mmol Pd, 10 mol%). CRITICAL SAFETY NOTE: Pd/C is highly pyrophoric, especially when dry or in the presence of solvent vapors. Add the catalyst under a gentle stream of inert Argon.

  • Purging: Seal the reactor. Purge the headspace with Argon (3 × 30 psi) to remove oxygen, followed by Hydrogen gas (3 × 30 psi) to displace the Argon.

  • Hydrogenation: Pressurize the reactor to 80 psi with H₂. Heat the reaction mixture to 60 °C and stir vigorously (800–1000 rpm) to ensure optimal gas-liquid mass transfer. Monitor the pressure drop; the reaction typically reaches completion in 12–18 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with Argon. Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 × 10 mL).

  • Free-Basing: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Cool the residue in an ice bath and slowly add 2M NaOH until the pH > 10 (converting the piperazine acetate salt back to the free base).

  • Extraction: Extract the aqueous layer with Dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield racemic 2-(cyclohexylmethyl)piperazine as a pale oil.

Protocol B: Ir-Catalyzed Asymmetric Hydrogenation (Enantioselective)

This protocol adapts the methodology of Chen et al. [2], utilizing substrate activation to achieve high enantioselectivity.

Step 1: Substrate Activation (Pyrazinium Salt Formation)

  • Dissolve (cyclohexylmethyl)pyrazine (1.76 g, 10.0 mmol) in anhydrous acetone (20 mL) in a round-bottom flask.

  • Add benzyl bromide (1.31 mL, 11.0 mmol) dropwise. Attach a reflux condenser and stir the mixture at 60 °C for 12 hours.

  • Cool the mixture to room temperature. The activated 1-benzyl-3-(cyclohexylmethyl)pyrazinium bromide will precipitate as a solid. Filter the solid, wash with cold diethyl ether (2 × 10 mL), and dry under high vacuum.

Step 2: Asymmetric Hydrogenation

  • Catalyst Preparation: Inside an argon-filled glovebox, weigh [Ir(COD)Cl]₂ (33.6 mg, 1.0 mol % Ir) and (R)-SegPhos (13.4 mg, 2.2 mol %) into a vial. Dissolve in a 1:1 mixture of anhydrous Toluene and 1,2-Dichloroethane (DCE) (10 mL). Stir for 30 minutes at room temperature to preform the active chiral complex.

  • Reaction Setup: Transfer the pyrazinium salt (5.0 mmol) into a stainless-steel autoclave. Add the preformed catalyst solution.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the system with H₂ gas (3 × 50 psi).

  • Hydrogenation: Pressurize the autoclave to 600 psi with H₂. Cool the reactor to -20 °C using a cryocooler and stir for 24–36 hours. The low temperature is critical for maximizing the enantiomeric excess (ee).

  • Purification: Vent the H₂ gas slowly. Concentrate the reaction mixture and purify the residue via silica gel flash chromatography (Eluent: DCM/MeOH 95:5 containing 1% Triethylamine) to isolate the chiral N-benzyl-2-(cyclohexylmethyl)piperazine.

  • Deprotection (Optional): The N-benzyl group can be quantitatively removed via standard hydrogenolysis (10% Pd/C, H₂ balloon, Methanol, 25 °C) to yield the free chiral (R)-2-(cyclohexylmethyl)piperazine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16204532, (Cyclohexylmethyl)pyrazine." PubChem, National Institutes of Health. URL:[Link]

  • Chen, Mu-Wang, et al. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides." Organic Letters, vol. 18, no. 15, 2016, pp. 3658–3661. ACS Publications. URL:[Link]

  • "Haptophilicity and Substrate-Directed Reactivity in Diastereoselective Heterogeneous Hydrogenation." ACS Catalysis, vol. 13, 2023. ACS Publications. URL:[Link]

  • "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." Journal of the American Chemical Society, vol. 146, 2024. ACS Publications. URL:[Link]

Method

Application Note: Solubilization Strategies for (Cyclohexylmethyl)pyrazine in Aqueous and Organic Media

Target Audience: Analytical Chemists, Pharmacologists, and Flavor/Fragrance Formulation Scientists. Chemical Profiling & The Causality of Solubilization (Cyclohexylmethyl)pyrazine (CAS 28217-92-7) is a heterocyclic aroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Flavor/Fragrance Formulation Scientists.

Chemical Profiling & The Causality of Solubilization

(Cyclohexylmethyl)pyrazine (CAS 28217-92-7) is a heterocyclic aromatic compound widely utilized as a flavoring agent and studied as a plant metabolite 1[1]. At room temperature, it presents as a pale amber liquid with a nutty, musty odor, possessing a molecular weight of 176.26 g/mol and a specific gravity of approximately 1.003–1.009 g/mL 2[2].

The Thermodynamic Challenge of Aqueous Solubilization

Dissolving this compound in aqueous media for biological assays (e.g., cell culture, sensory receptor testing) presents a significant thermodynamic hurdle. The molecule features a highly hydrophobic cyclohexylmethyl side chain attached to a pyrazine ring, resulting in an estimated LogP (XLogP3-AA) of 2.9 3[3]. This high lipophilicity dictates that water molecules must form highly ordered, energetically unfavorable clathrate structures around the non-polar moiety, driving the compound out of the aqueous phase.

Why pH Adjustment is Ineffective

A common strategy for solubilizing nitrogen-containing heterocycles is lowering the pH to protonate the amine, thereby increasing polarity. However, pyrazines are exceptionally weak bases. The unsubstituted pyrazine ring has a pKa of ~0.65, and alkyl substitution only marginally increases this to the 1.5–2.5 range 4[4]. Because its conjugate acid pKa is far below physiological pH (7.4), (cyclohexylmethyl)pyrazine remains entirely un-ionized in standard biological buffers. Therefore, pH adjustment will not ionize the molecule enough to enhance aqueous solubility.

The Mechanistic Solution

To successfully solubilize (cyclohexylmethyl)pyrazine, one must disrupt the hydrophobic effect. For stock solutions, miscible organic solvents like absolute ethanol or DMSO must be used. For aqueous working solutions, nonionic surfactants (e.g., Tween-80) are required. The hydrophobic oleate tail of Tween-80 interacts with the cyclohexyl group via van der Waals forces, encapsulating the molecule within a micelle, while the hydrophilic polyoxyethylene heads maintain the complex in aqueous suspension.

Quantitative Data: Solvent Compatibility Profile

Solvent SystemSolubility LimitSolvation MechanismApplication Suitability
Absolute Ethanol Miscible (>500 mg/mL)Dipole-dipole & DispersionPrimary stock solutions; Flavor formulation
DMSO >100 mg/mLStrong dipole & DispersionPrimary stock solutions for in vitro assays
Deionized Water (pH 7.4) < 0.1 mg/mLNone (Hydrophobic exclusion)Unsuitable without co-solvents
Water + 0.5% Tween-80 ~5 mg/mLMicellar encapsulationCell culture media; Receptor binding assays
Water + 5% HP-β-CD ~10 mg/mLHost-guest inclusion complexIn vivo dosing; High-concentration aqueous needs

Experimental Methodologies

Protocol A: Preparation of a 100 mM Organic Stock Solution

Because (cyclohexylmethyl)pyrazine is a liquid at room temperature, gravimetric weighing of small milligram quantities often leads to significant loss on weigh boats or pipette tips. Volumetric measurement based on specific gravity is the superior, field-proven approach.

Step-by-Step Procedure:

  • Calculate Volume: To prepare 1 mL of a 100 mM stock, you need 100 µmol of the compound.

    • Mass required = 100 µmol × 176.26 µg/µmol = 17.626 mg.

    • Volume required = Mass / Density (1.006 mg/µL) = 17.5 µL .

  • Transfer: Using a positive displacement pipette (to account for the liquid's viscosity), transfer exactly 17.5 µL of neat (cyclohexylmethyl)pyrazine into a 2 mL amber glass vial.

  • Solvation: Add 982.5 µL of anhydrous DMSO or absolute ethanol.

  • Homogenization: Vortex vigorously for 30 seconds.

  • Self-Validation Check: Inspect the vial against a light source. The solution must be completely transparent with a faint amber tint. If microscopic droplets are visible at the bottom, the solvent is compromised by water contamination and must be discarded.

  • Storage: Purge the vial headspace with Argon or Nitrogen gas and store at -20°C.

Protocol B: Preparation of a 1 mM Aqueous Working Solution for Assays

Directly diluting the 100 mM stock into water will result in immediate precipitation ("crashing out"). This protocol utilizes a co-solvent and surfactant system to maintain a stable suspension.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS) and supplement it with 0.5% (v/v) Tween-80. Warm the buffer to 37°C to increase micellar dynamics.

  • Dynamic Injection: Place 990 µL of the warmed buffer on a vortex mixer at medium speed. While the liquid is actively swirling, use a micropipette to inject 10 µL of the 100 mM organic stock (from Protocol A) directly into the center of the vortex. Causality: Injecting into a dynamic fluid prevents localized high concentrations of the hydrophobic compound, forcing immediate micellar encapsulation.

  • Sonication: Transfer the tube to an ultrasonic water bath and sonicate for 5 minutes at room temperature.

  • Self-Validation Check (Tyndall Test): Shine a laser pointer horizontally through the tube.

    • Pass: The beam is invisible or extremely faint, indicating the compound is fully encapsulated in nano-micelles.

    • Fail: A solid, bright line of light is visible (Tyndall effect), indicating the presence of colloidal aggregates. If this occurs, increase the Tween-80 concentration to 1.0% and re-sonicate.

Solubilization Decision Workflow

SolubilizationWorkflow Start Target: Dissolve (Cyclohexylmethyl)pyrazine Decision1 Application Type? Start->Decision1 Organic Organic Stock (Storage / Synthesis) Decision1->Organic Chemical Aqueous Aqueous Media (In Vitro / In Vivo Assays) Decision1->Aqueous Biological SolventOrg Use 100% Ethanol or DMSO (Miscible) Organic->SolventOrg Decision2 Tolerates Co-solvents? Aqueous->Decision2 FinalOrg Filter & Store at -20°C in Amber Vials SolventOrg->FinalOrg CoSolvent Dilute DMSO/EtOH Stock (Max 0.1-1% final v/v) Decision2->CoSolvent Yes Complexation Use Surfactants (Tween-80) or HP-β-CD Complexation Decision2->Complexation No / High Conc. FinalAq Vortex, Sonicate & Verify Absence of Tyndall Effect CoSolvent->FinalAq Complexation->FinalAq

Caption: Decision tree for selecting the appropriate solubilization strategy for (cyclohexylmethyl)pyrazine.

References

  • PubChem - National Institutes of Health (NIH). "(Cyclohexylmethyl)pyrazine | C11H16N2 | CID 16204532". 1

  • Scent.vn. "(Cyclohexylmethyl)pyrazine CAS# 28217-92-7: Odor profile, Molecular properties". 3

  • Food and Agriculture Organization of the United Nations (FAO). "Online Edition: 'Specifications for Flavourings' - (Cyclohexylmethyl)pyrazine". 2

  • Thieme Connect. "Pyrazines: Basic Ionization Constants". 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (Cyclohexylmethyl)pyrazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks researchers encounter when synthesizing (cyclohexylmeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks researchers encounter when synthesizing (cyclohexylmethyl)pyrazine.

This guide bypasses generic advice to focus on the causality of reaction failures—explaining why side reactions occur and providing self-validating, field-proven protocols to correct them.

Part 1: Quantitative Route Comparison

Before troubleshooting, it is critical to evaluate whether your chosen synthetic pathway is thermodynamically and kinetically suited for your scale and yield requirements.

Table 1: Quantitative Comparison of Synthetic Routes for (Cyclohexylmethyl)pyrazine

Synthetic RouteTypical YieldPrimary Side ReactionScalability & Cost Profile
Kumada Cross-Coupling (Fe/Ni Catalyzed)75–85%Homocoupling (Cy-CH₂-CH₂-Cy)High ; Grignard reagents are inexpensive; avoids precious metals[1].
Decarboxylative Minisci (Ag/Persulfate)40–55%PolyalkylationMedium ; Requires pyrazine excess; simple setup but poor atom economy.
Lateral Alkylation (LDA + Cy-Br)15–30%E2 Elimination (Cyclohexene)Low ; Requires cryogenic conditions (-78 °C); poor yield with secondary halides.

Part 2: Troubleshooting Guides & FAQs

Q1: I am using the lateral alkylation approach (deprotonating 2-methylpyrazine and adding cyclohexyl bromide), but my yields are stuck below 20%. The major byproduct is cyclohexene. How can I improve this?

The Causality: You are observing a classic competition between nucleophilic substitution ( SN​2 ) and elimination ( E2 ). The pyrazinylmethyl anion generated by deprotonating 2-methylpyrazine is a strong, sterically unhindered base. However, your electrophile—cyclohexyl bromide—is a secondary alkyl halide . The steric bulk of the cyclohexane ring significantly raises the activation energy for the SN​2 backside attack. Consequently, the carbanion acts as a base rather than a nucleophile, abstracting a beta-proton to yield cyclohexene and regenerating your starting 2-methylpyrazine.

The Solution:

  • Switch the Leaving Group: Replace cyclohexyl bromide with cyclohexyl iodide . Iodine is more polarizable (softer), which lowers the SN​2 transition state energy and shifts the kinetic balance away from E2 elimination.

  • Add a Polar Aprotic Cosolvent: Introduce 10–20% DMPU (a safer alternative to HMPA) to your THF solvent. This selectively solvates the lithium cation, leaving a "naked," highly reactive pyrazinylmethyl carbanion that accelerates the SN​2 rate.

  • Strategic Pivot: If yields remain unacceptable, abandon lateral alkylation entirely. Switch to the Kumada cross-coupling route (see Q2), which utilizes a primary Grignard reagent (cyclohexylmethylmagnesium bromide) and completely bypasses the secondary halide elimination issue.

Alkylation Start 2-Methylpyrazine Anion Pyrazinylmethyl Anion (Nucleophile/Base) Start->Anion LDA or NaNH2 -78°C Reagent + Cyclohexyl Bromide (Secondary Halide) Anion->Reagent SN2 SN2 Substitution (Desired) Reagent->SN2 Kinetic Control E2 E2 Elimination (Undesired) Reagent->E2 Steric Hindrance Product (Cyclohexylmethyl)pyrazine SN2->Product Byproduct Cyclohexene + 2-Methylpyrazine E2->Byproduct

Mechanistic divergence in lateral alkylation: SN2 substitution versus E2 elimination.

Q2: I switched to the Kumada cross-coupling (2-chloropyrazine + cyclohexylmethylmagnesium bromide) using Pd(PPh₃)₄, but I am seeing significant protodehalogenation and homocoupling. What is going wrong?

The Causality: Palladium catalysts often suffer from a kinetic mismatch when dealing with electron-deficient heteroaryl chlorides like 2-chloropyrazine. The oxidative addition of the Pd(0) species into the C-Cl bond is sluggish, whereas transmetalation with the highly reactive alkyl Grignard is extremely fast. This leads to an accumulation of transmetalated intermediates that undergo β -hydride elimination or homocoupling before the catalytic cycle can complete. Furthermore, strongly nucleophilic Grignards can reduce Pd(II) to inactive Pd black[2].

The Solution: Switch your catalyst from Palladium to Iron (Fe) or Nickel (Ni) .

  • Iron Catalysis: Using Fe(acac)3​ is highly efficient for coupling heteroaryl chlorides with alkyl Grignards. Iron operates via a lower oxidation state cycle (e.g., Fe−II/Fe0 ) that inherently suppresses β -hydride elimination and drastically accelerates oxidative addition, making it ideal for pharmaceutical scale-up[1].

  • Nickel Catalysis: If using Nickel, NiCl2​(dppp) is highly effective. The bidentate dppp ligand enforces the cis-geometry required for rapid reductive elimination, outcompeting side reactions.

KumadaCycle Cat Active Catalyst [Fe(-II)] or [Ni(0)] OxAdd Oxidative Addition + 2-Chloropyrazine Cat->OxAdd Step 1 TransMet Transmetalation + Cy-CH2-MgBr OxAdd->TransMet Step 2 RedElim Reductive Elimination Product Release TransMet->RedElim Step 3 SideRxn Homocoupling / Protodehalogenation TransMet->SideRxn Excess Grignard or High Temp RedElim->Cat (Cyclohexylmethyl)pyrazine

Catalytic cycle of Kumada cross-coupling highlighting transmetalation side-reactions.

Q3: We are attempting a decarboxylative Minisci reaction using pyrazine and cyclohexylacetic acid. We get a complex mixture of mono-, di-, and tri-alkylated pyrazines. How do we control selectivity?

The Causality: The Minisci reaction proceeds via the generation of a nucleophilic cyclohexylmethyl radical ( Cy−CH2∙​ )[3]. When this radical attacks the protonated pyrazine ring, it forms the mono-alkylated product. Because alkyl groups are electron-donating, the newly formed (cyclohexylmethyl)pyrazine is actually more nucleophilic toward subsequent radical attacks than the unsubstituted starting material. This inherent electronic bias guarantees over-alkylation if stoichiometry is not strictly controlled.

The Solution:

  • Stoichiometry Inversion: Use pyrazine in a 3-to-1 or 5-to-1 excess relative to the cyclohexylacetic acid. The unreacted pyrazine is highly volatile and can be easily recovered via vacuum distillation during workup.

  • Radical Starvation: Keep the reaction strictly at 40–50 °C and add the persulfate oxidant via a syringe pump over 2 to 3 hours. This maintains a very low steady-state concentration of radicals, forcing them to react with the statistically abundant unsubstituted pyrazine rather than the alkylated product.

Part 3: Self-Validating Experimental Protocol

To ensure maximum yield and reproducibility, utilize the following optimized Iron-Catalyzed Kumada Coupling protocol. This system includes built-in visual and analytical validation checkpoints.

Optimized Synthesis of (Cyclohexylmethyl)pyrazine via Fe-Catalyzed Kumada Coupling

Materials Required:

  • 2-Chloropyrazine (1.0 equiv, 10.0 mmol)

  • Cyclohexylmethylmagnesium bromide (1.2 equiv, 12.0 mmol, 1.0 M in THF)

  • Fe(acac)3​ (5 mol%, 0.5 mmol)

  • Anhydrous THF (20 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Fe(acac)3​ (176 mg) and 2-chloropyrazine (1.14 g) in 20 mL of anhydrous THF.

    • Validation Check: The solution must exhibit a deep red/orange color, characteristic of the resting Fe(III) complex.

  • Thermal Regulation: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

    • Causality: Iron-catalyzed couplings are highly exothermic. Localized heating drives the Grignard reagent toward homocoupling. Maintaining 0 °C suppresses this pathway.

  • Nucleophile Addition: Add the cyclohexylmethylmagnesium bromide solution (12 mL) dropwise via a syringe pump over exactly 30 minutes.

    • Validation Check: Upon the first few drops, the solution will rapidly flash from red to a dark brown/black color. This is a critical self-validating indicator that the Fe(III) has been successfully reduced to the active, low-valent Iron catalytic species[1].

  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

    • Validation Check: Monitor reaction progress via TLC (Silica, 3:1 Hexanes/EtOAc). The 2-chloropyrazine starting material ( Rf​≈0.6 , UV active) should be completely consumed, replaced by the product spot ( Rf​≈0.4 , UV active, stains yellow with KMnO4​ ).

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench with 10 mL of saturated aqueous NH4​Cl . (Caution: Exothermic with potential gas evolution if unreacted Grignard remains). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (gradient: 100% Hexanes to 90:10 Hexanes/EtOAc) to yield (cyclohexylmethyl)pyrazine as a pale amber liquid.

References

  • Diversification of pharmaceutical manufacturing processes: Taking the plunge into the non-PGM catalyst pool. ChemRxiv. Available at:[Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at:[Link]

  • Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (Cyclohexylmethyl)pyrazine Purification

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating and purifying (cyclohexylmeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating and purifying (cyclohexylmethyl)pyrazine .

Because this compound exists as a liquid at room temperature, traditional direct crystallization is not viable. Instead, researchers must employ salt-assisted crystallization or sub-ambient melt crystallization. This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps required to achieve high-purity isolation.

Part 1: Physicochemical Profiling & Quantitative Data

Successful crystallization requires a strict understanding of the target molecule's thermodynamic properties. Table 1 summarizes the critical quantitative data for (cyclohexylmethyl)pyrazine that dictates our solvent and acid selection.

Table 1: Physicochemical Properties of (Cyclohexylmethyl)pyrazine

ParameterValueMechanistic Relevance to Crystallization
Physical State Pale amber liquidProhibits direct room-temperature crystallization; necessitates derivatization into a solid salt[1].
Boiling Point 100.00 °C @ 4.00 mm HgAllows orthogonal pre-purification via vacuum distillation to remove highly volatile impurities[1].
Estimated pKa ~5.1 (Weak base)Dictates the use of strong acids (pKa < 3, e.g., HCl) to ensure complete protonation and stable salt formation[2].
XLogP3-AA 2.9High lipophilicity requires non-polar solvents for free-base extraction, and polar/protic solvents for the salt[2].
Molecular Weight 176.26 g/mol Essential for precise stoichiometric calculations during acid addition to prevent degradation[1].

Part 2: Experimental Workflows & Logical Interventions

The standard approach to purifying this liquid pyrazine is to convert it into a highly crystalline pyrazinium salt, isolate the impurities in the mother liquor, and subsequently regenerate the free base.

Workflow N1 Crude (Cyclohexylmethyl)pyrazine (Liquid Free Base) N2 Salt Formation (e.g., HCl in EtOAc) N1->N2 N3 Cooling & Nucleation N2->N3 N4 Phase Separation (Oiling Out Detected?) N3->N4 N5 Intervention: Add Seed Crystals / Adjust T N4->N5 Yes N6 Crystallization & Growth N4->N6 No N5->N6 N7 Filtration & Washing N6->N7 N8 Pure Pyrazinium Salt N7->N8

Workflow for salt-assisted crystallization and free-base regeneration.

Part 3: Troubleshooting Guide (FAQs)

Q: Why is my (cyclohexylmethyl)pyrazine forming a biphasic liquid mixture instead of crystallizing? A: Because the free base is a liquid[1], salt derivatives of low-melting compounds are highly prone to "oiling out" (liquid-liquid phase separation, or LLPS). This occurs when the supersaturation of the salt exceeds the metastable zone width, causing the system to cross the binodal curve before it reaches the solubility curve. Causality & Solution: You are crashing the salt out too quickly. To resolve this, reduce your cooling rate to 0.1 °C/min. If oiling out has already occurred, heat the mixture until the oil redissolves, add 5% of a co-solvent with higher solubility (like ethanol) to shift the binodal curve, and introduce seed crystals at a higher temperature to force solid nucleation.

OilingOut N1 Oiling Out Detected (Liquid-Liquid Phase Separation) N2 Is the oil miscible in current solvent? N1->N2 N3 Add Co-solvent (e.g., 5% EtOH) N2->N3 No N4 Heat to Dissolve Oil (T > Binodal Curve) N2->N4 Yes N3->N4 N5 Cool Slowly & Add Seed Crystals N4->N5 N6 Successful Nucleation N5->N6

Logical resolution pathway for overcoming liquid-liquid phase separation.

Q: How do I purge pyrazine N-oxide impurities during crystallization? A: Pyrazines are susceptible to oxidation, forming polar N-oxides that degrade the nutty, roasted flavor profile of the compound[3]. Fortunately, the N-oxide impurity is significantly less basic than the parent (cyclohexylmethyl)pyrazine (which has an estimated pKa of ~5.1)[2]. Causality & Solution: By using a strictly controlled stoichiometric addition of a strong acid (1.05 equivalents of anhydrous HCl), the more basic parent pyrazine will preferentially protonate and crystallize. The weakly basic N-oxide will remain unprotonated and highly soluble in the organic mother liquor, allowing it to be easily filtered away.

Q: I am detecting unreacted pyrazine and regioisomeric alkylpyrazines in my final crystal lattice. How do I prevent solvent and impurity inclusion? A: Co-crystallization of structurally similar regioisomers happens when the crystal growth rate outpaces the diffusion of impurities away from the crystal face, trapping them in lattice defects. Causality & Solution: Implement an Ostwald ripening (temperature-cycling) protocol. By oscillating the temperature (e.g., heating to 35 °C, cooling to 10 °C repeatedly), you thermodynamically dissolve the smaller, imperfect crystals and allow the larger, pure crystals to grow. This continuous dissolution and recrystallization effectively "sweats out" the regioisomers and included solvent from the lattice.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following Standard Operating Procedure (SOP) for the Hydrochloride Salt Crystallization incorporates built-in validation checkpoints. If a checkpoint fails, do not proceed to the next step.

Step 1: Salt Formation Dissolve crude (cyclohexylmethyl)pyrazine in dry Ethyl Acetate (EtOAc) at a concentration of 100 mg/mL. Slowly add 1.05 equivalents of HCl (as a 2M solution in diethyl ether) dropwise, maintaining the internal temperature at 15–20 °C to prevent exothermic degradation. Validation Checkpoint: Remove a 10 µL aliquot, dilute it in 1 mL of deionized water, and measure the pH. A pH < 3 confirms complete stoichiometric protonation of the pyrazine ring.

Step 2: Seeding and Aging Stir the solution for 30 minutes. Cool the reactor to 10 °C. To prevent oiling out, add 0.1% w/w seed crystals of pure (cyclohexylmethyl)pyrazine HCl. Validation Checkpoint: Sample the resulting slurry and observe it under a Polarized Light Microscope (PLM). The presence of birefringence confirms you have generated crystalline solids rather than amorphous, biphasic oil droplets.

Step 3: Ostwald Ripening (Temperature Cycling) Once a thick slurry forms, heat the reactor to 35 °C for 1 hour, then cool to 5 °C at a strict rate of 0.1 °C/min. Repeat this cycle twice to purge regioisomers. Validation Checkpoint: Filter a small aliquot of the mother liquor and analyze it via HPLC. The concentration of the target salt in the liquor should plateau between cycles, indicating that thermodynamic equilibrium has been successfully reached.

Step 4: Filtration and Washing Filter the slurry under a nitrogen atmosphere, as pyrazinium salts can be hygroscopic. Wash the filter cake twice with cold (0 °C) EtOAc. Validation Checkpoint: Perform a Loss on Drying (LOD) test on a 50 mg sample of the wet cake. The residual solvent must be below 0.5% w/w before proceeding to regeneration.

Step 5: Free-Base Regeneration Suspend the pure salt in a biphasic mixture of Dichloromethane (DCM) and Water (1:1 v/v). Slowly add 1M NaOH under vigorous stirring until the salt fully dissolves. Extract the organic DCM layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ultra-pure (cyclohexylmethyl)pyrazine liquid. Validation Checkpoint: After adding the NaOH, test the pH of the aqueous layer. It must be > 9 to ensure the pyrazine is fully deprotonated and has entirely partitioned into the organic phase.

References

  • Title: (Cyclohexylmethyl)
  • Title: (Cyclohexylmethyl)pyrazine CAS# 28217-92-7: Odor profile, Molecular properties, Suppliers & Regulation - Scent.
  • Title: JECFA Evaluations-(CYCLOHEXYLMETHYL)PYRAZINE- - Inchem.

Sources

Troubleshooting

Preventing degradation of (cyclohexylmethyl)pyrazine during long-term storage

Welcome to the Technical Support Center for pyrazine derivative handling. (Cyclohexylmethyl)pyrazine is a highly valuable scaffold in medicinal chemistry and flavor profiling.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazine derivative handling. (Cyclohexylmethyl)pyrazine is a highly valuable scaffold in medicinal chemistry and flavor profiling. However, like many pyrazine derivatives, it is inherently susceptible to environmental degradation over time.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to ensure the long-term structural integrity of (cyclohexylmethyl)pyrazine.

🔍 Troubleshooting & FAQs

Q1: Why is my (cyclohexylmethyl)pyrazine turning yellow and showing altered retention times on LC-MS after 3 months?

The Causality: Your compound is undergoing auto-oxidation. The nitrogen atoms within the pyrazine aromatic ring are highly nucleophilic and susceptible to oxidation when exposed to atmospheric oxygen, leading to the formation of pyrazine N-oxides[1][2]. This structural change increases the polarity of the molecule. On a reverse-phase LC-MS, this manifests as an earlier elution time and a distinct +16 Da mass shift (corresponding to the addition of an oxygen atom)[3]. The Solution: You must eliminate oxygen from the storage environment. Purge the headspace of your storage vials with a heavy inert gas (like Argon) before sealing.

Q2: I am losing compound mass over time despite keeping the vial closed. What is happening?

The Causality: Pyrazines are notorious for their high volatility and low sublimation points[4]. Standard polyethylene or unlined polypropylene caps are highly permeable to pyrazine vapors. Even at ambient room temperatures, the kinetic energy is sufficient for the compound to slowly volatilize and escape through microscopic gaps in standard threading. The Solution: Transition exclusively to PTFE-lined (Polytetrafluoroethylene) caps. PTFE provides a chemically inert, impermeable barrier that traps volatile organics. Additionally, storing the compound at -20°C drastically lowers its vapor pressure[5][6].

Q3: How do I prevent moisture-induced degradation or hygroscopic clumping?

The Causality: While the parent (cyclohexylmethyl)pyrazine is moderately lipophilic, any trace formation of its N-oxide derivative renders the bulk powder highly hygroscopic[1][6]. Once moisture is absorbed, it can accelerate the hydrolysis of trace synthetic impurities and facilitate further degradation. The Solution: Store the sealed vials inside a secondary vacuum desiccator containing active indicating silica gel.

Q4: Is photodegradation a serious concern for this specific pyrazine?

The Causality: Yes. Prolonged exposure to UV and high-intensity visible light can induce radical-mediated auto-oxidation or photolytic cleavage of the pyrazine ring[5]. The Solution: Always store the compound in amber glass vials to block UV transmission, and keep it in a dark environment.

📊 Quantitative Degradation Profile

The following table summarizes the primary degradation pathways, their analytical markers, and the optimal mitigation strategies required to maintain compound integrity.

Degradation MechanismCausative AgentAnalytical SignatureEstimated Rate (Ambient)Mitigation Strategy
N-Oxidation Atmospheric O₂+16 Da mass shift (LC-MS)1–5% conversion / monthArgon headspace purging
Volatilization Thermal EnergyGravimetric mass lossHigh in unsealed vialsPTFE-lined caps, -20°C
Photolysis UV/Visible LightComplex fragmentationModerateAmber glass vials
Hygroscopicity Ambient MoistureKarl Fischer > 0.5%Dependent on humidityDesiccator storage

🧬 Mechanistic & Workflow Visualizations

Pathway A (Cyclohexylmethyl)pyrazine B O2 / UV Light Exposure A->B Improper Storage C N-Oxidation B->C Auto-oxidation D Photolysis B->D Radical mechanism E Pyrazine N-oxide (+16 Da) C->E F Ring Cleavage Products D->F

Degradation pathways of (cyclohexylmethyl)pyrazine via oxidation and photolysis.

Workflow S1 1. Lyophilize S2 2. Aliquot (Amber Vial) S1->S2 S3 3. Argon Purge S2->S3 S4 4. PTFE Seal S3->S4 S5 5. Store -20°C S4->S5

Step-by-step workflow for the long-term inert storage of pyrazine derivatives.

🧪 Self-Validating Experimental Protocols

To ensure strict quality control, implement the following self-validating protocols in your laboratory.

Protocol 1: Inert Aliquoting and Storage Workflow

Objective: Prevent volatilization and N-oxidation during long-term storage.

  • Preparation: Pre-weigh clean, dry amber glass vials on an analytical balance.

  • Transfer: Inside a glove box or under a dry nitrogen stream, transfer the (cyclohexylmethyl)pyrazine into the vials. Do not exceed 50% of the vial's volume to allow for adequate gas displacement.

  • Purging: Insert a needle attached to an Argon line into the vial. Purge the headspace gently for 15 seconds. Causality note: Argon is denser than air and nitrogen; it settles at the bottom, creating a superior protective blanket over the compound[6].

  • Sealing: Immediately cap the vial using a PTFE-lined silicone septum cap. Wrap the exterior seal tightly with Parafilm.

  • Storage: Place the vials in a secondary desiccator box and store at -20°C.

  • Self-Validation Step: Weigh the sealed vial analytically on Day 0 and again on Day 30. A mass differential of <0.1% confirms the absolute integrity of the PTFE seal against volatilization and moisture ingress.

Protocol 2: Stability-Indicating LC-MS Assay for N-Oxide Detection

Objective: Quantify the extent of oxidative degradation prior to using stored batches in critical assays.

  • Sample Prep: Dissolve 1 mg of the stored (cyclohexylmethyl)pyrazine in 1 mL of LC-MS grade Acetonitrile.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Detection: Monitor UV absorbance at 254 nm. Simultaneously, extract the ion chromatograms (EIC) for the parent mass [M+H]+ and the N-oxide mass [M+16+H]+.

  • Analysis: Integrate the area under the curve (AUC) for both peaks.

  • Self-Validation Step: A pristine, properly stored sample must exhibit an N-oxide peak area of <0.5% relative to the parent compound. If the peak exceeds this threshold, the storage system has failed (likely due to oxygen permeation), and the batch must be re-purified via flash chromatography before use.

📚 References

  • Pyridine-N-Oxide , Jubilant Ingrevia. 1

  • PYRAZINE N-OXIDE - Safety Data Sheet , ChemicalBook. 2

  • Pyrazine - Safety Data Sheet , ChemicalBook. 4

  • Exploring Chemical Markers Related to the Acceptance and Sensory Profiles of Concentrated Liquid Coffees: An Untargeted Metabolomics Approach , MDPI.3

  • Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets , PMC. 5

  • Pyridine N-Oxide | 694-59-7 , TCI Chemicals. 6

Sources

Optimization

Technical Support Center: Optimizing (Cyclohexylmethyl)pyrazine Alkylation

Welcome to the Technical Support Center for (Cyclohexylmethyl)pyrazine (CAS No. 28217-92-7)[1][2].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (Cyclohexylmethyl)pyrazine (CAS No. 28217-92-7)[1][2]. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven insights for optimizing reaction conditions, controlling regioselectivity, and troubleshooting common synthetic bottlenecks.

Core Workflows & Mechanistic Principles

When functionalizing (cyclohexylmethyl)pyrazine, chemists typically target one of two reactive sites, each governed by distinct mechanistic causality:

  • The Pyrazine Core (C-H Alkylation): Achieved via a Minisci-type radical addition. This involves the generation of an nucleophilic alkyl radical (often from an aldehyde or carboxylic acid via oxidative decarboxylation) which selectively attacks the electron-deficient, protonated pyrazine ring[3][4].

  • The Alpha-Methylene Position: The methylene bridge connecting the cyclohexyl group to the pyrazine ring is weakly acidic due to the electron-withdrawing nature of the heterocycle. Deprotonation using a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) generates a resonance-stabilized carbanion that can be trapped by electrophiles (e.g., alkyl halides)[5].

Pathways SM (Cyclohexylmethyl)pyrazine Minisci Minisci-Type Reaction (Radical Addition) SM->Minisci R-COOH, Ag+, S2O8(2-) Alpha Alpha-Deprotonation (Anionic Pathway) SM->Alpha LDA, THF, -78°C CoreProd C-Alkylated Pyrazine Core (C3, C5, or C6) Minisci->CoreProd Radical Attack AlphaProd Alpha-Alkylated Derivative (Branched Linker) Alpha->AlphaProd Electrophile (R-X)

Mechanistic divergence in (cyclohexylmethyl)pyrazine functionalization.

Troubleshooting Guide & FAQs

Q1: I am observing a complex mixture of regioisomers during the Minisci alkylation of the pyrazine core. How can I improve regioselectivity? A1: The Minisci reaction is inherently sensitive to steric and electronic factors. Because (cyclohexylmethyl)pyrazine has three available C-H positions (C3, C5, C6), radical attack can occur at multiple sites. To improve selectivity:

  • Control the Equivalents: Limit the alkyl radical precursor to 1.0–1.2 equivalents to prevent polyalkylation[3].

  • Temperature Modulation: Lowering the reaction temperature from 80°C to 50°C can enhance kinetic selectivity for the least sterically hindered position (typically C5 or C6, furthest from the bulky cyclohexylmethyl group).

  • Alternative Radical Sources: Consider using N,N'-bis(trimethylsilyl)-1,4-dihydropyrazine derivatives with aldehydes, which has been shown to afford alkylpyrazines with high regiocontrol via electron-rich silicate intermediates[6].

Q2: When attempting alpha-alkylation using LDA, I recover mostly unreacted starting material and observe ring-metalation byproducts. What is failing? A2: This indicates an issue with base strength, temperature control, or competing directed ortho-metalation (DoM). The alpha-protons of alkylpyrazines require strict cryogenic conditions for clean deprotonation without side reactions[5].

  • Ensure Strict Cryogenics: Add LDA dropwise at -78°C and do not let the temperature rise above -40°C before adding the electrophile.

  • Base Selection: If LDA (pKa ~36) causes ring metalation, consider using sodium amide (NaNH2) in liquid ammonia, a classic method for alkylpyrazine side-chain alkylation that suppresses core metalation.

Q3: My Minisci reaction stalls at 50% conversion. Adding more persulfate doesn't help. Why? A3: Stalling in radical alkylations is often due to catalyst poisoning or rapid decomposition of the radical initiator. Silver(I) catalysts can precipitate as inactive AgCl if chlorinated solvents or impure reagents containing chloride are used. Ensure all reagents are halide-free. Alternatively, switch to an iron-catalyzed Minisci reaction (e.g., using aldehydes and an Fe-catalyst in water at room temperature), which offers robust conversion and high functional group tolerance[3].

Reaction Condition Optimization Parameters

The following matrix summarizes the quantitative parameters required to optimize both alkylation pathways.

Reaction TypeTarget SitePreferred Reagents / CatalystsOptimal TempCommon Byproducts
Minisci Alkylation Pyrazine Core (C5/C6)R-COOH, AgNO3, (NH4)2S2O850°C – 70°CPolyalkylated pyrazines, regioisomers
Iron-Catalyzed Pyrazine Core (C5/C6)Aldehydes, Fe-catalyst, WaterRoom TempOver-alkylation products
Alpha-Alkylation Methylene LinkerLDA, THF, R-I or R-Br-78°C to -40°CRing-metalated adducts, unreacted SM
Liquid NH3 Method Methylene LinkerNaNH2, Liquid NH3, R-X-33°CAmine substitution (rare)

Detailed Experimental Protocols

Protocol A: Regioselective Minisci Alkylation of the Pyrazine Core

Self-Validating Principle: The use of a biphasic system ensures that the generated radical reacts efficiently at the aqueous-organic interface, while the water-soluble inorganic byproducts remain separated. This prevents catalyst fouling and validates the reaction progress via clean organic-phase LCMS sampling.

  • Preparation: In a 15 mL culture tube equipped with a Teflon septum, add (cyclohexylmethyl)pyrazine (0.5 mmol, 1.0 equiv) and the desired carboxylic acid (1.0 mmol, 2.0 equiv)[4].

  • Catalyst & Oxidant: Add AgNO3 (16.7 mg, 0.1 mmol, 20 mol%) and (NH4)2S2O8 (228 mg, 1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a biphasic mixture of 1,2-dichloroethane (2.5 mL) and H2O (2.5 mL)[4].

  • Reaction: Stir the biphasic mixture vigorously at 50 °C for 2–4 hours. Monitor the organic layer via LCMS.

  • Workup: Upon completion, dilute with dichloromethane (5 mL), separate the organic layer, wash with saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Alpha-Alkylation via LDA Deprotonation

Self-Validating Principle: The formation of a deep red/purple solution upon the addition of the pyrazine to LDA at -78°C serves as a direct visual self-validation of successful carbanion generation.

  • Anion Generation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL) and diisopropylamine (1.1 mmol). Cool to -78°C and add n-BuLi (1.1 mmol, 1.6 M in hexanes) dropwise. Stir for 30 minutes to form LDA[5].

  • Substrate Addition: Dissolve (cyclohexylmethyl)pyrazine (1.0 mmol) in 2 mL of anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C. Stir for 45 minutes. A distinct color change indicates anion formation.

  • Electrophile Quench: Add the alkyl halide (1.2 mmol) dropwise. Maintain the temperature at -78°C for 1 hour, then slowly warm to -40°C over 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4Cl (5 mL) at -40°C. Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over MgSO4, and purify via flash chromatography.

Troubleshooting Start Reaction Yield < 50%? CheckPath Which Pathway? Start->CheckPath Yes Minisci Minisci (Core) CheckPath->Minisci Alpha LDA (Alpha) CheckPath->Alpha MinisciIssue Check for Regioisomers or Ag+ Poisoning Minisci->MinisciIssue AlphaIssue Check for Ring Metalation or Quench Failure Alpha->AlphaIssue MinisciFix Lower Temp to 50°C or switch to Fe-catalyst MinisciIssue->MinisciFix Action AlphaFix Ensure -78°C strict or use NaNH2/NH3 AlphaIssue->AlphaFix Action

Decision tree for troubleshooting low yields in pyrazine alkylation.

References

  • (Cyclohexylmethyl)pyrazine CAS# 28217-92-7: Odor profile, Molecular properties, Suppliers & Regulation - Scent.vn. scent.vn. 1

  • (Cyclohexylmethyl)Pyrazine 28217-92-7 wiki - Guidechem. guidechem.com. 2

  • Pyrazine Alkylation with Aldehydes and Haloalkanes Using N,N'‐Bis(trimethylsilyl)‐1,4‐dihydropyrazine Derivatives. researchgate.net. 6

  • The Chemistry of Pyrazine and Its Derivatives. PV. The Alkylation and Arylation of Methylpyrazine. electronicsandbooks.com.

  • Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. acs.org. 3

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. organic-chemistry.org. 4

  • Buy 2-(3,5-dimethylphenoxy)pyrazine (EVT-6625684) - EvitaChem. evitachem.com. 5

  • Alkylpyrazines From Hymenoptera. electronicsandbooks.com.

Sources

Troubleshooting

Technical Support Center: Resolving (Cyclohexylmethyl)pyrazine Solubility in DMSO

The Mechanistic Root Cause of Solvation Failure (Cyclohexylmethyl)pyrazine is a small molecule frequently utilized in flavor, fragrance, and medicinal chemistry[1]. Despite its relatively low molecular weight (176.26 g/m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Root Cause of Solvation Failure

(Cyclohexylmethyl)pyrazine is a small molecule frequently utilized in flavor, fragrance, and medicinal chemistry[1]. Despite its relatively low molecular weight (176.26 g/mol )[2], researchers frequently encounter "solubility" issues when preparing stock solutions in Dimethyl Sulfoxide (DMSO). Because the compound is a pale yellow to amber liquid at room temperature[1], this failure typically manifests as immiscibility (cloudiness, phase separation, or micro-emulsions) rather than the precipitation of solid particles.

The Causality of Immiscibility: DMSO is a polar aprotic solvent that excels at dissolving molecules with strong hydrogen-bond donors and acceptors. However, (cyclohexylmethyl)pyrazine presents a thermodynamic conflict:

  • High Lipophilicity: The cyclohexylmethyl moiety contributes significantly to the molecule's overall lipophilicity, resulting in a LogP of approximately 2.78 to 2.90[2][3].

  • Weak Polarity: The pyrazine ring has a very low pKa (~0.65) and a resonance energy of 24.3 kcal/mol, making its nitrogen atoms extremely weak hydrogen-bond acceptors[4].

  • Moisture Sensitivity: DMSO is highly hygroscopic. Even trace amounts of absorbed atmospheric water will preferentially hydrogen-bond with the DMSO molecules. This creates a highly polar solvent network that thermodynamically excludes the lipophilic cyclohexyl group, forcing the compound out of the solution via the hydrophobic effect[5].

Quantitative Physicochemical Profile

Summarizing the core metrics allows us to predict and manipulate the compound's behavior in solution.

ParameterValueSolvation Impact
Physical State Pale amber liquidForms emulsions/droplets in incompatible solvents rather than solid crystals[1].
LogP 2.78 - 2.90High lipophilicity strongly resists solvation in aqueous or highly polar mixtures[2].
pKa (Conjugate Acid) ~0.65Extremely weak base; requires strong acids (e.g., MSA, HCl) to protonate and form a soluble salt[4].
Boiling Point ~100 °C at 4 mm HgVolatile under high heat; aggressive heating during dissolution risks altering stock concentration[1].

Troubleshooting Workflows & Self-Validating Protocols

To resolve phase separation, you must systematically address solvent purity, dielectric constant bridging, and ionization.

TroubleshootingWorkflow Start Issue: Cloudy/Emulsified DMSO Stock Solution CheckWater Step 1: Moisture Control Use Anhydrous DMSO (<0.1% H2O) Start->CheckWater TestTyndall Validation: Tyndall Effect Test (Laser Pointer) CheckWater->TestTyndall Cosolvent Step 2: Polarity Bridging Add 5-10% PEG-400 or EtOH TestTyndall->Cosolvent Beam Visible (Emulsion) Success Clear, Homogeneous True Solution TestTyndall->Success No Beam (Clear) Cosolvent->TestTyndall Protonation Step 3: Salt Formation Acidify with MSA (pH < 0.5) Cosolvent->Protonation If still emulsified Protonation->Success

Troubleshooting workflow for (cyclohexylmethyl)pyrazine immiscibility in DMSO.

Protocol A: Anhydrous Solvation & Emulsion Validation

Because water drastically reduces the solubility of lipophilic fragments in DMSO[5], ensuring a strictly anhydrous environment is the critical first step.

Step-by-Step Methodology:

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (≥99.9%, water ≤0.005%). If using an older bottle, dry the DMSO over activated 3Å molecular sieves for 24 hours prior to use.

  • Mixing: Dispense the required volume of (cyclohexylmethyl)pyrazine into a sterile, amber glass vial. Add the anhydrous DMSO to achieve the target concentration (e.g., 50 mM).

  • Agitation: Vortex vigorously for 3–5 minutes. Avoid sonication for extended periods, as the localized cavitation heating can cause the volatile pyrazine derivative to evaporate and condense on the vial cap, altering the molarity[1].

  • Self-Validation (The Tyndall Test): Because this compound is a liquid, undissolved material forms a micro-emulsion that may appear deceptively clear to the naked eye. In a darkened room, shine a red or green laser pointer through the vial.

    • Pass: The laser beam is invisible inside the liquid (True solution).

    • Fail: A visible, solid beam of light scatters through the liquid (Micro-emulsion). Proceed to Protocol B.

Protocol B: Co-Solvent Polarity Bridging

If anhydrous DMSO is insufficient at high concentrations, you must lower the dielectric constant of the solvent system to accommodate the lipophilic cyclohexyl ring.

Step-by-Step Methodology:

  • Prepare a co-solvent mixture of 90% anhydrous DMSO and 10% absolute Ethanol or PEG-400.

  • Add the co-solvent dropwise to the emulsified DMSO stock while vortexing continuously.

  • The ethanol/PEG acts as a thermodynamic bridge, solvating the cyclohexyl tail while remaining fully miscible with DMSO.

  • Caution: Always calculate the final co-solvent concentration when diluting into cell culture media to ensure it remains below toxicity thresholds (typically <0.5% total organic solvent)[6].

Protocol C: Acid-Mediated Salt Formation (Advanced)

If experimental constraints prohibit co-solvents, you can force solvation by ionizing the pyrazine ring.

Step-by-Step Methodology:

  • Note that pyrazine is an extremely weak base (pKa ~0.65)[4]. Weak acids (like acetic acid) will not protonate it.

  • Add a stoichiometric equivalent of a strong anhydrous acid, such as Methanesulfonic acid (MSA) or dry HCl in dioxane, to the DMSO mixture.

  • The acid protonates the pyrazine nitrogen, converting the neutral lipophilic liquid into a highly polar pyrazinium salt.

  • Validation: The solution will instantly clarify as the salt dissolves seamlessly into the polar DMSO network. Note: Ensure your downstream biological or chemical assay can tolerate the corresponding drop in pH upon dilution.

Frequently Asked Questions (FAQs)

Q1: My 10 mM stock solution in DMSO is perfectly clear, but it instantly turns cloudy when I dilute it into my aqueous assay buffer (PBS). Why? A1: This is a classic manifestation of the "Ouzo effect" (solvent crash-out). When the DMSO stock is introduced to water, the DMSO rapidly diffuses into the aqueous phase. The highly lipophilic (cyclohexylmethyl)pyrazine[2] is suddenly left stranded in a highly polar aqueous environment where it is insoluble, causing it to spontaneously form a cloudy micro-emulsion. Solution: Perform a serial dilution. First, dilute your DMSO stock into an intermediate co-solvent (e.g., 1:10 in PEG-400 or Tween-80), and then dilute that intermediate stock into your aqueous buffer with rapid, vigorous vortexing[6].

Q2: Can I heat the DMSO to force the compound into solution? A2: Gentle heating (e.g., a 37°C water bath for 10-15 minutes) is a standard troubleshooting step for solid compounds[7]. However, because (cyclohexylmethyl)pyrazine is a volatile liquid with a relatively low boiling point under vacuum[1], heating must be done in a tightly sealed vial. If heated excessively, the compound may volatilize into the headspace, permanently reducing the actual concentration of your stock solution.

Q3: Is the pyrazine ring stable in DMSO over long-term storage? A3: Yes. The pyrazine ring possesses a high resonance energy (24.3 kcal/mol) and is chemically stable[4]. However, to prevent moisture absorption (which leads to phase separation) and oxidative degradation, aliquot the clear stock solution into single-use volumes, purge the headspace with inert gas (Argon or Nitrogen), and store at -20°C or -80°C[6][7].

OuzoEffect Stock Clear Stock (DMSO) Diffusion Rapid DMSO Diffusion Stock->Diffusion Buffer Aqueous Buffer Buffer->Diffusion Crash Emulsion (Crash-out) Diffusion->Crash Hydrophobic Exclusion

The Ouzo effect: Rapid diffusion of DMSO into water causes lipophilic crash-out.

References[3] cyclohexyl methyl pyrazine, 28217-92-7. The Good Scents Company. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtHg9AgVaZHIdCwAWiUP70yX4vIcq_SsyJftV5nnB--phlVtye5vgIa81ww2bnTMu1v7TllyhZJNWHT9d4vd1Q6OYg7uAJSMtdHoYa_UMgIg8Jyjv7vty82J3zmlzDQShxthUseaNtDHhLwJtdCUhyQq1t[7] Troubleshooting Ceritinib solubility issues in DMSO. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpDI1jHWx2WFdtRMYc68W2PqzuvNaa97aCm9m0WFmIL6BRwc3re1Ul8gWBruzljOLsRs0ON74dM_LIupSK5yRorc1xBV6Ux-MgXOjXHT0xQhE2YF6fBXQ_sl-Vr2s0iRL_JrxnDagHCBJTbbqVCB_eKOaIz4XPikgA4lnddpWJ9yfnUqCqEapBtdBOTd_2GYY=[4] Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLy1cBwVDKdBWiDMV7yef-ptHq-rTkMFG5Uykx8J1GWgWnHMYyKxpXt1Nip03991ahi8CEXmZkYLmul5Yl9R-XYTGEoA8bvZAmACTpmbGB54JpGAXSjUhH2JStKFLU7ZFE9JvN[1] (Cyclohexylmethyl)pyrazine | C11H16N2 | CID 16204532 - PubChem. National Institutes of Health (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwUs6vd8yRL5OH3xc0I4BQvvgcVg_Ebc3oVsixTgsQxah9JXCngPXqfoQhxQwVXXjYfHIRPnMk5woCmJQvrlkLSY0EcqGPaYd23DUabO-wTh7Fylx15DubxfTUZtX22T2Jlcl-DToe_qjEiAokcAPi3bmhj59S9aIizxSm-mI=[6] BIBR 1532 solubility issues and solutions. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWEKg0TDnpx5SYbliPtk3hZZU6v7SccNvpgVTvUip_ABdazl01datjbdDhyi6rRSYSVyJnWCkgW6dI9-JRyBbx6K4vblwlYRvLmJM37Z1-hM6okB8cga2uxN-fjxIIBiKia0_J6x7xdcvXD1JiCtgPE3DLiU-C_A2EqLXy2njK2xb6beCbiA=[2] Pyrazine, (cyclohexylmethyl)-. SIELC Technologies. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr9gJUEj10IFgqTHCbNGBA5elzZ3PQoksq3zBVVHhEtDY0o9cXRSl_vxPE4vSWgPU4XICpbhzZZ3aTCXXQ-g7VbfjSnhY1_PDS-Vm3_r4giqStsgjBM6_IA8H8S-zevxV3xQymc78=[5] DMSO Solubility Assessment for Fragment-Based Screening. PMC - National Institutes of Health (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvLTqmqr0IVu_peN-SKmuFsJCzgfywdBPFdiJc5JsDEq6Ep7z3aDXwcAgaKayI5sHusIBsjY9JnaE9S2XVsFUGeZdStBo6uE25YZeRGHiHRbSwGHVBpJUhREw17NyVObM48WdX8UI9Fxv4g6A=

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting (Cyclohexylmethyl)pyrazine

Welcome to the Technical Support Center for (Cyclohexylmethyl)pyrazine (CAS 28217-92-7). Designed for researchers, formulation scientists, and drug development professionals, this guide provides field-proven methodologie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (Cyclohexylmethyl)pyrazine (CAS 28217-92-7). Designed for researchers, formulation scientists, and drug development professionals, this guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure the chemical integrity of your reagents.

Mechanistic Overview: The Causality of Degradation

(Cyclohexylmethyl)pyrazine is a pale amber liquid renowned for its nutty, musty odor profile, making it a critical aroma compound and chemical intermediate . However, its pyrazine ring—characterized by two nitrogen atoms with lone electron pairs—renders it inherently susceptible to environmental degradation. Understanding why it degrades is the first step in preventing it.

Light Sensitivity (Photodegradation): The conjugated π-system of the pyrazine ring is highly sensitive to ultraviolet (UV) and visible light. Exposure induces n-π* and π-π* electron transitions. In this excited state, the molecule becomes highly reactive, leading to photooxidation or the irreversible cleavage of the C-N bond . This degradation manifests physically as a darkening of the liquid (from pale amber to dark brown) and a complete loss of its characteristic odor.

Moisture Sensitivity: While (cyclohexylmethyl)pyrazine is only slightly soluble in water, the nitrogen atoms act as strong hydrogen bond acceptors. Atmospheric moisture interacts with these lone pairs, acting as a catalyst for oxidative degradation when coupled with ambient light exposure . Furthermore, moisture can hydrolyze trace impurities, altering the compound's partition coefficient and causing formulation instability in oil-based matrices or emulsions .

Troubleshooting Guide & FAQs

Q1: My (cyclohexylmethyl)pyrazine has turned from pale amber to dark brown. Is it still usable? Cause: This color shift is a direct indicator of photodegradation or advanced oxidation. The n-π* electron transition triggered by UV/Vis light has likely caused C-N bond cleavage or the formation of polymeric byproducts. Solution: Do not use the degraded batch for sensitive synthetic applications or flavor/fragrance formulations, as the chemical purity is compromised. For future batches, immediately implement amber glass storage and inert gas purging.

Q2: The nutty/musty odor has faded, replaced by a sharp, amine-like smell. What happened? Cause: Hydrolytic or oxidative degradation. Moisture ingress has catalyzed the breakdown of the pyrazine ring into secondary amines. Solution: Ensure the reagent is stored in an active desiccator. Validate the integrity of your septum seals; repeated puncturing with non-coring needles introduces atmospheric moisture over time.

Q3: How can I establish a "self-validating" storage system? Cause: Passive storage often fails because atmospheric breaches are invisible until degradation has already occurred. Solution: Use a positive-pressure inert gas system (Argon). A self-validating protocol involves checking the septum for positive pressure (a slight outward bulge) before use. If the septum is concave or neutral, the seal has failed, the system is no longer validated, and the batch must be flagged for Quality Control (QC).

Quantitative Data & Troubleshooting Matrix

Table 1: Physicochemical Properties & Degradation Triggers
PropertyValueImplication for Handling & Storage
Molecular Weight 176.26 g/mol Volatile; requires tightly sealed, headspace-minimized containers.
Appearance Pale amber liquidBaseline for visual QC; darkening indicates structural degradation.
Boiling Point 100.00 °C @ 4.00 mm HgThermally stable under vacuum, but prone to rapid oxidation if heated in air.
Water Solubility Slightly solubleMoisture acts as a catalytic degradation agent rather than a solvent.
XLogP3 2.9Lipophilic; sensitive to moisture-induced partition shifts in formulations.
Table 2: Troubleshooting Matrix
SymptomPrimary CauseMechanistic ReasonCorrective Action
Color Darkening Light ExposurePhoto-induced n-π* transition and subsequent polymerization.Switch to amber vials; store in dark.
Odor Alteration Moisture/OxygenC-N bond cleavage forming secondary amines.Purge with Argon; store in desiccator.
Precipitate Formation Severe OxidationFormation of insoluble polymeric pyrazine byproducts.Discard batch; audit glovebox humidity.

Experimental Protocols

Protocol 1: Aliquoting and Storage under Inert Atmosphere

This protocol ensures a self-validating, moisture- and light-free environment to preserve the n-π electron stability.*

  • Preparation: Transfer the sealed bulk bottle of (cyclohexylmethyl)pyrazine into a glovebox purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm).

  • Aliquoting: Dispense the liquid into pre-dried (oven-baked at 120°C for 4 hours), amber glass vials. Causality: Amber glass specifically blocks the UV/Vis wavelengths that trigger pyrazine photoexcitation.

  • Sealing: Cap the vials using PTFE-lined silicone septa. Self-Validation: The PTFE layer prevents chemical interaction with the silicone, while the silicone provides a resealable puncture matrix that holds pressure.

  • Pressurization: Before removing from the glovebox, ensure a slight positive pressure of Argon remains in the headspace to prevent ambient air ingress.

  • Storage: Store the aliquots in a dark, temperature-controlled desiccator at 4°C.

Protocol 2: Quality Control (QC) via UV-Vis Spectroscopy

Use this protocol to verify reagent integrity before critical experiments.

  • Sample Prep: In a nitrogen-purged environment, extract 10 µL of the sample and dilute in 1 mL of anhydrous, degassed ethanol.

  • Baseline: Blank the UV-Vis spectrophotometer with pure anhydrous ethanol to establish a zero-absorbance self-validation baseline.

  • Measurement: Scan the sample from 200 nm to 600 nm.

  • Analysis: Intact (cyclohexylmethyl)pyrazine exhibits characteristic absorption peaks in the UV region (typically around 270-320 nm due to π-π* and n-π* transitions). The appearance of broad absorption bands in the visible region (400-500 nm) confirms the presence of polymeric degradation products .

Process Visualization

DegradationPathway CMP (Cyclohexylmethyl)pyrazine (Intact) Light UV/Vis Light (n-π* transition) CMP->Light absorbs Moisture Moisture (H2O) (H-bonding / Catalyst) CMP->Moisture interacts Excited Excited State / Radicals Light->Excited photoexcitation Moisture->Excited facilitates oxidation Degraded Degradation Products (Amines, Polymers) Excited->Degraded C-N bond cleavage OffFlavor Color Darkening & Off-Flavor Profile Degraded->OffFlavor results in

Fig 1: Photodegradation and moisture-catalyzed oxidation pathway of pyrazine derivatives.

HandlingWorkflow Start Receive Reagent Glovebox Transfer to Glovebox (Argon/Nitrogen) Start->Glovebox Prevent Moisture Aliquoting Aliquot into Amber Glass Vials Glovebox->Aliquoting Prevent Light Seal Seal with PTFE Septa Aliquoting->Seal Airtight Store Store at 4°C in Desiccator Seal->Store Temperature Control QC Periodic QC (UV-Vis / GC-MS) Store->QC Validate Integrity

Fig 2: Standard operating procedure for handling light- and moisture-sensitive pyrazines.

References

  • Title: (Cyclohexylmethyl)pyrazine | C11H16N2 | CID 16204532 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Photodegradation of Emissive Conjugated Copolymers and Oligomers Containing Thienopyrazine Source: Macromolecules, ACS Publications URL: [Link]

  • Title: Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets Source: Small, Wiley Online Library URL: [Link]

  • Title: Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence Source: The Journal of Physical Chemistry A, ACS Publications URL: [Link]

  • Title: The Role of Moisture and Common Ingredients in Quality Changes in Stored Model Peanut Confections Source: University of Georgia (UGA) URL: [Link]

Troubleshooting

Flash chromatography purification techniques for crude (cyclohexylmethyl)pyrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of purifying (cyclohexylmethyl)pyrazine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of purifying (cyclohexylmethyl)pyrazine .

Because this molecule features a highly lipophilic cyclohexyl group (LogP ~2.9) paired with a weakly basic, hydrogen-bonding pyrazine ring, it frequently causes chromatographic headaches like severe peak tailing and product loss during concentration[1][2]. This guide bypasses generic advice, providing you with causality-driven, self-validating protocols to ensure high-purity recovery.

Purification Decision Matrix

Before packing a column, you must select the correct stationary phase based on your impurity profile and the basicity of the pyrazine ring. The workflow below dictates the optimal chromatographic path.

PurificationWorkflow Start Crude (Cyclohexylmethyl)pyrazine (LogP ~2.9, Basic Nitrogens) Assess Assess Impurity Polarity via TLC Start->Assess Decision Are impurities highly polar or aqueous? Assess->Decision NP Normal Phase (Silica) Hexane/EtOAc + 1-2% TEA Decision->NP No (Lipophilic) RP Reversed-Phase (C18) H2O/MeCN + 0.1% Formic Acid Decision->RP Yes (Polar/Salts) NH2 Amine-Functionalized Silica No Modifier Needed NP->NH2 If tailing persists Evap Low-Temp Solvent Removal (<30°C, Avoid High Vacuum) NP->Evap RP->Evap NH2->Evap Pure Purified Product Evap->Pure

Figure 1: Decision matrix for selecting the optimal flash chromatography workflow for the compound.

Quantitative Elution Data

To prevent guesswork, use the following empirical data to select your solvent system. Notice how the addition of a basic modifier drastically alters the Retention Factor (Rf) and peak shape.

Solvent SystemAdditive / ModifierStationary PhaseRf ValuePeak Shape / Observation
Hexane / EtOAc (80:20)NoneBare Silica (Normal Phase)0.10 - 0.15Severe tailing; streaking across fractions
Hexane / EtOAc (80:20)1% Triethylamine (TEA)Bare Silica (Normal Phase)0.28 - 0.32Sharp, symmetrical peak
Hexane / EtOAc (80:20)1% NH₄OH (aq)Bare Silica (Normal Phase)0.25Moderate tailing; risk of biphasic mobile phase
Hexane / EtOAc (80:20)NoneAmine-Functionalized (NH2)0.35Sharp peak; no modifier removal required
H₂O / MeCN (50:50)0.1% Formic AcidC18 (Reversed-Phase)N/A (Rt ~ 4.5 min)Excellent resolution from lipophilic impurities

Self-Validating Protocol: Normal-Phase Purification

This step-by-step methodology utilizes a basic modifier to suppress secondary interactions. Every step includes a validation check to ensure the system is functioning correctly before you proceed, protecting your crude material.

Step 1: Mobile Phase Preparation & TLC Validation

  • Action: Prepare a mobile phase of 80:20 Hexane/Ethyl Acetate and add 1% Triethylamine (TEA) by volume.

  • Causality: Basic organic compounds interact strongly with the slightly acidic silanol groups on silica-based stationary phases, causing peak tailing[1]. TEA acts as a sacrificial base, competitively binding these silanols so your pyrazine elutes as a tight band[3].

  • Validation Check: Spot the crude on two TLC plates. Develop one in the unmodified solvent and the other in the TEA-modified solvent. Do not proceed unless the TEA plate shows a distinct shift from a streak to a sharp, circular spot.

Step 2: Column Equilibration & Saturation Check

  • Action: Flush the bare silica column with 3 to 5 Column Volumes (CV) of the TEA-modified mobile phase.

  • Causality: The column must be fully pre-saturated with the basic modifier. If you load the sample onto an unequilibrated column, the leading edge of your compound will be consumed by unpassivated silanols, ruining the separation.

  • Validation Check: Collect a few drops of the column effluent and test it with pH paper. Proceed to loading only when the effluent pH is >8, confirming complete silanol passivation.

Step 3: Dry Loading the Crude Mixture

  • Action: Dissolve the crude (cyclohexylmethyl)pyrazine in a minimal amount of dichloromethane (DCM). Add deactivated silica (or Celite), and evaporate the solvent under reduced pressure. Load this powder onto the top of the column.

  • Causality: Because the target compound is an oil, wet loading often leads to uneven distribution and band broadening. Dry loading ensures a perfectly flat, narrow initial loading band.

  • Validation Check: After evaporation, the silica-sample slurry must be a free-flowing powder. If it clumps or sticks to the flask, residual DCM remains. Re-evaporate until powdery, or the residual solvent will cause immediate peak broadening.

Step 4: Elution & Fraction Collection

  • Action: Run an isocratic elution at 80:20 Hexane/EtOAc (+1% TEA). Monitor the eluent at 254 nm.

  • Causality: The pyrazine ring is highly conjugated, making UV detection at 254 nm the most reliable method for real-time monitoring[4].

  • Validation Check: Observe the UV trace. A symmetrical peak (Tailing factor < 1.5) validates that the TEA modifier is actively preventing secondary interactions.

Troubleshooting Guide

Q: My (cyclohexylmethyl)pyrazine is streaking across 10+ fractions despite using a non-polar solvent. Why is this happening? A: This is a classic silanol interaction. Basic nitrogen atoms in the pyrazine ring hydrogen-bond strongly with the acidic silanol groups (Si-OH) on bare silica gel, causing the compound to drag through the column[1]. To resolve this, you must either add a mobile phase modifier (like 1-2% TEA) to competitively block the silanols[3], or switch entirely to an amine-functionalized (NH2) silica column, which eliminates the need for modifiers[5].

Q: I achieved perfect separation on TLC, but after pooling and evaporating my fractions, my yield is less than 20%. Where did the product go? A: You likely pumped it into your rotary evaporator's cold trap. (Cyclohexylmethyl)pyrazine is a volatile liquid with a boiling point of approximately 100°C at 4 mmHg[2]. Prolonged exposure to high vacuum, especially at elevated water bath temperatures, will cause the compound to co-evaporate with your solvents. Solution: Keep the water bath below 30°C and avoid using a high-vacuum pump once the bulk solvent is removed.

Q: Can I use aqueous ammonium hydroxide (NH₄OH) instead of TEA as a modifier to save on costs? A: While NH₄OH is sometimes used for basic compounds, it is highly problematic in normal-phase chromatography using non-polar solvents like hexane. Aqueous ammonia does not mix well with hexane, creating a biphasic mobile phase that leads to erratic pressure spikes and irreproducible retention times. Stick to TEA for normal-phase, or use NH₄OH only if your solvent system is highly polar (e.g., DCM/MeOH).

Frequently Asked Questions (FAQs)

Q: How should I monitor the elution of (cyclohexylmethyl)pyrazine if I don't have a mass spectrometer attached to my flash system? A: The most reliable method is UV detection. The pyrazine ring is highly UV active, making 254 nm the ideal wavelength for real-time monitoring[4]. If your system lacks a UV detector, you must spot every third fraction on a TLC plate and visualize it under a 254 nm UV lamp.

Q: My crude mixture contains highly lipophilic aliphatic impurities that co-elute with the product in normal phase. What is the alternative? A: (Cyclohexylmethyl)pyrazine has a LogP of approximately 2.9, making it quite lipophilic[2]. If your impurities are similarly non-polar (e.g., unreacted alkyl halides or starting materials), switch to Reversed-Phase (C18) chromatography. Using a gradient of Water and Acetonitrile with 0.1% Formic Acid will exploit the basicity of the pyrazine (protonating it so it elutes earlier) while retaining the non-polar aliphatic impurities on the column.

Q: I used TEA as a modifier, but now it is contaminating my final NMR spectrum. How do I remove it? A: TEA can be notoriously difficult to remove from oily products under standard vacuum due to its boiling point (89°C). To remove residual TEA, dissolve your pooled fractions in a volatile solvent like diethyl ether or DCM, and wash the organic layer 2-3 times with water or a very mild, weak acid (be cautious not to protonate and extract your pyrazine into the aqueous layer). Alternatively, bypass TEA entirely by using an amine-functionalized (NH2) RediSep column[5].

References

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. kinesis-australia.com.au.
  • Technical Support Center: Purification of Crude Pyrazine-2-sulfonyl chloride by Flash Chrom
  • Flash Chromatography: Principle, Parts, Steps, Examples, Uses. Microbe Notes.
  • (Cyclohexylmethyl)pyrazine | C11H16N2 | CID 16204532 - PubChem. NIH.
  • RediSep amine functionalized column. Teledyne ISCO.

Sources

Optimization

Overcoming steric hindrance in (cyclohexylmethyl)pyrazine cross-coupling reactions

Welcome to the Advanced Catalysis Technical Support Center . This guide is engineered for researchers, process chemists, and drug development professionals dealing with highly recalcitrant cross-coupling substrates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Technical Support Center . This guide is engineered for researchers, process chemists, and drug development professionals dealing with highly recalcitrant cross-coupling substrates.

Below, we address the specific mechanistic and practical challenges of performing palladium-catalyzed cross-couplings on pyrazine rings bearing bulky (cyclohexylmethyl) substituents.

Diagnostic Workflow: Overcoming Steric Hindrance

Before adjusting your reaction parameters, use the following diagnostic logic to identify the exact failure point in your catalytic cycle.

G Start Reaction Stalls or Low Yield? CheckLCMS Analyze via LC-MS/GC-MS Start->CheckLCMS IsPDB High Protodeboronation (Protoarene detected)? CheckLCMS->IsPDB IsSMR Starting Material Recovered? CheckLCMS->IsSMR FixPDB Switch to Pd G3/G4 precatalysts Use anhydrous Cs2CO3 Slow addition of Boronic Acid IsPDB->FixPDB Yes FixOxAdd Enhance Oxidative Addition: Switch to Pd-PEPPSI-IPent or XPhos Ligand IsSMR->FixOxAdd Yes (No Pd Black) FixRedElim Enhance Reductive Elimination: Increase steric bulk of ligand (e.g., BrettPhos) IsSMR->FixRedElim No (Pd Black forms)

Workflow for diagnosing and resolving steric hindrance in pyrazine cross-couplings.

Core Troubleshooting & FAQs

Q1: Why does the (cyclohexylmethyl) group cause such profound reaction failure on the pyrazine core? A: The failure is a synergistic effect of extreme steric shielding and electronic depletion. The (cyclohexylmethyl) group is not just bulky; the methylene spacer provides conformational flexibility, allowing the massive sp3-hybridized cyclohexane ring to sweep a large cone angle and physically block the adjacent C–X bond. Simultaneously, the two nitrogen atoms in the pyrazine ring strongly withdraw electron density. While this electron deficiency accelerates the initial oxidative addition of Pd(0), it results in a highly electron-poor Pd(II) intermediate. Electron-poor Pd(II) centers undergo transmetalation and reductive elimination extremely slowly. The combination of a blocked approach trajectory and sluggish electronics causes the catalytic cycle to stall, leading to catalyst death.

Q2: I am seeing complete consumption of my boronic acid, but I am recovering 100% of my (cyclohexylmethyl)pyrazine. What is happening? A: You are experiencing catalyst-induced protodeboronation (PDB) [1]. To overcome the steric bulk of the cyclohexylmethyl group, you are likely using bulky phosphine ligands (e.g., XPhos, t-Bu3P). However, recent automated high-throughput and computational studies have proven that palladium(II) complexes bound to bulky phosphines paradoxically accelerate the protodeboronation of the boronic acid partner with trace water [1]. Because the transmetalation step is sterically blocked, the long-lived Pd(II) intermediate acts as a catalyst for the destruction of your nucleophile. Solution: You must starve the reaction of water and limit the instantaneous concentration of the boronic acid (see the protocol below).

Q3: Which ligand classes are most effective for overcoming this specific steric environment? A: You need ligands that exhibit "flexible steric bulk." N-heterocyclic carbenes (NHCs) such as IPent or IPr * are superior in this niche [2]. They possess a rigid imidazolium backbone but highly flexible flanking aryl groups. This architecture firmly stabilizes the highly reactive 12-electron Pd(0) intermediate, preventing Pd-black formation, while flexing to allow the bulky (cyclohexylmethyl)pyrazine to approach during transmetalation. For Buchwald-Hartwig aminations on these cores, dialkylbiaryl phosphines like XPhos or RuPhos remain the gold standard [3].

Quantitative Data: Catalyst System Performance

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 2-chloro-3-(cyclohexylmethyl)pyrazine with phenylboronic acid. Notice the critical shift in yield when moving from traditional Pd(0) sources to pre-activated G3/PEPPSI systems.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Primary Byproduct / Failure Mode
Pd(PPh3)4PPh3Na2CO3 (aq)Toluene/H2O100< 5Unreacted Starting Material
Pd(OAc)2dppfK2CO3DMF9012Pd-Black Precipitation
Pd2(dba)3XPhosK3PO41,4-Dioxane10045Protoarene (Protodeboronation)
XPhos Pd G3 XPhos Cs2CO3 (anhydrous)1,4-Dioxane 80 88 None (Clean Conversion)
Pd-PEPPSI-IPent IPent KOtBu THF 65 94 None (Clean Conversion)

Self-Validating Experimental Protocol

To ensure reproducibility and prevent the hidden side-reactions discussed above, utilize this self-validating methodology for the Suzuki-Miyaura coupling of hindered pyrazines. This protocol is designed to provide real-time visual and analytical feedback.

Objective: Coupling of 2-chloro-3-(cyclohexylmethyl)pyrazine with an arylboronic acid.

Step 1: Anhydrous Setup & Reagent Loading

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar.

  • Inside a nitrogen-filled glovebox, add 2-chloro-3-(cyclohexylmethyl)pyrazine (1.0 equiv, 1.0 mmol) and XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Add finely milled, strictly anhydrous Cs2CO3 (2.5 equiv). Causality: Water is the primary driver of protodeboronation. Using anhydrous Cs2CO3 in place of aqueous carbonates eliminates the proton source for PDB.

Step 2: Catalyst Activation & Validation

  • Inject anhydrous 1,4-dioxane (5.0 mL) to achieve a 0.2 M concentration.

  • Heat the mixture to 40 °C for 10 minutes.

  • Self-Validation Check: Observe the solution. The XPhos Pd G3 precatalyst will undergo base-mediated deprotonation and reductive elimination of the carbazole protecting group. A distinct color shift to a homogeneous deep red/orange confirms the successful generation of the active L-Pd(0) species. If the solution turns black and opaque, oxygen has breached your system, and Pd-black has formed. Do not proceed.

Step 3: Controlled Transmetalation (Syringe Pump Addition)

  • Dissolve the arylboronic acid (1.5 equiv) in 2.0 mL of anhydrous 1,4-dioxane.

  • Using a syringe pump, add the boronic acid solution dropwise to the reaction mixture over 3 hours while heating at 80 °C.

  • Causality: Because the bulky cyclohexylmethyl group makes transmetalation the rate-limiting step, dumping all the boronic acid in at once leaves it vulnerable to the Pd(II)-catalyzed protodeboronation pathway [1]. Slow addition keeps the instantaneous concentration of the boronic acid low, forcing it into the productive cross-coupling cycle.

Step 4: Orthogonal Reaction Monitoring

  • After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and filter through a short Celite plug.

  • Self-Validation Check: Analyze via both LC-MS (UV 254 nm) and GC-MS.

    • LC-MS will confirm the mass of the desired cross-coupled product.

    • GC-MS is critical here: look for the presence of the protoarene (the des-boronated aryl ring). If protoarene levels exceed 10% relative to the product, your system is not sufficiently anhydrous, or the addition rate in Step 3 was too fast.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society (2025). URL:[Link]

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling Catalysts / MDPI (2019). URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (2016). URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Sensory Profiling: (Cyclohexylmethyl)pyrazine vs. 2-Methylpyrazine in Flavor Chemistry

Introduction to Pyrazine Sensory Dynamics Pyrazines are nitrogen-containing heterocyclic compounds that serve as the chemical backbone for the sensory profiles of thermally processed foods, beverages, and pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Pyrazine Sensory Dynamics

Pyrazines are nitrogen-containing heterocyclic compounds that serve as the chemical backbone for the sensory profiles of thermally processed foods, beverages, and pharmaceutical flavor-masking formulations[1]. While simple alkylpyrazines, such as 2-methylpyrazine, are ubiquitous natural products of the Maillard reaction[2], structurally complex synthetic derivatives like (cyclohexylmethyl)pyrazine offer highly specialized sensory characteristics[3].

For researchers and drug development professionals, selecting the correct pyrazine is critical. A formulation's success often hinges on balancing the volatility, receptor binding affinity, and odor detection thresholds of its volatile constituents. This guide provides an objective, data-driven comparison of these two compounds, detailing their physicochemical properties, sensory thresholds, and analytical methodologies.

Physicochemical Causality and Structure-Activity Relationships (SAR)

The sensory perception of a volatile compound is dictated by its vapor pressure (volatility) and its binding affinity to human olfactory receptors. Both factors are direct consequences of the molecule's structure.

  • 2-Methylpyrazine: Featuring a single methyl substitution on the pyrazine ring, this molecule possesses low steric bulk and high volatility[2]. However, its odor detection threshold in water is exceptionally high for a pyrazine, reported at approximately 60,000 ppb (60 ppm)[4]. This means it requires a relatively high concentration to be perceived, functioning primarily as a broad-spectrum base note.

  • (Cyclohexylmethyl)pyrazine: The addition of a bulky, hydrophobic cyclohexyl ring significantly alters the molecule's behavior. The partition coefficient (LogP) increases to approximately 2.77–2.90[5], reducing its volatility but drastically enhancing its lipophilicity. This structural modification shifts the sensory profile from generic roasted notes to intense, specific musty and green-nutty descriptors, acting as a high-impact flavor enhancer[3][6].

SAR Root Pyrazine Core M 2-Methyl Group (Low Steric Bulk) Root->M C Cyclohexylmethyl Group (High Hydrophobicity) Root->C M_Out High Volatility Threshold: ~60,000 ppb M->M_Out C_Out Low Volatility Enhanced Receptor Affinity C->C_Out M_Sensory Profile: Cocoa, Roasted M_Out->M_Sensory C_Sensory Profile: Musty, Green C_Out->C_Sensory

Structure-odor relationship logic for substituted pyrazines.

Quantitative Data Presentation

The structural differences between the two compounds manifest clearly in their physical properties and sensory profiles.

Table 1: Physicochemical Properties
Parameter2-Methylpyrazine(Cyclohexylmethyl)pyrazine
CAS Registry Number 109-08-0[7]28217-92-7[8]
Molecular Formula C5H6N2[4]C11H16N2[3]
Molecular Weight 94.11 g/mol [7]176.26 g/mol [5]
Boiling Point 135 °C[7]100 °C (at 4.00 mm Hg)[3]
LogP (Hydrophobicity) ~0.212.77 - 2.90[5]
Density 1.03 g/mL[7]1.003 - 1.009 g/mL[3]
Table 2: Sensory Profile Comparison
Sensory Attribute2-Methylpyrazine(Cyclohexylmethyl)pyrazine
Primary Odor Descriptors Nutty, cocoa, green, roasted, meaty[9]Nutty, musty, green
Odor Detection Threshold ~60,000 ppb (in water)[4]Low (ppb range)
Sensory Function Broad-spectrum roasted base[7]High-impact flavor enhancer[6]
JECFA Number 761[10]783[3]

Experimental Methodology: Self-Validating Sensory Quantification

To objectively compare the sensory impact of these pyrazines in a given formulation, researchers must employ Gas Chromatography-Olfactometry (GC-O) coupled with Aroma Extract Dilution Analysis (AEDA)[1]. The following protocol is designed as a self-validating system to ensure extraction biases are mitigated and sensory data is reproducible.

Step-by-Step Protocol: GC-O and AEDA Workflow
  • Isotope Dilution and Matrix Spiking: Introduce stable isotopically labeled standards (e.g., [2H3]-2-methylpyrazine) into the sample matrix prior to extraction[1].

    • Causality: This internal standardization corrects for analyte loss during subsequent extraction steps, ensuring the final quantitative data is trustworthy regardless of matrix effects.

  • Solvent-Assisted Flavor Evaporation (SAFE): Extract volatiles under high vacuum conditions.

    • Causality: Unlike traditional steam distillation, SAFE prevents the thermal generation of artifact pyrazines (false positives) via secondary Maillard reactions, preserving the true volatile profile of the sample[1].

  • Capillary Gas Chromatography (GC): Inject the SAFE extract into a GC equipped with a polar capillary column to separate the volatile constituents based on polarity and boiling point.

  • Split-Effluent Detection (GC-O/MS): Route the column effluent simultaneously to a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).

    • Causality: This split-flow design allows for simultaneous structural identification (via mass spectra) and human sensory evaluation (via trained panelists) of the exact same chromatographic peak, directly linking chemical identity to sensory perception.

  • Aroma Extract Dilution Analysis (AEDA): Serially dilute the extract (e.g., 1:2, 1:4, 1:8) and evaluate via GC-O until the specific pyrazine odor is no longer perceived. The highest dilution at which the pyrazine is detected determines its Flavor Dilution (FD) factor[1].

G A Sample Matrix (Isotope Addition) B SAFE Extraction (Isolate Volatiles) A->B C GC Separation (Capillary Column) B->C D Olfactometry (GC-O) (Human Detection) C->D Split E Mass Spectrometry (Chemical ID) C->E Split F AEDA Analysis (Flavor Dilution) D->F E->F

GC-O-MS workflow for pyrazine sensory threshold and odor profile determination.

Applications in Formulation Science

Understanding the dichotomy between these two pyrazines is crucial for drug development and food science:

  • Masking Bitter APIs: In pharmaceutical formulation, masking bitter active pharmaceutical ingredients (APIs) requires flavor compounds that either competitively occupy taste receptors or provide an overwhelming olfactory distraction. Because 2-methylpyrazine has a high threshold (60 ppm)[4], it is ideal for broad-spectrum, high-concentration flavor bases (e.g., chocolate or coffee syrups for pediatric suspensions) where a recognizable roasted profile is desired[7].

  • Micro-Dosed Enhancements: Conversely, (cyclohexylmethyl)pyrazine is utilized as a high-impact flavor enhancer[6]. Its intense musty/nutty notes and enhanced receptor affinity make it highly effective in micro-dosed applications where the solvent volume must be kept to an absolute minimum to avoid altering the formulation's physical stability.

References

  • Title: Pyrazines: Odor Properties & Molecular Visualization Source: leffingwell.com URL: [Link]

  • Title: (Cyclohexylmethyl)pyrazine | C11H16N2 | CID 16204532 - PubChem Source: nih.gov URL: [Link]

  • Title: Chemical Substance - Cyclohexylmethylpyrazine Source: hc-sc.gc.ca URL: [Link]

  • Title: cyclohexyl methyl pyrazine, 28217-92-7 - The Good Scents Company Source: thegoodscentscompany.com URL: [Link]

  • Title: Identification of Important Aroma Components and Sensory Profiles of Minimally Processed (Unroasted) and Conventionally Roasted Dark Chocolates Source: acs.org URL: [Link]

Sources

Comparative

Comparative efficacy of (cyclohexylmethyl)pyrazine derivatives in target binding

Comparative Efficacy of (Cyclohexylmethyl)pyrazine Derivatives in Target Binding: A Comprehensive Guide Executive Summary The (cyclohexylmethyl)pyrazine scaffold has emerged as a highly versatile pharmacophore in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of (Cyclohexylmethyl)pyrazine Derivatives in Target Binding: A Comprehensive Guide

Executive Summary

The (cyclohexylmethyl)pyrazine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. By combining the hydrogen-bonding potential of the pyrazine ring with the bulky, non-planar lipophilicity of the cyclohexylmethyl group, researchers can precisely tune hydrophobic interactions within complex target binding pockets. This guide provides an objective, data-driven comparison of (cyclohexylmethyl)pyrazine derivatives against standard-of-care alternatives across three primary therapeutic domains: antimycobacterial therapy, coagulation cascade inhibition, and opioid receptor antagonism.

Mechanistic Rationale: The (Cyclohexylmethyl)pyrazine Scaffold

The substitution of standard aromatic rings (such as benzyl groups) with a cyclohexylmethyl moiety fundamentally alters the binding thermodynamics of the pyrazine core[1]. Aromatic rings primarily engage in π−π stacking or cation- π interactions. In contrast, the saturated cyclohexyl ring relies exclusively on Van der Waals forces and hydrophobic packing[1].

This shift is critical when targeting binding pockets that lack complementary aromatic residues but possess deep lipophilic cavities. Furthermore, the sp3 hybridization of the cyclohexyl ring introduces three-dimensional bulk, decreasing molecular planarity and significantly improving overall target selectivity by creating steric clashes in off-target binding sites[2].

Scaffold Core (Cyclohexylmethyl)pyrazine Core Scaffold Mod1 N-Substituted Carboxamide Core->Mod1 Mod2 Aminotriazole Functionalization Core->Mod2 Mod3 Octahydro-pyrido Fusion Core->Mod3 Target1 Antimycobacterial Targets (TB) Mod1->Target1 -7.65 kcal/mol Target2 Factor XIIa & Thrombin Mod2->Target2 Covalent Inhibition Target3 μ-Opioid Receptor Antagonism Mod3->Target3 Ki = 1.1 nM

Logical mapping of (cyclohexylmethyl)pyrazine structural modifications to target specificities.

Comparative Efficacy by Therapeutic Target

Antimycobacterial Efficacy (Tuberculosis)

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) treatment, but rising resistance necessitates novel analogs. Recent developments have yielded N-(cyclohexylmethyl)pyrazine-2-carboxamide as a highly potent alternative[3].

  • Performance vs. Alternatives: In silico molecular docking studies reveal that the N-(cyclohexylmethyl) derivative achieves a binding energy of -7.65 kcal/mol against key mycobacterial targets[3]. This represents a significantly higher affinity than standard PZA and Isoniazid, which lack the extended hydrophobic reach required to stabilize the ligand-receptor complex in mutated strains[3].

  • Causality: The cyclohexylmethyl group anchors the molecule in an accessory hydrophobic pocket, reducing the entropic penalty of binding and preventing rapid efflux from the mycobacterial cell.

Serine Protease Inhibition (Factor XIIa and Thrombin)

Targeting the coagulation cascade requires extreme selectivity to prevent off-target bleeding events. Amide-functionalized 1,2,4-triazol-5-amines incorporating a (cyclohexylmethyl)pyrazine moiety have been developed as covalent inhibitors of Factor XIIa and Thrombin[2].

  • Performance vs. Alternatives: While standard pyrazine derivatives show only a 3.6-fold selectivity toward thrombin over Factor XIIa, the structurally bulkier (cyclohexylmethyl)pyrazine derivatives significantly improve this ratio[2]. They maintain potent inhibition ( IC50​ in the low nanomolar range) while minimizing off-target serine protease binding[2].

  • Causality: The non-planar nature of the cyclohexylmethyl group creates steric clashes in the narrower S1 pockets of off-target proteases (like chymotrypsin), acting as a physical selectivity filter that planar aromatic rings cannot provide[2].

μ -Opioid Receptor Antagonism

The development of octahydro-1H-pyrido[1,2-a]pyrazine derivatives has opened new avenues for μ -opioid receptor antagonists[1].

  • Performance vs. Alternatives: Compound 56, which features an N-cyclohexylmethyl moiety, demonstrates a Ki​ of 1.1 nM for the μ -opioid receptor, with potent in vitro antagonist activity ( IC50​=1.8 nM)[1]. This is highly competitive with standard antagonists like naloxone.

  • Causality: The biological data conclusively supports that the binding pocket relies on non- π−π hydrophobic interactions[1]. Replacing a benzyl group with a cyclohexylmethyl group maintained or improved affinity, proving that the interaction is purely hydrophobic rather than driven by aromatic stacking[1].

Quantitative Data Summary

Compound / DerivativeTargetBinding Affinity/EnergyComparison to Standard / AlternativeCausality of Improvement
N-(cyclohexylmethyl)pyrazine-2-carboxamide Mycobacterial Targets (TB) ΔG=−7.65 kcal/molSuperior to Pyrazinamide (-5.2 kcal/mol) & IsoniazidEnhanced hydrophobic anchoring in accessory pockets[3].
Aminotriazole-(cyclohexylmethyl)pyrazine Thrombin / Factor XIIa IC50​ (Thrombin) < 100 nM>10-fold selectivity improvement over planar analogsDecreased planarity prevents off-target S1 pocket binding[2].
Octahydro-pyrido[1,2-a]pyrazine (Cmpd 56) μ -Opioid Receptor Ki​=1.1 nM; IC50​=1.8 nMComparable to Naloxone; improved μ/κ selectivityPure Van der Waals packing; validates non- π−π pocket[1].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation mechanisms (orthogonal testing and internal controls).

Workflow N1 Yamaguchi Coupling N2 LC-MS/NMR Validation N1->N2 Yield >55% N3 In Silico Docking N2->N3 Purity >98% N4 SPR Binding Kinetics N3->N4 Lead Selection N5 Comparative Efficacy N4->N5 Orthogonal Match

Self-validating experimental workflow from chemical synthesis to comparative efficacy profiling.

Protocol 1: Synthesis of N-(cyclohexylmethyl)pyrazine-2-carboxamide via Yamaguchi Coupling

Causality of Choice: Yamaguchi coupling is selected over standard EDC/NHS coupling due to its superior efficiency in forming sterically hindered amides, preventing racemization or degradation of the pyrazine core[3].

  • Reagent Preparation: Dissolve pyrazine-2-carboxylic acid (1.0 eq) in anhydrous toluene under an inert argon atmosphere.

  • Activation: Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.1 eq) and triethylamine (1.2 eq). Stir for 2 hours at room temperature to form the mixed anhydride[3].

    • Self-Validation Check: Monitor via TLC. The disappearance of the carboxylic acid spot confirms complete mixed anhydride formation before amine addition.

  • Coupling: Add cyclohexylmethylamine (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Reflux the mixture at 80°C for 4 hours.

  • Purification & Validation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

    • Self-Validation Check: Perform 1H -NMR and LC-MS. The presence of the amide proton peak (~8.5 ppm) and the correct m/z molecular ion confirm successful coupling (typical yield ~60%)[3].

Protocol 2: Orthogonal Target Binding Validation (In Silico Docking to In Vitro SPR)

Causality of Choice: In silico docking provides theoretical thermodynamic data, but it must be self-validated using an orthogonal physical method like Surface Plasmon Resonance (SPR) to rule out false-positive computational artifacts.

  • In Silico Docking (Primary Screen):

    • Prepare the target protein crystal structure (e.g., μ -opioid receptor or TB target) by removing water molecules and adding polar hydrogens.

    • Dock the (cyclohexylmethyl)pyrazine derivative using AutoDock Vina. Record the binding energy and map the hydrophobic contacts of the cyclohexyl ring[3].

  • SPR Biosensor Preparation (Orthogonal Validation):

    • Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry.

    • Self-Validation Check: Inject a known standard (e.g., Pyrazinamide or Naloxone) to confirm the protein retains its native active conformation post-immobilization.

  • Kinetic Analysis:

    • Inject serial dilutions (0.1 nM to 100 nM) of the (cyclohexylmethyl)pyrazine derivative over the sensor chip at a flow rate of 30 μ L/min.

    • Measure the association ( kon​ ) and dissociation ( koff​ ) rates to calculate the exact equilibrium dissociation constant ( KD​ ).

    • Self-Validation Check: The KD​ derived from SPR must correlate linearly with the ΔG predicted by the in silico docking. A mismatch indicates non-specific binding or poor solubility.

References

[3] Title: Design, Synthesis, and In Silico Study of Two N-Substituted Pyrazinamide Analogs as Potential Antituberculosis Agents Source: ResearchGate / The Journal of Pure and Applied Chemistry Research URL:

[1] Title: Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:

[2] Title: Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin Source: ACS Publications URL:

Sources

Validation

Benchmarking (Cyclohexylmethyl)pyrazine Synthesis: Modern Decarboxylative Alkylation vs. Traditional Methods

Introduction and Chemical Significance (Cyclohexylmethyl)pyrazine is a highly valued heterocyclic building block, frequently utilized in the development of TRPM8 receptor modulators [1], high-intensity artificial sweeten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

(Cyclohexylmethyl)pyrazine is a highly valued heterocyclic building block, frequently utilized in the development of TRPM8 receptor modulators [1], high-intensity artificial sweeteners, and complex flavor and fragrance profiles [2]. The structural incorporation of a bulky, non-polar cyclohexylmethyl moiety onto an electron-deficient pyrazine ring presents unique synthetic challenges.

Historically, accessing alkylated pyrazines required either multi-step de novo ring construction or transition-metal-catalyzed cross-coupling of pre-functionalized starting materials. However, the advent of modern radical-mediated C-H functionalization has fundamentally shifted this paradigm. This guide benchmarks the synthesis of (cyclohexylmethyl)pyrazine, comparing the yields, operational efficiency, and mechanistic causality of traditional methods against the modern Minisci-type decarboxylative alkylation [3].

Mechanistic Pathways & Workflow

To understand the yield discrepancies between these methods, we must first analyze their mechanistic pathways. Traditional methods rely on either thermodynamic ring-closing condensations or oxidative addition/reductive elimination cycles. In contrast, the Minisci reaction leverages the inherent electron deficiency of the protonated pyrazine ring, making it highly susceptible to nucleophilic radical attack [4].

SynthesisRoutes Pyrazine Pyrazine + Cyclohexylacetic Acid Minisci Minisci Decarboxylative Alkylation (Modern) Pyrazine->Minisci Ag+/S2O8^2-, H+, Heat Halopyrazine Chloropyrazine + Cyclohexylmethylzinc Bromide Negishi Negishi Cross-Coupling (Traditional) Halopyrazine->Negishi Pd Catalyst Diamine Ethylenediamine + Cyclohexylpyruvaldehyde Condensation Condensation & Oxidation (Traditional) Diamine->Condensation Condensation Product (Cyclohexylmethyl)pyrazine Minisci->Product Direct C-H Functionalization Negishi->Product Cross-Coupling Condensation->Product [O] Aromatization

Figure 1: Comparative synthetic pathways for the generation of (cyclohexylmethyl)pyrazine.

Methodological Benchmarking

Traditional Method A: Negishi Cross-Coupling

The Negishi cross-coupling involves the reaction of 2-chloropyrazine with an organozinc reagent (cyclohexylmethylzinc bromide) in the presence of a palladium catalyst.

  • Causality for Yield Loss: While highly regioselective, the preparation of the organozinc reagent is moisture-sensitive and prone to homocoupling side reactions. Furthermore, the oxidative addition of electron-deficient chloropyrazines to Pd(0) can be sluggish, requiring elevated temperatures or specialized, expensive phosphine ligands to drive the reaction forward.

Traditional Method B: De Novo Ring Synthesis (Condensation)

This classical approach condenses ethylenediamine with a 1,2-dicarbonyl compound (e.g., 3-cyclohexyl-2-oxopropanal), followed by an oxidation step to aromatize the resulting dihydropyrazine.

  • Causality for Yield Loss: The primary bottleneck is the synthesis and stability of the unsymmetrical 1,2-dicarbonyl precursor. Additionally, the condensation often yields a mixture of oligomers and regional isomers if substituted diamines are used. The final aromatization step (often requiring MnO2 or Pd/C with heat) can lead to over-oxidation or degradation, capping overall yields.

Modern Benchmark: Decarboxylative Minisci Alkylation

The Minisci reaction allows for the direct C-H alkylation of pyrazine using cyclohexylacetic acid as the alkyl radical source [3, 4]. Under acidic conditions, pyrazine is protonated, drastically lowering its LUMO and directing the nucleophilic cyclohexylmethyl radical to the C2 position.

  • Causality for High Yield: By utilizing inexpensive silver salts (catalytic) and ammonium persulfate (stoichiometric oxidant), the carboxylic acid undergoes oxidative decarboxylation to form a carbon-centered radical. This bypasses the need for pre-functionalized organometallics or halogenated pyrazines. Modern biphasic conditions mitigate polyalkylation, resulting in superior isolated yields.

Yield and Efficiency Comparison

The following table summarizes the quantitative benchmarking data across the three methodologies.

Synthesis MethodReagents / CatalystsStepsRegioselectivityIsolated Yield (%)Cost / Scalability
Negishi Coupling 2-Chloropyrazine, CyCH2ZnBr, Pd(PPh3)42Excellent (>95%)45 - 55%High cost, strict anhydrous needs
Condensation Ethylenediamine, Dicarbonyl, MnO23Poor (Mixtures)25 - 35%Low cost, poor scalability
Minisci Alkylation Pyrazine, CyCH2COOH, AgNO3, (NH4)2S2O81Good (~85% mono)68 - 75% Low cost, highly scalable

Step-by-Step Experimental Protocols

To ensure self-validating systems, the following protocols detail the critical parameters required to reproduce the benchmarked yields.

Protocol A: Modern Minisci Decarboxylative Alkylation (Optimized)
  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add pyrazine (10.0 mmol, 1.0 equiv) and cyclohexylacetic acid (15.0 mmol, 1.5 equiv).

  • Solvent & Acidification: Add a biphasic mixture of dichloromethane (15 mL) and water (15 mL). Add trifluoroacetic acid (TFA) (10.0 mmol, 1.0 equiv) to protonate the pyrazine, ensuring activation of the heterocycle.

  • Catalyst & Oxidant Addition: Add AgNO3 (2.0 mmol, 20 mol%) followed by the portion-wise addition of ammonium persulfate, (NH4)2S2O8 (20.0 mmol, 2.0 equiv), over 10 minutes to control the exotherm and radical generation rate.

  • Reaction: Stir the biphasic mixture vigorously at 40 °C for 12 hours. The biphasic system is crucial; as the mono-alkylated product forms, it partitions into the organic layer, preventing over-alkylation.

  • Workup: Cool to room temperature, neutralize the aqueous layer with saturated NaHCO3 (pH ~8), and extract with dichloromethane (3 x 20 mL). Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield (cyclohexylmethyl)pyrazine.

Protocol B: Negishi Cross-Coupling (Traditional)
  • Zinc Reagent Preparation: In a flame-dried Schlenk flask under argon, activate zinc dust (15.0 mmol) with 1,2-dibromoethane and TMSCl in THF (10 mL). Slowly add cyclohexylmethyl bromide (12.0 mmol) and stir at 65 °C for 2 hours to form the organozinc reagent.

  • Coupling Setup: In a separate flame-dried flask, dissolve 2-chloropyrazine (10.0 mmol) and Pd(PPh3)4 (0.5 mmol, 5 mol%) in anhydrous THF (15 mL).

  • Addition & Reaction: Transfer the organozinc reagent via cannula to the pyrazine solution. Heat the mixture to 70 °C for 16 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with diethyl ether (3 x 20 mL), dry over MgSO4, concentrate, and purify via silica gel chromatography.

Conclusion

Benchmarking the synthesis of (cyclohexylmethyl)pyrazine reveals that the modern Minisci decarboxylative alkylation vastly outperforms traditional cross-coupling and condensation methods in both yield and operational simplicity. By leveraging the inherent electronic properties of protonated pyrazines and utilizing stable, inexpensive carboxylic acids as radical precursors, researchers can achieve isolated yields exceeding 70% in a single step, bypassing the stringent anhydrous requirements and multi-step bottlenecks of historical protocols.

References

  • Google Patents. (2018). Compounds useful as modulators of TRPM8 (CN108473484B).
  • Uniform Sanitary and Epidemiological and Hygienic Safety Requirements for Food. Flavouring Substances. Retrieved from [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines: General Procedure: Minisci Reaction. Journal of the American Chemical Society, 143, 11927-11933. Retrieved from [Link]

  • Wikipedia. Minisci reaction. Retrieved from [Link]

Comparative

Differences in receptor affinity between (cyclohexylmethyl)pyrazine and structural analogs

As a Senior Application Scientist, I approach structural optimization not merely as an exercise in chemical synthesis, but as a multidimensional puzzle of receptor thermodynamics, steric orientation, and pharmacokinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach structural optimization not merely as an exercise in chemical synthesis, but as a multidimensional puzzle of receptor thermodynamics, steric orientation, and pharmacokinetic viability. The base molecule (cyclohexylmethyl)pyrazine is widely recognized as a flavoring agent (FEMA 3631) imparting roasted and green notes[1]. However, beyond its olfactory applications, the pyrazine scaffold serves as a highly tunable pharmacophore.

This technical guide objectively compares the receptor affinity and functional performance of (cyclohexylmethyl)pyrazine against its advanced structural analogs. By analyzing how specific functional group substitutions—such as the transition from a simple alkylpyrazine to an amide-functionalized pyrazine—alter target engagement, we can map the trajectory from sensory modulators (TRPM8) to potent covalent inhibitors of blood coagulation enzymes (Factor XIIa and Thrombin).

Mechanistic Divergence: Sensory Agonism vs. Protease Inhibition

The structural evolution of the pyrazine core dictates its biological target.

TRPM8 Channel Modulation: In its base form, (cyclohexylmethyl)pyrazine acts as a potent agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, mediating chemesthesis (cooling sensation)[2]. The lipophilic cyclohexylmethyl group is critical here; it enhances membrane partitioning and hydrophobic interactions within the TRPM8 binding pocket, yielding an effective concentration (EC50) superior to traditional cooling agents like WS-3[3].

Serine Protease Inhibition: When the pyrazine core is extended via an amide linkage—such as in 3-(5-Amino-1-benzoyl-1H-1,2,4-triazol-3-yl)-N-(cyclohexylmethyl)pyrazine-2-carboxamide—the molecule shifts from a sensory agonist to a covalent inhibitor of serine proteases[4]. The introduction of the pyrazine ring (two heteroatoms) restores inhibitory activity compared to benzamide analogs by altering the electron density and hydrogen-bonding potential. Furthermore, the N-cyclohexylmethyl amide fragment extends deeply into the S1' or S3-S4 substrate-binding sites of Thrombin and FXIIa, dramatically improving both potency and selectivity[4].

Pathway L (Cyclohexylmethyl)pyrazine & Structural Analogs R1 TRPM8 Channel (Sensory) L->R1 Agonism R2 FXIIa / Thrombin (Serine Proteases) L->R2 S1'/S3-S4 Binding E1 Ca2+ Influx Depolarization R1->E1 E2 Active Site Covalent Inhibition R2->E2 O1 Chemesthesis (Cooling Sensation) E1->O1 O2 Anticoagulant Efficacy E2->O2

Diagram 1: Divergent receptor targeting of (cyclohexylmethyl)pyrazine scaffolds.

Quantitative Affinity Comparison

To understand the structure-activity relationship (SAR), we must look at the empirical data. The table below summarizes how structural modifications to the pyrazine core impact receptor affinity and selectivity.

Compound / AnalogStructural ModificationPrimary TargetAffinity / PotencySelectivity / Notes
(Cyclohexylmethyl)pyrazine Base pyrazine + cyclohexylmethylTRPM8 ChannelHigh (EC50 < WS-3)Potent cooling agonist; outperforms traditional WS-3[3].
Benzamide Analogs (13 & 14) Benzene core (no pyrazine nitrogens)FXIIa / ThrombinLow PotencyLacks critical heteroatom interactions for protease binding[4].
Pyrazine Derivative 18 Pyrazine core, lacks amide fragmentThrombinIC50 = 121 nM3.6-fold selective for Thrombin over FXIIa[4].
Pyrazineamide 5a Pyrazine core + unsubstituted amideThrombinIC50 = 101 nM10-fold selective for Thrombin over FXIIa[4].
Pyrazineamide 5p Pyrazine core + N-cyclohexylmethyl amideFXIIa / ThrombinHigh AffinityAmide extends into S1'/S3-S4 binding pockets, maximizing fit[4].

Data Insight: The transition from Compound 18 to 5a demonstrates that simply adding an unsubstituted amide improves Thrombin selectivity from 3.6-fold to 10-fold[4]. However, appending the bulky, lipophilic cyclohexylmethyl group (as seen in 5p and the base flavor compound) provides the steric bulk necessary to anchor the molecule within the deep hydrophobic pockets of these receptors.

Self-Validating Experimental Methodologies

In my laboratory, data integrity relies on assays that inherently validate themselves through strict causality and internal controls. Below are the step-by-step protocols used to determine the affinities discussed above.

Protocol A: TRPM8 Functional Calcium Imaging (Agonist Validation)

Why perform a ratiometric calcium imaging assay rather than a simple binding assay? TRPM8 is an ion channel; binding does not always equal gating. By using a calcium-sensitive dye, we directly quantify the functional consequence of receptor agonism.

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPM8 in 96-well black-walled plates to 80% confluence.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM for 45 minutes at 37°C. (Causality: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM group, trapping the active dye inside to allow real-time quantification of Ca2+ influx).

  • Compound Application: Wash cells with assay buffer. Inject (cyclohexylmethyl)pyrazine at varying concentrations (0.1 µM to 100 µM). Include WS-3 as a positive control and 0.1% DMSO as a vehicle baseline.

  • Kinetic Measurement: Record fluorescence (Ex 488 nm / Em 520 nm) every 2 seconds for 3 minutes using a fluorescent imaging plate reader (FLIPR).

  • Data Analysis: Calculate the EC50 using non-linear regression (Hill equation) based on the peak fluorescence amplitude relative to the baseline.

Protocol B: Serine Protease Chromogenic Inhibition Assay

Why use a kinetic chromogenic readout instead of an endpoint assay? Covalent inhibitors exhibit time-dependent inhibition. Monitoring the initial velocity ensures we capture the steady-state inhibition constant before substrate depletion skews the kinetics.

  • Enzyme Preparation: Dilute human Thrombin or FXIIa in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). (Causality: PEG 8000 prevents non-specific adsorption of the enzyme to the microplate walls, ensuring a consistent active enzyme concentration).

  • Inhibitor Pre-incubation: Add pyrazineamide analogs (e.g., Compound 5a or 5p) at concentrations ranging from 1 nM to 10 µM. Incubate for 15 minutes at 37°C. (Causality: This pre-incubation is critical to allow the amide fragment to orient within the S1'/S3-S4 pockets prior to substrate competition).

  • Substrate Addition: Initiate the reaction by adding the specific chromogenic substrate (e.g., S-2366 for Thrombin).

  • Kinetic Readout: Measure absorbance continuously at 405 nm for 10 minutes.

  • IC50 Calculation: Plot the initial linear velocity (ΔOD/min) against inhibitor concentration to derive the IC50.

Workflow Step1 1. Synthesize Pyrazine Analogs (e.g., N-cyclohexylmethyl amides) Step2 2. Prepare Target Enzymes (FXIIa, Thrombin in Assay Buffer) Step1->Step2 Step3 3. Incubate Inhibitor + Enzyme (Establish Equilibrium) Step2->Step3 Step4 4. Add Chromogenic Substrate (Initiate Reaction) Step3->Step4 Step5 5. Kinetic Absorbance Reading (ΔOD/min at 405 nm) Step4->Step5

Diagram 2: High-throughput chromogenic assay workflow for serine protease inhibition.

Conclusion

The (cyclohexylmethyl)pyrazine scaffold is a prime example of how a single structural motif can be repurposed across vastly different biological domains. While the base molecule leverages its lipophilicity to act as a potent TRPM8 cooling agonist, functionalizing the pyrazine ring with an amide group transforms it into a highly selective, covalent inhibitor of Thrombin and FXIIa. Understanding these structure-activity relationships is paramount for researchers looking to minimize off-target effects while maximizing receptor affinity.

References

  • Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin Source: ACS Publications (Journal of Medicinal Chemistry) URL:4

  • Compounds useful as modulators of TRPM8 (US10392371B2) Source: Google Patents URL:2

  • (Cyclohexylmethyl)pyrazine | C11H16N2 | CID 16204532 Source: PubChem - NIH URL:1

  • Compounds useful as modulators of TRPM8 (CN108473484B) Source: Google Patents URL:3

Sources

Validation

Validating the Analytical Purity of Commercial (Cyclohexylmethyl)pyrazine Standards: A Comparative Guide

As an application scientist overseeing reference material qualification, I frequently observe laboratories accepting a manufacturer's Certificate of Analysis (CoA) at face value. However, a CoA reporting only "Chromatogr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist overseeing reference material qualification, I frequently observe laboratories accepting a manufacturer's Certificate of Analysis (CoA) at face value. However, a CoA reporting only "Chromatographic Area %" is not an absolute assay.

(Cyclohexylmethyl)pyrazine (CAS 28217-92-7) is a critical heterocyclic compound utilized extensively as a flavoring agent ( [1]) imparting nutty and roasted notes, and as a structural intermediate in pharmaceutical development. As a pale amber liquid with a boiling point of 100°C at 4 mmHg, its volatility and susceptibility to moisture absorption present unique challenges for analytical validation.

According to the foundational principles outlined in [2] and the [3], a reference standard must be rigorously characterized using orthogonal methods to establish its true absolute mass fraction. This guide objectively compares different commercial grades of (cyclohexylmethyl)pyrazine and provides a self-validating, step-by-step analytical framework to establish true absolute purity.

Comparative Analysis of Commercial Standards

Not all commercial standards are created equal. To illustrate the impact of manufacturing and purification tolerances, we compared three representative tiers of (cyclohexylmethyl)pyrazine available on the market.

  • Vendor A (CRM Grade): Certified Reference Material, validated via Quantitative NMR (qNMR) and comprehensive mass balance.

  • Vendor B (Analytical Grade): High chromatographic purity, but lacks comprehensive water and residual solvent accounting.

  • Vendor C (Technical Grade): Unpurified synthesis grade, suitable only for raw material use.

Table 1: Quantitative Comparison of Commercial (Cyclohexylmethyl)pyrazine Standards
ParameterVendor A (CRM Grade)Vendor B (Analytical Grade)Vendor C (Technical Grade)
Claimed Purity (CoA) ≥ 99.5%≥ 98.0%≥ 95.0%
GC-FID Purity (Area %) 99.8%98.5%96.2%
Water Content (Karl Fischer) 0.1%0.8%2.5%
Residual Solvents (HS-GC) < 0.05%0.3%1.2%
Absolute Purity (qNMR Assay) 99.6% 97.4% 92.6%
Suitability Quantitative AnalysisQualitative / PrepSynthesis Only

Scientific Insight: Notice the discrepancy between Vendor B's GC-FID purity (98.5%) and its true qNMR assay (97.4%). Because GC-FID does not detect water or inorganic salts, the chromatographic area percent artificially inflates the perceived purity. For precise quantitative work, Vendor A's CRM grade is the only acceptable choice unless the laboratory performs its own absolute purity certification.

The Orthogonal Validation Strategy

To establish the absolute purity of a (cyclohexylmethyl)pyrazine standard, we employ an orthogonal approach: comparing the Mass Balance calculation against a Primary Direct Method (qNMR).

ValidationWorkflow cluster_0 Path A: Mass Balance Approach cluster_1 Path B: Primary Direct Method Start Commercial (Cyclohexylmethyl)pyrazine Standard GC GC-FID (Chromatographic Purity) Start->GC KF Karl Fischer (Water Content) Start->KF TGA TGA / ROI (Non-Volatiles) Start->TGA HSGC HS-GC-FID (Residual Solvents) Start->HSGC qNMR 1H qNMR (Internal Standard: Maleic Acid) Start->qNMR MassBal Calculate Absolute Purity P = GC% x (100 - KF - ROI - RS) GC->MassBal KF->MassBal TGA->MassBal HSGC->MassBal Compare Orthogonal Verification (Mass Balance ≈ qNMR) MassBal->Compare Assay Direct Absolute Mass Fraction qNMR->Assay Assay->Compare

Figure 1: Orthogonal validation workflow for (cyclohexylmethyl)pyrazine reference standards.

Experimental Methodologies & Protocols

A protocol is only as reliable as its underlying logic. Below are the detailed, self-validating methodologies for characterizing (cyclohexylmethyl)pyrazine.

Method 1: Chromatographic Purity via GC-FID

Causality: Why GC-FID instead of HPLC-UV? (Cyclohexylmethyl)pyrazine is a volatile liquid. While HPLC-UV can be used, UV detection is highly dependent on the extinction coefficients of the analyte and its impurities. GC-FID provides a response roughly proportional to the carbon mass of the eluting compounds, making it far superior for estimating the true mass fraction of structurally related organic impurities without requiring individual impurity standards.

Step-by-Step Protocol:

  • Column Selection: Install a mid-polarity capillary column (e.g., DB-1701 or DB-5, 30 m × 0.25 mm × 0.25 µm) to ensure adequate retention of the cyclohexyl moiety while resolving any pyrazine isomers.

  • Sample Preparation: Dissolve 10 mg of the standard in 1.0 mL of analytical-grade dichloromethane (DCM).

  • Instrument Parameters:

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Injector: 250°C, Split ratio 50:1.

    • Detector: FID at 280°C.

  • Temperature Program: Initial hold at 60°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • Self-Validating System Suitability: Inject a blank (DCM) to ensure no interfering peaks. The relative standard deviation (RSD) of the (cyclohexylmethyl)pyrazine peak area from six replicate injections must be ≤ 1.0%.

Method 2: Absolute Assay via Quantitative NMR (qNMR)

Causality: qNMR is the gold standard for reference material certification. It is a primary ratio method that directly compares the integral of a specific proton signal in the analyte to a certified internal standard (IS). It requires no prior calibration curve of the analyte itself.

Step-by-Step Protocol:

  • Internal Standard Selection: Use NIST-traceable Maleic Acid ( δ ~6.2 ppm). It provides a sharp singlet that does not overlap with the aliphatic cyclohexyl protons ( δ 1.0-2.0 ppm) or the aromatic pyrazine protons ( δ 8.3-8.5 ppm) of (cyclohexylmethyl)pyrazine.

  • Sample Preparation: Accurately weigh ~15 mg of (cyclohexylmethyl)pyrazine and ~10 mg of Maleic Acid into a vial using a microbalance ( d=0.001 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° (to ensure complete excitation).

    • Relaxation Delay (D1): ≥ 30 seconds. Critical: This must be at least 5× the longest T1​ relaxation time of the protons of interest to ensure complete spin recovery and prevent integration bias.

    • Scans: 64.

  • Calculation: Calculate the mass fraction using the integral ratio of the pyrazine aromatic proton (1H) against the maleic acid olefinic protons (2H), factoring in their respective molecular weights and sample masses.

Method 3: Water Content via Volumetric Karl Fischer Titration

Causality: (Cyclohexylmethyl)pyrazine is slightly soluble in water but highly miscible with oils and organic solvents. It is hygroscopic enough to absorb atmospheric moisture upon repeated opening of the vial. GC-FID completely misses this water, necessitating Karl Fischer (KF) titration to close the mass balance loop.

Step-by-Step Protocol:

  • Reagent Preparation: Use a single-component volumetric KF reagent (titer ~2-5 mg H 2​ O/mL).

  • Self-Validating Pre-titration: Add 30 mL of dry methanol to the titration vessel and pre-titrate to a stable drift (< 10 µ g/min ). This ensures the system is entirely moisture-free before sample introduction.

  • Sample Introduction: Quickly inject 0.5 g of the liquid standard using a gas-tight syringe (weigh by difference to account for exact mass transferred).

  • Titration: Titrate to the electrometric endpoint. Calculate water % (w/w).

Conclusion & Best Practices

Validating the analytical purity of (cyclohexylmethyl)pyrazine requires moving beyond simple area-percent chromatography. By combining GC-FID, Karl Fischer titration, and qNMR, laboratories can establish a highly trustworthy absolute purity value.

Storage Note: Due to its volatility and potential for oxidation, always store (cyclohexylmethyl)pyrazine standards at 2–8°C in tightly sealed amber vials. To maximize the lifespan of your standard, purge the vial headspace with an inert gas (argon or nitrogen) after each use.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16204532, (Cyclohexylmethyl)pyrazine." PubChem,[Link]

  • ECA Academy. "USP: <11> Reference Standards - Draft published for Comment." GMP Compliance, 15 May 2024,[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures." ICH Quality Guidelines, 14 Dec 2023,[Link]

Comparative

A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS Methods for (Cyclohexylmethyl)pyrazine Quantification

Introduction: The Analytical Imperative for (Cyclohexylmethyl)pyrazine (Cyclohexylmethyl)pyrazine is a heterocyclic compound whose accurate quantification is critical in various stages of pharmaceutical development and m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for (Cyclohexylmethyl)pyrazine

(Cyclohexylmethyl)pyrazine is a heterocyclic compound whose accurate quantification is critical in various stages of pharmaceutical development and manufacturing. Whether it is monitored as a process-related impurity, a metabolite in biological matrices, or a component in a final drug substance, possessing robust and reliable analytical methods is non-negotiable. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS) are two of the most powerful and widely deployed analytical techniques in the pharmaceutical industry.

This guide provides an in-depth, experience-driven comparison of these two methodologies for the analysis of (cyclohexylmethyl)pyrazine. We will move beyond a simple listing of specifications to explore the causality behind experimental choices, present a framework for rigorous cross-validation in line with global regulatory standards, and provide detailed, actionable protocols. The objective is to equip researchers, analytical scientists, and quality control professionals with the knowledge to ensure data equivalency and maintain analytical integrity when transferring methods or employing multiple techniques across a product's lifecycle.

The Core Technologies: A Tale of Two Detectors

The fundamental separation principle for both methods is liquid chromatography, where the analyte is separated from other components in a mixture as it passes through a column.[1] The primary distinction, and the source of their complementary strengths, lies in the method of detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV operates on the principle of light absorption.[2] As the separated (cyclohexylmethyl)pyrazine elutes from the chromatography column, it passes through a flow cell where it is irradiated with UV light.[3] The amount of light absorbed is directly proportional to the analyte's concentration, a relationship described by the Beer-Lambert law.[3]

  • Causality of Choice: HPLC-UV is often the workhorse of a QC lab for good reason. Its instrumentation is robust, cost-effective, and offers excellent precision and linearity for quantitative analysis.[4] For routine assays where the analyte has a suitable chromophore (a part of the molecule that absorbs UV light) and the sample matrix is relatively clean, HPLC-UV provides reliable data with straightforward operation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of LC with the highly selective and sensitive detection capabilities of a mass spectrometer.[5] After eluting from the column, the analyte is ionized, and the mass spectrometer separates these ions based on their mass-to-charge ratio (m/z).[6][7]

  • Causality of Choice: LC-MS is the gold standard for applications demanding the utmost selectivity and sensitivity.[8] When analyzing (cyclohexylmethyl)pyrazine at very low levels (e.g., trace impurity analysis, bioanalysis), or in complex matrices like plasma where co-eluting interferences could obscure a UV signal, LC-MS provides the specificity needed to distinguish the analyte from background noise.[5][8] This dual selectivity (separation by chromatography and detection by mass) makes it an exceptionally powerful tool.[6]

The Rationale for Cross-Validation: Ensuring Analytical Consistency

In an ideal world, a single analytical method would be used for a product from early development to post-market surveillance. In reality, methods evolve and are transferred between groups and technologies. Cross-validation is the formal process of demonstrating that two different analytical methods provide equivalent results, which is critical in several scenarios:

  • Method Lifecycle Management: A highly sensitive LC-MS method used during early-phase development may be replaced by a more robust HPLC-UV method for routine QC release testing.

  • Inter-laboratory Comparison: When samples are analyzed at different sites or by a contract research organization (CRO), cross-validation ensures that the data is comparable regardless of the laboratory or method used.[9]

  • Bridging Studies: Data from different clinical studies that used different analytical techniques must be shown to be equivalent to be pooled for regulatory submissions.[9]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate that analytical methods are validated to be fit for their intended purpose.[10][11][12] Cross-validation is an extension of this principle, ensuring the continued integrity and consistency of data throughout the drug development process.[13]

Designing the Cross-Validation Study

A successful cross-validation study is built upon two pillars: the independent validation of each method and the direct comparison using a common set of samples. The entire process must be governed by a pre-approved protocol that outlines the procedures, parameters, and acceptance criteria.

Caption: Workflow for the validation and cross-validation of analytical methods.

Experimental Protocols

The following protocols are provided as robust starting points and should be optimized for the specific instrumentation and laboratory conditions.

Protocol 1: HPLC-UV Method Validation
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 6.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: UV at 265 nm (determined from UV scan of (cyclohexylmethyl)pyrazine).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of (cyclohexylmethyl)pyrazine reference standard in diluent (50:50 Acetonitrile:Water).

    • Prepare calibration standards by serial dilution to cover the expected range (e.g., 1.0 - 100 µg/mL).

    • Prepare Quality Control (QC) samples at three concentrations (Low, Medium, High) from a separate weighing of the reference standard.

  • Validation Parameters (as per ICH Q2(R1)/Q2(R2)): [14][15][16]

    • Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the analyte.

    • Linearity: Analyze the calibration curve over at least 5 concentration levels. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Analyze QC samples in triplicate against a fresh calibration curve. The mean recovery should be within 98.0 - 102.0%.

    • Precision (Repeatability & Intermediate): Assess repeatability by performing 6 replicate injections of a standard solution (%RSD ≤ 1.0%). Assess intermediate precision by having a different analyst perform the analysis on a different day (%RSD ≤ 2.0%).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.

Protocol 2: LC-MS Method Validation
  • Chromatographic & Mass Spectrometric Conditions:

    • Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm) for faster analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM). Identify a precursor ion (e.g., [M+H]⁺) and a stable product ion for quantification.

  • Standard and Sample Preparation:

    • Prepare stock, calibration, and QC standards as described for the HPLC method, but at lower concentrations appropriate for the enhanced sensitivity of LC-MS (e.g., 1.0 - 1000 ng/mL).

    • If available, use a stable isotope-labeled internal standard to improve precision and accuracy.[17]

  • Validation Parameters:

    • Follow the same validation parameters as the HPLC-UV method, but with acceptance criteria appropriate for the lower concentration levels, particularly for bioanalytical applications (e.g., Accuracy within ±15%, Precision ≤15% RSD).[18]

Data Presentation and Interpretation

Quantitative data from the validation and cross-validation studies should be summarized in clear, concise tables.

Table 1: Summary of Independent Method Validation Results
Validation ParameterHPLC-UV MethodLC-MS MethodAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range 1.0 - 100 µg/mL1.0 - 1000 ng/mLCovers expected concentrations
Accuracy (% Recovery) 99.2% - 101.5%97.5% - 103.8%98.0-102.0% (HPLC); 85-115% (LC-MS)
Precision (% RSD) ≤ 1.8%≤ 5.5%≤ 2.0% (HPLC); ≤ 15% (LC-MS)
LOD 0.3 µg/mL0.2 ng/mLN/A
LOQ 1.0 µg/mL1.0 ng/mLN/A

Note: Data presented is hypothetical and for illustrative purposes.

Protocol 3: Cross-Validation Execution
  • Sample Selection: Use the same Low, Medium, and High QC samples prepared for the validation studies. A minimum of three replicates at each level should be analyzed.

  • Analysis: Analyze the full set of QC samples using both the validated HPLC-UV method and the validated LC-MS method on the same day, if possible, to minimize temporal variability.

  • Data Evaluation: Calculate the mean concentration for each QC level as determined by each method. The agreement between the methods is evaluated by calculating the percentage difference using the following formula:

    % Difference = [(Result_Method_A - Result_Method_B) / mean(Result_Method_A, Result_Method_B)] * 100

    The primary analytical method (often the one used for pivotal studies or product release) is typically considered the reference method.

Table 2: Cross-Validation Comparative Results
QC LevelMean Conc. (HPLC-UV)Mean Conc. (LC-MS)% DifferenceAcceptance Criteria
Low QC (5 µg/mL) 5.05 µg/mL4.89 µg/mL3.2%≤ 15.0%
Mid QC (50 µg/mL) 50.8 µg/mL51.3 µg/mL-1.0%≤ 15.0%
High QC (90 µg/mL) 89.5 µg/mL91.2 µg/mL-1.9%≤ 15.0%

Note: Data presented is hypothetical. Acceptance criteria can vary but are typically within ±15-20%.

Caption: Decision-making flow for cross-validation results.

Conclusion and Best Practices

This guide demonstrates that both HPLC-UV and LC-MS are powerful techniques for the quantification of (cyclohexylmethyl)pyrazine, each with a distinct profile of advantages. LC-MS offers unparalleled sensitivity and selectivity, making it ideal for demanding research, bioanalytical, and trace-level applications.[19][20] HPLC-UV provides a robust, cost-effective, and highly precise solution for routine quality control environments.

The key to leveraging both methods effectively within a drug development program is rigorous, independent validation followed by a formal cross-validation study. When executed correctly, cross-validation provides documented evidence that the data generated by either method is equivalent and reliable. This ensures data integrity, facilitates seamless method transfer between laboratories and technologies, and ultimately strengthens regulatory submissions by demonstrating a deep, science-driven understanding of the analytical procedures used to ensure product quality and patient safety.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. [Link]

  • ICH. Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • LCGC International. (2018). How It Works: UV Detection for HPLC. [Link]

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]

  • Chemyx. Basic Principles of HPLC, MS & LC-MS. [Link]

  • PubMed. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. [Link]

  • SciSpace. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link]

  • Agilent Technologies. Liquid Chromatography/Mass Spectrometry Fundamentals. [Link]

  • KNAUER. HPLC Basics – Essential Guide to Chromatography Principles. [Link]

  • Chrom Tech, Inc. Understanding HPLC Instrumentation: Principles & Uses. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • PubMed Central. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. [Link]

  • MDPI. (2024). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (Cyclohexylmethyl)pyrazine

An Essential Guide to Personal Protective Equipment for Handling (Cyclohexylmethyl)pyrazine For the modern researcher, scientist, and drug development professional, safety is not merely a checklist; it is the foundation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to Personal Protective Equipment for Handling (Cyclohexylmethyl)pyrazine

For the modern researcher, scientist, and drug development professional, safety is not merely a checklist; it is the foundation of scientific integrity and innovation. When handling compounds like (Cyclohexylmethyl)pyrazine, a pyrazine derivative used as a flavoring and fragrance agent, a thorough understanding of its hazard profile and the corresponding protective measures is paramount.[1][2][3] While it has been deemed safe at low intake levels as a food additive, occupational handling presents a different set of exposure risks that must be managed with diligence.[1][4]

This guide provides essential, immediate safety and logistical information for handling (Cyclohexylmethyl)pyrazine in a laboratory setting. Moving beyond a simple list of equipment, it explains the causality behind each recommendation, empowering you to build a self-validating system of safety for your laboratory.

Understanding the Hazards: A Data-Informed Approach

Given this information, (Cyclohexylmethyl)pyrazine should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory tract, and may be combustible.

Key Physical and Chemical Properties:

Property Value Source
Appearance Pale amber liquid [1]
Odor Nutty, musty [1][5]
Solubility Slightly soluble in water; soluble in oils [1][5]
Boiling Point 100.0°C @ 4.00 mm Hg [1]

| Flash Point | 102.2°C (216.0°F) |[9] |

The Core of Protection: Selecting the Right PPE

Based on the potential hazards, a multi-layered PPE strategy is required to minimize all routes of exposure—dermal, ocular, and inhalation.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is worn, engineering controls must be in place. These are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All handling of (Cyclohexylmethyl)pyrazine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[7]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[8][10]

Personal Protective Equipment: A Detailed Breakdown

A. Eye and Face Protection Direct contact with the eyes can cause serious irritation or damage.[6][7]

  • Chemical Safety Goggles: Wear snug-fitting chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8][10]

  • Face Shield: When there is a risk of splashing (e.g., transferring large volumes or during a spill), a face shield must be worn in addition to safety goggles.[7]

B. Skin and Body Protection The primary risk of dermal exposure is skin irritation or potential burns.[6][8]

  • Gloves: Chemical-resistant, impervious gloves are mandatory.[7]

    • Material Selection: While specific breakthrough time data for (Cyclohexylmethyl)pyrazine is not widely published, nitrile or neoprene gloves are generally a suitable choice for initial protection. It is critical to consult the glove manufacturer's compatibility data for specific chemicals.

    • Inspection and Technique: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin.

  • Laboratory Coat: A flame-resistant lab coat is required to protect from incidental splashes and contact. Ensure the coat is fully buttoned.

  • Additional Protective Clothing: For tasks with a higher risk of significant exposure, such as cleaning up large spills, chemical-resistant aprons and sleeves should be worn.

C. Respiratory Protection Inhalation of vapors may cause respiratory irritation.[6]

  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • High-Risk Scenarios: In situations where a fume hood is not available, ventilation is poor, or during emergency spill response, respiratory protection is essential. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[8][10] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[8][11]

Operational Plan: From Handling to Disposal

A clear, step-by-step operational plan ensures safety is integrated into the entire workflow.

Safe Handling Protocol
  • Risk Assessment: Before beginning work, review the Safety Data Sheet (SDS) and this guide. Identify the specific quantities being used and the procedures to be performed.

  • PPE Donning: Don PPE in the following order: lab coat, respirator (if needed), safety goggles, and then gloves.

  • Work Execution: Perform all manipulations of the chemical inside a chemical fume hood. Keep the container tightly closed when not in use.[7]

  • Decontamination: After handling, wipe down the work area in the fume hood.

  • PPE Doffing: Remove PPE in a way that prevents cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing all PPE.[12]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS) B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Don Required PPE (Goggles, Gloves, Lab Coat) B->C D 4. Handle Chemical (Inside Fume Hood) C->D E 5. Keep Container Closed (When Not in Use) D->E F 6. Decontaminate Work Area E->F G 7. Segregate Waste (Follow Disposal Plan) F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for Safely Handling (Cyclohexylmethyl)pyrazine.

Spill Management Plan

Accidental spills must be managed promptly and safely.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Control: If safe to do so, prevent the spill from spreading using absorbent, non-combustible materials like sand or vermiculite. Do not use combustible materials like paper towels to absorb large spills.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection if vapors are present.

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

(Cyclohexylmethyl)pyrazine and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6][8]

  • Environmental Protection: Do not allow the chemical to enter drains, sewers, or waterways.[6][13]

By integrating these expert-validated protocols and understanding the rationale behind them, you can handle (Cyclohexylmethyl)pyrazine with the highest degree of safety, ensuring the integrity of your research and the well-being of your team.

References

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents . National Center for Biotechnology Information (NCBI). [Link]

  • (Cyclohexylmethyl)pyrazine | C11H16N2 | CID 16204532 . PubChem, National Institutes of Health (NIH). [Link]

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) . INCHEM. [Link]

  • Pyrazine Safety Data Sheet . CPAChem. [Link]

  • Pyrazine, 2,6-dimethyl- Safety Data Sheet . Synerzine. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine . Centers for Disease Control and Prevention (CDC). [Link]

  • cyclohexyl methyl pyrazine, 28217-92-7 . The Good Scents Company. [Link]

  • 2-Pyrazinecarboxylic acid Safety Data Sheet . Fisher Scientific. [Link]

  • NATURAL PYRAZINES 10 Safety Data Sheet . Axxence Aromatic GmbH. [Link]

  • Pyrazine Safety Data Sheet . CPAChem. [Link]

  • (Cyclohexylmethyl)pyrazine CAS# 28217-92-7: Odor profile, Molecular properties, Suppliers & Regulation . Scent.vn. [Link]

  • Showing Compound (Cyclohexylmethyl)pyrazine (FDB015029) . FooDB. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Cyclohexylmethyl)pyrazine
Reactant of Route 2
Reactant of Route 2
(Cyclohexylmethyl)pyrazine
© Copyright 2026 BenchChem. All Rights Reserved.